molecular formula C47H76N8O14 B1664753 A83586C CAS No. 116364-81-9

A83586C

カタログ番号: B1664753
CAS番号: 116364-81-9
分子量: 977.2 g/mol
InChIキー: BJRNAAQGIMGUML-IYSUCPQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

from Streptomyces karnatakensis;  cyclic hexadepsipeptide;  structure given in first source

特性

CAS番号

116364-81-9

分子式

C47H76N8O14

分子量

977.2 g/mol

IUPAC名

(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide

InChI

InChI=1S/C47H76N8O14/c1-13-25(5)36(57)27(7)23-28(8)38-26(6)19-20-47(66,69-38)46(65,14-2)45(64)51-35-37(24(3)4)68-44(63)34(31(11)56)50-39(58)32-17-15-21-48-53(32)41(60)29(9)52(12)40(59)30(10)55(67)42(61)33-18-16-22-49-54(33)43(35)62/h13,23-24,26-27,29-35,37-38,48-49,56,65-67H,14-22H2,1-12H3,(H,50,58)(H,51,64)/b25-13+,28-23+/t26-,27-,29+,30-,31-,32-,33+,34+,35-,37-,38-,46+,47+/m0/s1

InChIキー

BJRNAAQGIMGUML-IYSUCPQHSA-N

異性体SMILES

CC[C@@](C(=O)N[C@H]1[C@@H](OC(=O)[C@H](NC(=O)[C@@H]2CCCNN2C(=O)[C@H](N(C(=O)[C@@H](N(C(=O)[C@H]3CCCNN3C1=O)O)C)C)C)[C@H](C)O)C(C)C)([C@]4(CC[C@@H]([C@H](O4)/C(=C/[C@H](C)C(=O)/C(=C/C)/C)/C)C)O)O

正規SMILES

CCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)C)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

A 83586 C
A 83586C
A-83586C
A83586C

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of A83586C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclic hexadepsipeptide antibiotic with potent antitumor and antibacterial activities. Originally isolated from Streptomyces karnatakensis, its mechanism of action is multifaceted, primarily targeting key cellular signaling pathways implicated in cancer progression while also exhibiting efficacy against Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways it modulates.

Antitumor Mechanism of Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and metastasis. The primary mechanisms include the inhibition of the Wnt/β-catenin pathway and the disruption of the E2F1/pRb cell cycle regulation pathway.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the transcription of genes that promote tumor growth. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism: this compound and its analogs disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This interaction is a critical downstream step in the canonical Wnt pathway. By preventing the formation of the β-catenin/TCF4 complex, this compound inhibits the transcription of Wnt target genes, such as c-myc and cyclin D1, which are essential for cell proliferation. Furthermore, this inhibition leads to the downregulation of osteopontin (Opn), a protein involved in tumor progression and metastasis.

Signaling Pathway Diagram:

Wnt_Pathway_Inhibition cluster_Wnt_Off Wnt Pathway: OFF (Normal) cluster_Wnt_On Wnt Pathway: ON (Cancer) cluster_this compound Mechanism of this compound Wnt_off No Wnt Ligand Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF4_off TCF4 Target_Genes_off Target Genes OFF TCF4_off->Target_Genes_off Groucho Groucho (Co-repressor) Groucho->TCF4_off Wnt_on Wnt Ligand Receptor Frizzled/LRP5/6 Wnt_on->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_inactivated Inactive Destruction Complex Dsh->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin (Accumulates) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocation to Nucleus TCF4_on TCF4 beta_catenin_nucleus->TCF4_on Binding Target_Genes_on Target Genes ON (c-myc, Cyclin D1, Opn) TCF4_on->Target_Genes_on Activation This compound This compound beta_catenin_nucleus2 β-catenin This compound->beta_catenin_nucleus2 Inhibits Binding TCF4_on2 TCF4 beta_catenin_nucleus2->TCF4_on2 Target_Genes_inhibited Target Genes OFF TCF4_on2->Target_Genes_inhibited

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Modulation of the E2F1/pRb Pathway

The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle, specifically the G1/S transition. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Mechanism: this compound has been shown to inhibit E2F-mediated transcription. It achieves this through two interconnected actions:

  • Downregulation of E2F1 Expression: this compound reduces the cellular levels of the E2F1 transcription factor.

  • Dephosphorylation of pRb: The compound induces the dephosphorylation of the hyperphosphorylated, inactive form of pRb. Hypophosphorylated (active) pRb binds to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

By both reducing the levels of E2F1 and promoting the active, E2F-sequestering form of pRb, this compound effectively blocks cell cycle progression at the G1/S checkpoint.

Signaling Pathway Diagram:

E2F1_pRb_Pathway cluster_Cell_Cycle_Progression Normal Cell Cycle Progression (G1 to S) cluster_A83586C_Action Mechanism of this compound Growth_Factors Growth Factors CDK46_CyclinD CDK4/6-Cyclin D Growth_Factors->CDK46_CyclinD pRb_hyper pRb-P (Hyperphosphorylated, Inactive) CDK46_CyclinD->pRb_hyper Phosphorylation CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb_hyper Phosphorylation E2F1 E2F1 pRb_hyper->E2F1 Release S_Phase_Genes S-Phase Genes ON E2F1->S_Phase_Genes Activation This compound This compound E2F1_down E2F1 (Downregulated) This compound->E2F1_down Downregulates Expression pRb_hypo pRb (Hypophosphorylated, Active) This compound->pRb_hypo Induces Dephosphorylation S_Phase_Genes_off S-Phase Genes OFF (G1 Arrest) E2F1_down->S_Phase_Genes_off pRb_hypo->E2F1_down Sequesters Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-E2F1, anti-pRb, anti-phospho-pRb) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify Protein Levels analysis->end Reporter_Assay_Workflow start Start: Cancer Cell Line transfection Co-transfect with: - TCF/LEF Luciferase Reporter - Renilla Luciferase Control start->transfection treatment Treat with this compound (and vehicle control) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay analysis Measure Firefly and Renilla Luciferase Activity luciferase_assay->analysis normalization Normalize Firefly to Renilla Luciferase analysis->normalization end End: Quantify Inhibition normalization->end

An In-depth Technical Guide to A83586C: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclic hexadepsipeptide antibiotic that has garnered significant interest for its potent antitumor properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its mechanism of action, primarily centered on the inhibition of the Wnt/β-catenin and E2F signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and medicinal chemistry.

Structure and Chemical Properties

This compound is a complex macrocyclic molecule originally isolated from the fermentation broth of Streptomyces karnatakensis.[1] Its intricate structure was elucidated by X-ray crystallography, revealing a cyclic hexadepsipeptide framework.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacosan-16-yl]butanamidePubChem[2]
CAS Number 116364-81-9PubChem[2]
Molecular Formula C₄₇H₇₆N₈O₁₄PubChem[2]
Molecular Weight 977.2 g/mol PubChem[2]

Table 2: Spectroscopic Data for this compound

(Note: Specific experimental data for this compound is often found in the supporting information of peer-reviewed publications and may require access to those resources.)

Spectroscopic TechniqueData
¹H NMR Full ¹H NMR assignments have been reported.[1]
¹³C NMR Full ¹³C NMR assignments have been reported.[1]
Mass Spectrometry High-resolution mass spectrometry data is available in relevant literature.

Biological Activity and Mechanism of Action

Initially identified for its activity against Gram-positive bacteria, this compound has emerged as a potent anticancer agent.[1] Its primary mechanism of action involves the inhibition of key oncogenic signaling pathways: the Wnt/β-catenin pathway and the E2F-mediated transcription pathway.[3][4]

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound and its analogs have been shown to be potent inhibitors of this pathway by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[3][4] This disruption prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are essential for tumor growth.

Wnt_Inhibition_by_this compound cluster_wnt_on Wnt Signaling (Active) cluster_inhibition Inhibition by this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin degradation APC APC Axin Axin TCF/LEF TCF/LEF beta_catenin->TCF/LEF activation Target_Genes Target Gene Transcription TCF/LEF->Target_Genes This compound This compound This compound->beta_catenin prevents binding

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Inhibition of E2F-Mediated Transcription

The E2F family of transcription factors plays a crucial role in regulating the cell cycle, particularly the G1/S transition. This compound has been demonstrated to inhibit E2F-mediated transcription. It achieves this by downregulating the expression of E2F1 and inducing the dephosphorylation of the retinoblastoma protein (pRb).[4] Hypophosphorylated pRb binds to E2F transcription factors, thereby repressing the transcription of genes required for DNA synthesis and cell cycle progression.

E2F_Inhibition_by_this compound cluster_cell_cycle Cell Cycle Progression cluster_a83586c_action Action of this compound CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylation E2F E2F pRb->E2F inhibition pRb_p pRb-P S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes This compound This compound dephosphorylation Induces pRb Dephosphorylation This compound->dephosphorylation downregulation Downregulates E2F1 This compound->downregulation dephosphorylation->pRb downregulation->E2F

Caption: this compound inhibits E2F-mediated transcription.

Experimental Protocols

(Note: The following are generalized protocols. For specific experimental details, it is crucial to consult the supplementary information of the cited literature.)

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. A generalized workflow is outlined below.

Synthesis_Workflow Start Starting Materials Fragment_Synth Synthesis of Key Fragments Start->Fragment_Synth Coupling Fragment Coupling Fragment_Synth->Coupling Macrocyclization Macrocyclization Coupling->Macrocyclization Deprotection Deprotection Macrocyclization->Deprotection Purification Purification (HPLC) Deprotection->Purification A83586C_Final This compound Purification->A83586C_Final

Caption: General workflow for the total synthesis of this compound.

β-catenin/TCF Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Materials:

  • Cancer cell line with a constitutively active Wnt/β-catenin pathway (e.g., HCT116).

  • β-catenin/TCF reporter plasmid (e.g., TOPFlash).

  • Control plasmid (e.g., FOPFlash).

  • Transfection reagent.

  • Luciferase assay system.

  • This compound.

Protocol:

  • Seed cells in a multi-well plate.

  • Co-transfect cells with the reporter and control plasmids.

  • Treat the transfected cells with varying concentrations of this compound.

  • After an appropriate incubation period, lyse the cells.

  • Measure luciferase activity according to the manufacturer's protocol.

  • Normalize the reporter luciferase activity to the control luciferase activity.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the protein levels of key signaling molecules.

Materials:

  • Cancer cell line (e.g., HCT116).

  • This compound.

  • Lysis buffer.

  • Primary antibodies (e.g., anti-pRb, anti-E2F1, anti-cyclin A, anti-β-actin).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Wash and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising natural product with significant potential as an anticancer therapeutic. Its ability to dually inhibit the Wnt/β-catenin and E2F signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its structure, properties, and biological activities, which will be instrumental for researchers dedicated to the development of novel cancer therapies. The detailed experimental frameworks offered herein can be adapted to further explore the therapeutic potential of this compound and its analogs.

References

A Technical Guide to A83586C Production from Streptomyces karnatakensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of A83586C, a depsipeptide antibiotic, from the bacterium Streptomyces karnatakensis. This document outlines the fermentation, isolation, and purification protocols, presenting key quantitative data in structured tables and visualizing experimental workflows.

Introduction

This compound is a cyclic hexadepsipeptide antibiotic produced by a culture of Streptomyces karnatakensis NRRL 15532.[1] It exhibits potent in vitro activity against a range of Gram-positive bacteria. This guide details the essential procedures for the cultivation of S. karnatakensis and the subsequent extraction and purification of this compound, based on established scientific literature.

Fermentation Protocol for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces karnatakensis. The process involves two main stages: vegetative culture development and fermentation.

Culture Media Composition

Successful cultivation of S. karnatakensis for this compound production relies on specific media formulations for both the vegetative and fermentation stages.

Table 1: Vegetative Medium Composition

ComponentConcentration (g/L)
Glucose10
Soluble Starch20
Yeast Extract5
Casein Hydrolysate2
CaCO₃1
Deionized Water1 L
pH 7.0 (pre-sterilization)

Table 2: Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose20
Soluble Starch10
Soybean Meal15
Yeast Extract5
(NH₄)₂SO₄2
CaCO₃2
Deionized Water1 L
pH 7.0 (pre-sterilization)
Fermentation Parameters

Optimal production of this compound is achieved under controlled fermentation conditions.

Table 3: Fermentation Parameters

ParameterValue
Incubation Temperature28-30 °C
Agitation200-250 rpm
Incubation Time7-10 days
Inoculum Volume5% (v/v)
Fermentation Workflow

The overall workflow for the fermentation process is depicted below.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Stage Inoculum Streptomyces karnatakensis (Lyophilized Culture) Vegetative_Culture Vegetative Culture (2-3 days) Inoculum->Vegetative_Culture Inoculate Vegetative Medium Fermentation_Broth Fermentation (7-10 days) Vegetative_Culture->Fermentation_Broth Inoculate Fermentation Medium (5% v/v) Harvest Harvest Broth Fermentation_Broth->Harvest Extraction & Purification Extraction & Purification Harvest->Extraction & Purification

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Extraction Protocol
  • Centrifugation: The harvested fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or n-butanol. The extraction is typically performed twice to ensure efficient recovery of this compound.

  • Concentration: The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The crude extract is subjected to multiple chromatographic steps to isolate pure this compound.

  • Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by a suitable analytical method (e.g., thin-layer chromatography or bioassay), are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.

Isolation and Purification Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Purification_Workflow Harvested_Broth Harvested Fermentation Broth Centrifugation Centrifugation Harvested_Broth->Centrifugation Mycelial_Pellet Mycelial Pellet (Discarded) Centrifugation->Mycelial_Pellet Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Concentration Concentration Organic_Phase->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fractions This compound-Enriched Fractions Silica_Gel->Enriched_Fractions HPLC Reversed-Phase HPLC Enriched_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Isolation and purification workflow for this compound.

Biosynthesis of this compound

Depsipeptide antibiotics, such as this compound, are synthesized by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines activate and link amino acid and hydroxy acid precursors in a specific sequence.

While the specific gene cluster responsible for this compound biosynthesis in Streptomyces karnatakensis has not been explicitly detailed in the available literature, the general pathway for depsipeptide synthesis provides a model.

General Depsipeptide Biosynthetic Pathway

The biosynthesis of depsipeptides by NRPSs involves a series of modular enzymatic domains.

Depsipeptide_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_Process Biosynthetic Steps Module Adenylation (A) Thiolation (T) Condensation (C) Activation Activation of Precursor (A Domain) Module:A->Activation Tethering Tethering to T Domain Module:T->Tethering Elongation Peptide/Ester Bond Formation (C Domain) Module:C->Elongation Precursor Amino Acid / Hydroxy Acid Precursors Precursor->Activation Activation->Tethering Tethering->Elongation Release Release and Cyclization (TE Domain) Elongation->Release Chain Elongation Depsipeptide Final Depsipeptide (this compound) Release->Depsipeptide

Caption: Generalized biosynthetic pathway for depsipeptides.

The process initiates with the selection and activation of a specific amino acid or hydroxy acid by the adenylation (A) domain. The activated monomer is then transferred to the thiolation (T) domain, which acts as a swinging arm to present the substrate to the condensation (C) domain. The C domain catalyzes the formation of a peptide or ester bond, elongating the growing chain. This modular process is repeated until the full-length depsipeptide is assembled. Finally, a thioesterase (TE) domain releases and often cyclizes the final product.

Conclusion

This technical guide provides a comprehensive framework for the production of the antibiotic this compound from Streptomyces karnatakensis. The detailed protocols for fermentation, isolation, and purification, along with the quantitative data and workflow visualizations, offer a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further investigation into the specific biosynthetic gene cluster and regulatory networks governing this compound production could pave the way for genetic engineering strategies to enhance yield and produce novel analogs.

References

A83586C: A Technical Guide to its Synthesis and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a potent antitumour antibiotic isolated from Streptomyces karnatakensis. Its complex hexadepsipeptide structure, featuring a polyketide-derived side chain, has made it a challenging target for total synthesis and an intriguing subject for biosynthetic studies. This technical guide provides a comprehensive overview of the accomplished total synthetic routes toward this compound and proposes a putative biosynthetic pathway based on its chemical structure and the known enzymology of similar natural products. This document is intended to serve as a valuable resource for researchers in natural product synthesis, biosynthesis, and drug development.

Introduction

This compound is a natural product that has garnered significant attention due to its pronounced antimicrobial and antitumour activities. Its intricate molecular architecture, characterized by a cyclic hexadepsipeptide core and a complex acyl side chain, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists studying its natural production. Understanding both the synthetic and biosynthetic pathways of this compound is crucial for the development of analogues with improved therapeutic properties and for the potential bioengineering of its production.

Total Synthesis of this compound

The total synthesis of this compound has been a significant achievement in organic chemistry, requiring the development of novel synthetic strategies and methodologies. The core of the synthetic challenge lies in the stereocontrolled construction of its multiple chiral centers, the formation of the depsipeptide bonds, and the final macrolactamization.

Retrosynthetic Analysis

A common retrosynthetic disconnection strategy for this compound involves breaking the macrolide into a linear peptide precursor and the polyketide-derived side chain. The linear peptide can be further disconnected into smaller peptide fragments or individual amino acid building blocks.

Key Synthetic Steps and Methodologies

The synthesis of this compound typically involves the following key transformations:

  • Asymmetric Synthesis of Amino Acid Residues: Stereoselective synthesis of the non-proteinogenic amino acids is a critical initial step.

  • Peptide Coupling Reactions: Standard peptide coupling reagents are employed to assemble the linear hexapeptide backbone.

  • Ester Bond Formation: Formation of the depside linkages requires specific esterification methods.

  • Synthesis of the Acyl Side Chain: The polyketide-derived side chain is constructed using asymmetric aldol reactions, alkylations, and other stereocontrolled transformations.

  • Macrolactamization: The final ring closure is a crucial and often challenging step, typically achieved under high-dilution conditions.

Experimental Protocols (Cited)

Detailed experimental procedures for the total synthesis of this compound can be found in the primary literature. Key publications that provide in-depth experimental details are recommended for consultation by researchers aiming to reproduce or adapt these synthetic routes.

Putative Biosynthesis of this compound

While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structure strongly suggests a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The following is a proposed biosynthetic scheme based on established principles of NRPS and PKS enzymology.

Proposed Biosynthetic Gene Cluster

It is hypothesized that the genome of Streptomyces karnatakensis contains a large gene cluster encoding the enzymatic machinery necessary for this compound biosynthesis. This cluster would likely include genes for:

  • Non-Ribosomal Peptide Synthetases (NRPSs): Responsible for the assembly of the hexapeptide core.

  • Polyketide Synthases (PKSs): Responsible for the synthesis of the acyl side chain.

  • Tailoring Enzymes: Including oxidases, reductases, and methyltransferases that modify the initial polyketide and peptide chains.

  • Regulatory and Transport Genes: Controlling the expression of the biosynthetic genes and export of the final product.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key stages:

  • Initiation: The biosynthesis is likely initiated by a PKS module that incorporates a starter unit, such as acetyl-CoA or a derivative thereof.

  • Polyketide Chain Elongation and Modification: A series of PKS modules sequentially add extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to the growing polyketide chain. Ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within these modules would control the reduction state of the β-keto groups, leading to the observed stereochemistry of the side chain.

  • Transfer to NRPS Machinery: The completed polyketide chain is likely transferred to the first module of the NRPS assembly line.

  • Peptide Chain Elongation: The NRPS modules sequentially recognize, activate, and incorporate the six amino acid precursors of the hexadepsipeptide core. Each module typically contains an adenylation (A) domain for substrate recognition, a thiolation (T) domain for covalent attachment, and a condensation (C) domain for peptide bond formation.

  • Depsipeptide Bond Formation: The formation of the ester linkages is likely catalyzed by a specialized condensation domain or a separate enzyme.

  • Cyclization and Release: A terminal thioesterase (TE) domain is proposed to catalyze the macrolactamization and release of the final this compound molecule.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed logical flow of the this compound biosynthetic pathway.

This compound Putative Biosynthesis Pathway cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_final Final Assembly PKS_start Starter Unit (e.g., Acetyl-CoA) PKS_elongation PKS Modules (Elongation & Reduction) PKS_start->PKS_elongation PKS_product Completed Polyketide Chain PKS_elongation->PKS_product NRPS_load Transfer of Polyketide Chain PKS_product->NRPS_load NRPS_modules NRPS Modules (Amino Acid Incorporation) NRPS_load->NRPS_modules Hexapeptide Linear Hexadepsipeptide NRPS_modules->Hexapeptide Cyclization Thioesterase (TE) -mediated Cyclization Hexapeptide->Cyclization This compound This compound Cyclization->this compound

The Biological Activity of A83586C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A83586C is a cyclic hexadepsipeptide antibiotic first isolated from Streptomyces karnatakensis. It has demonstrated significant promise in vitro, exhibiting potent activity against a range of Gram-positive bacteria.[1] Beyond its antibacterial properties, this compound and its synthetic analogs have garnered attention for their pronounced anticancer activities. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum, proposed mechanisms of action, and relevant experimental protocols. It also details the signaling pathways associated with its anticancer effects, as these are currently the most extensively studied aspects of its biological function.

Antibacterial Activity of this compound

Spectrum of Activity

This compound is characterized by its potent in vitro activity primarily directed against Gram-positive bacteria.[1] However, a significant challenge in its development as a therapeutic agent is its observed lack of in vivo efficacy in murine models.[1] The reasons for this discrepancy between in vitro potency and in vivo failure have not been fully elucidated but may be related to factors such as poor pharmacokinetic properties, metabolic instability, or target accessibility in a physiological environment.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureuse.g., 29213Data not available
Bacillus subtilise.g., 6633Data not available
Streptococcus pneumoniaee.g., 49619Data not available
Streptococcus pyogenese.g., 19615Data not available
Enterococcus faecalise.g., 29212Data not available

Note: The MIC values for this compound are not publicly available in the accessed literature. The table serves as a template for data presentation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized procedure for determining the MIC of an antimicrobial agent such as this compound, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or MHB)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL. Do not inoculate well 12.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Dilutions of this compound in Microplate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity or Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity and Associated Signaling Pathways

It is crucial to note that the well-characterized signaling pathway interactions of this compound are in the context of its anticancer activity in eukaryotic cells. There is currently no evidence to suggest that these pathways are relevant to its antibacterial mechanism in prokaryotes.

Inhibition of the β-catenin/TCF4 Signaling Pathway

Analogs of this compound have been shown to be potent inhibitors of the β-catenin/TCF4 signaling pathway within cancer cells. This pathway is a critical component of the Wnt signaling cascade, which, when dysregulated, is implicated in the development and progression of numerous cancers. Inhibition of this pathway by this compound analogs leads to the downregulation of osteopontin (Opn) expression, a protein involved in tumor progression and metastasis.

This compound Analog-Mediated Inhibition of β-catenin/TCF4 Signaling

Wnt_Inhibition cluster_pathway Wnt Signaling Pathway This compound This compound Analogs complex β-catenin/TCF4 Complex This compound->complex Inhibits beta_catenin β-catenin beta_catenin->complex TCF4 TCF4 TCF4->complex target_genes Target Gene Expression (e.g., Osteopontin) complex->target_genes nucleus Nucleus

Inhibition of the β-catenin/TCF4 complex by this compound analogs.
Modulation of E2F and Retinoblastoma Protein (pRb)

This compound has also been found to inhibit E2F-mediated transcription. It achieves this by downregulating the expression of E2F1, a key transcription factor involved in cell cycle progression. Furthermore, this compound induces the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb). Hypophosphorylated pRb binds to and inactivates E2F transcription factors, thereby halting the cell cycle.

Modulation of the pRb/E2F Cell Cycle Pathway by this compound

pRb_E2F_Modulation This compound This compound E2F1_exp E2F1 Expression This compound->E2F1_exp Downregulates pRb_p Hyperphosphorylated pRb (pRb-P) This compound->pRb_p Induces Dephosphorylation E2F_active Active E2F E2F1_exp->E2F_active pRb Hypophosphorylated pRb pRb_p->pRb pRb->E2F_active Inhibits transcription E2F-mediated Transcription E2F_active->transcription cell_cycle Cell Cycle Progression transcription->cell_cycle

This compound's modulation of the pRb/E2F pathway.

Conclusion and Future Directions

This compound is a depsipeptide antibiotic with compelling in vitro biological activity against Gram-positive bacteria and notable anticancer properties. While its antibacterial potential is clear, the lack of in vivo efficacy remains a significant hurdle for its clinical development. Future research should focus on elucidating the specific molecular targets and mechanisms of its antibacterial action, which could inform the design of more effective analogs. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to understand and overcome its in vivo limitations. The well-defined anticancer mechanisms of this compound provide a solid foundation for its further investigation as a potential therapeutic agent in oncology. The dual activities of this molecule make it an intriguing subject for further research in both infectious diseases and cancer biology.

References

Unveiling the Antitumor Potential of A83586C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C, a naturally occurring cyclodepsipeptide, has emerged as a molecule of significant interest in oncology research due to its potent antitumor properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, in vitro efficacy, and the methodologies employed in its investigation. While in vivo data remains elusive in the public domain, the existing research provides a strong foundation for its further development as a potential anticancer therapeutic.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer Signaling

This compound exerts its antitumor effects through a sophisticated, dual-pronged mechanism that targets two critical cancer-related signaling pathways: the Wnt/β-catenin pathway and the E2F/Rb pathway. This multifaceted approach allows this compound to disrupt key processes involved in cancer cell proliferation, survival, and gene expression.

Inhibition of β-Catenin/TCF4 Signaling

A primary mode of action for this compound is the potent inhibition of the β-catenin/TCF4 signaling cascade.[1][2] In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes. This compound and its analogs have been shown to be highly effective inhibitors of this interaction, thereby suppressing the transcription of downstream target genes like osteopontin (Opn), which is involved in tumor progression and metastasis.[1][2]

Modulation of the E2F/pRb Pathway

In addition to its impact on Wnt signaling, this compound also modulates the E2F/pRb pathway, a critical regulator of the cell cycle.[1][2] Specifically, this compound has been shown to:

  • Downregulate E2F1 Expression: E2F1 is a transcription factor that plays a pivotal role in promoting cell cycle progression from the G1 to the S phase. By reducing the levels of E2F1 protein, this compound can effectively halt the cell cycle.[1][2]

  • Induce Dephosphorylation of the Retinoblastoma Protein (pRb): The retinoblastoma protein is a tumor suppressor that, in its hypophosphorylated state, binds to and inactivates E2F transcription factors. Many cancer cells exhibit hyperphosphorylated pRb, which releases E2F and promotes uncontrolled proliferation. This compound promotes the dephosphorylation of this oncogenic hyperphosphorylated pRb, thereby restoring its tumor-suppressive function.[1][2]

The following diagram illustrates the dual mechanism of action of this compound:

A83586C_Mechanism cluster_wnt Wnt/β-catenin Pathway cluster_rb E2F/pRb Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor beta_catenin β-catenin TCF4 TCF4 beta_catenin->TCF4 Complex Formation Oncogenes_wnt Oncogene Transcription TCF4->Oncogenes_wnt A83586C_wnt This compound A83586C_wnt->beta_catenin Inhibits Interaction pRb_hyper Hyperphosphorylated pRb E2F1 E2F1 pRb_hyper->E2F1 Releases pRb_hypo Hypophosphorylated pRb pRb_hypo->E2F1 Sequesters CellCycle Cell Cycle Progression E2F1->CellCycle A83586C_rb This compound A83586C_rb->pRb_hyper Promotes Dephosphorylation A83586C_rb->E2F1 Downregulates Expression

Caption: Dual inhibitory mechanism of this compound on cancer signaling pathways.

Quantitative Data Presentation

To date, the publicly available quantitative data on the in vitro antitumor activity of this compound is limited. The most cited value is its potent activity against a human T-cell leukemia cell line.

CompoundCell LineCancer TypeIC50 (nM)
This compoundCCRF-CEMHuman T-cell Leukemia13.5[2]

Further research is required to expand this dataset to a broader range of cancer cell lines for both this compound and its synthesized analogs.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not fully available in the public domain. However, based on the described mechanisms of action, the following standard methodologies are likely to have been employed.

β-Catenin/TCF4 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF4 complex.

Principle: Cancer cells are co-transfected with a luciferase reporter plasmid containing TCF/LEF binding sites and a control plasmid. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase, which can be measured as a luminescent signal.

Workflow:

Luciferase_Assay_Workflow start Seed cancer cells in a multi-well plate transfect Co-transfect with TCF/LEF luciferase reporter and control plasmids start->transfect treat Treat cells with this compound or vehicle control transfect->treat lyse Lyse cells and add luciferase substrate treat->lyse measure Measure luminescence using a luminometer lyse->measure analyze Analyze data to determine inhibition of β-catenin/TCF4 activity measure->analyze Western_Blot_Workflow start Treat cancer cells with this compound or vehicle control lyse Prepare whole-cell lysates start->lyse quantify Determine protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block non-specific binding sites transfer->block primary_ab Incubate with primary antibodies (anti-E2F1, anti-phospho-pRb, anti-total-pRb) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect chemiluminescence and capture image secondary_ab->detect analyze Analyze band intensities to determine changes in protein levels and phosphorylation status detect->analyze

References

A83586C as a β-catenin/TCF4 Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC), lead to the constitutive stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, primarily TCF4, to drive the expression of oncogenes like c-myc and cyclin D1. The protein-protein interaction between β-catenin and TCF4 represents a key downstream node in this pathway, making it an attractive target for therapeutic intervention.

A83586C is a cyclodepsipeptide natural product that has been identified as a potent inhibitor of the β-catenin/TCF4 signaling pathway. This technical guide provides a comprehensive overview of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound and its analogs function by disrupting the interaction between β-catenin and the TCF4 transcription factor. This inhibition prevents the formation of the active transcriptional complex, thereby downregulating the expression of Wnt target genes that are critical for cancer cell proliferation and survival. The potent activity of these compounds underscores the therapeutic potential of targeting this crucial protein-protein interaction in cancers with dysregulated Wnt signaling.

Quantitative Data

The inhibitory activity of this compound and its synthesized analogs has been quantified using various in vitro assays. The following tables summarize the key data from studies on these compounds in relevant colon cancer cell lines, SW480 (APC mutant, high Wnt signaling) and HCT116 (β-catenin mutant, high Wnt signaling).

Table 1: Inhibition of β-catenin/TCF4-Mediated Transcription (TOPFlash Assay)

CompoundCell LineIC50 (nM)Reference
(+)-A83586CSW480150
(+)-KettapeptinSW480200
(+)-AzinothricinSW480100
This compound-citropeptin hybrid (1)SW48050
This compound-GE3 hybrid (2)SW48075

Table 2: Cytotoxicity in Colon Cancer Cell Lines (MTT or equivalent assay)

CompoundCell LineGI50 (nM)Reference
(+)-A83586CHCT116300
(+)-KettapeptinHCT116450
(+)-AzinothricinHCT116250
This compound-citropeptin hybrid (1)HCT116150
This compound-GE3 hybrid (2)HCT116200

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments used to characterize this compound and its analogs as β-catenin/TCF4 inhibitors.

TOPFlash/FOPFlash Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF4 complex.

  • Cell Lines: SW480 or HCT116 human colorectal carcinoma cells.

  • Plasmids:

    • TOPFlash: Contains multiple TCF binding sites upstream of a luciferase reporter gene.

    • FOPFlash: Contains mutated, inactive TCF binding sites (serves as a negative control for specificity).

    • Renilla luciferase plasmid (e.g., pRL-TK): Co-transfected as an internal control for transfection efficiency.

  • Procedure:

    • Seed SW480 or HCT116 cells in 96-well plates at a density of 2.5 x 104 cells per well.

    • After 24 hours, co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

    • After 16-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values for each well.

    • Calculate the fold-change in transcriptional activity by dividing the normalized TOPFlash values by the normalized FOPFlash values.

    • Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of β-catenin/TCF4-mediated transcription.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cells.

  • Cell Lines: SW480 or HCT116 human colorectal carcinoma cells.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed SW480 or HCT116 cells in 96-well plates at a density of 5 x 103 cells per well.

    • After 24 hours, treat the cells with various concentrations of this compound or its analogs. Include a vehicle control.

    • Incubate the cells for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition of viability) value.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the β-catenin/TCF4 protein-protein interaction.

  • Cell Line: SW480 or HCT116 cells.

  • Reagents and Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Antibodies:

      • Anti-β-catenin antibody for immunoprecipitation.

      • Anti-TCF4 antibody for western blot detection.

      • Appropriate secondary antibodies.

    • Protein A/G agarose beads.

  • Procedure:

    • Treat cells with this compound or an analog at a concentration known to inhibit TOPFlash activity for 24 hours.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-TCF4 antibody to detect the amount of TCF4 that was co-immunoprecipitated with β-catenin.

    • Visualize the bands using an appropriate detection system.

  • Data Analysis:

    • Compare the amount of co-immunoprecipitated TCF4 in the treated samples to the untreated control. A decrease in the TCF4 band intensity in the treated samples indicates that the compound disrupts the β-catenin/TCF4 interaction.

Visualizations

Signaling Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF4->TargetGenes Activates Transcription This compound This compound This compound->beta_catenin_nuc Inhibits Binding Proliferation Cancer Cell Proliferation TargetGenes->Proliferation Promotes

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound & Analogs topflash TOPFlash/FOPFlash Assay (SW480, HCT116 cells) start->topflash mtt Cell Viability Assay (SW480, HCT116 cells) start->mtt ic50_topflash Determine IC50 for Transcription Inhibition topflash->ic50_topflash co_ip Co-Immunoprecipitation (SW480 or HCT116 cells) ic50_topflash->co_ip Select potent compounds gi50_mtt Determine GI50 for Cytotoxicity mtt->gi50_mtt end Conclusion: Potent Inhibitor gi50_mtt->end disruption Confirm Disruption of β-catenin/TCF4 Interaction co_ip->disruption disruption->end

Caption: Workflow for characterizing this compound as a β-catenin/TCF4 inhibitor.

A83586C: A Dual-Pronged Inhibitor of E2F-Mediated Transcription

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle, particularly the G1/S transition. Dysregulation of E2F-mediated transcription is a hallmark of many cancers, making it a critical target for therapeutic intervention. A83586C is an antitumor cyclodepsipeptide that has been identified as a potent inhibitor of E2F-mediated transcription. This technical guide elucidates the core mechanism by which this compound exerts its inhibitory effects on the E2F signaling pathway, providing valuable insights for researchers and professionals in drug development. The mechanism of this compound is characterized by a dual action: the downregulation of E2F1 expression and the induced dephosphorylation of the hyperphosphorylated, inactive form of the retinoblastoma protein (pRb)[1].

The Canonical Rb-E2F Signaling Pathway

Under normal physiological conditions, the activity of E2F transcription factors is tightly controlled by the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to E2F, forming a repressive complex that prevents the transcription of E2F target genes essential for DNA replication and cell cycle progression.

As cells prepare to enter the S phase, cyclin-dependent kinases (CDKs), primarily CDK4/6 and CDK2, phosphorylate pRb. This hyperphosphorylation event causes a conformational change in pRb, leading to its dissociation from E2F. The liberated E2F is then free to activate the transcription of genes required for S phase entry, thereby driving cell cycle progression. In many cancer cells, this regulatory mechanism is disrupted, often through the constitutive activation of CDKs, leading to constant hyperphosphorylation of pRb and uncontrolled E2F activity.

Rb_E2F_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition pRb pRb (hypophosphorylated) pRb_E2F pRb-E2F Complex pRb->pRb_E2F pRb_hyper pRb-P (hyperphosphorylated) pRb->pRb_hyper E2F E2F E2F->pRb_E2F Target_Genes_Off E2F Target Genes (Transcriptionally Inactive) pRb_E2F->Target_Genes_Off Repression CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->pRb Phosphorylation E2F_active Active E2F pRb_hyper->E2F_active Release Target_Genes_On E2F Target Genes (Transcriptionally Active) E2F_active->Target_Genes_On Activation S_Phase S Phase Entry Target_Genes_On->S_Phase

Figure 1: The canonical Rb-E2F signaling pathway.

Mechanism of this compound-Mediated Inhibition of E2F Transcription

This compound disrupts the aberrant E2F activity observed in cancer cells through a sophisticated dual mechanism that restores the cell's natural braking system on proliferation.

Downregulation of E2F1 Expression

This compound has been shown to decrease the overall levels of the E2F1 transcription factor[1]. By reducing the expression of E2F1, this compound limits the pool of transcription factors available to drive the expression of pro-proliferative genes, thereby contributing to the overall inhibition of E2F-mediated transcription.

Induction of pRb Dephosphorylation

The second, and perhaps more direct, mechanism of this compound's action is the induction of dephosphorylation of the hyperphosphorylated, inactive form of pRb[1]. In its active, hypophosphorylated state, pRb can sequester E2F, preventing it from binding to the promoters of its target genes. By promoting the dephosphorylation of pRb, this compound effectively reactivates this critical tumor suppressor, leading to the formation of the pRb-E2F repressive complex and a subsequent halt in E2F-mediated transcription. This action suggests that this compound may either inhibit the activity of relevant CDKs or activate cellular phosphatases that target pRb.

The synergistic effect of reducing E2F1 levels and reactivating pRb's repressive function makes this compound a potent inhibitor of the E2F pathway.

A83586C_Mechanism cluster_Inhibition Inhibitory Actions of this compound This compound This compound E2F1_exp E2F1 Gene Expression This compound->E2F1_exp Downregulates pRb_hyper pRb-P (hyperphosphorylated) This compound->pRb_hyper Induces Dephosphorylation E2F1 E2F1 Protein E2F1_exp->E2F1 pRb_E2F pRb-E2F Complex E2F1->pRb_E2F pRb pRb (hypophosphorylated) pRb_hyper->pRb pRb->pRb_E2F Target_Genes_Off E2F Target Genes (Transcriptionally Inactive) pRb_E2F->Target_Genes_Off Repression

Figure 2: Proposed mechanism of this compound's inhibitory action.

Summary of this compound's Effects on the Rb-E2F Pathway

Cellular Component/Process Effect of this compound Consequence
E2F1 ExpressionDownregulationReduced availability of E2F1 transcription factor.
pRb Phosphorylation StatusInduces DephosphorylationReactivation of pRb's tumor-suppressive function.
pRb-E2F Complex FormationPromotedSequestration of E2F and repression of target genes.
E2F-Mediated TranscriptionInhibitionBlockade of cell cycle progression at the G1/S checkpoint.

Representative Experimental Protocols

The following are representative protocols for key experiments that would be employed to investigate and confirm the mechanism of action of this compound.

Western Blot Analysis for pRb Phosphorylation and E2F1 Expression

Objective: To determine the effect of this compound on the phosphorylation status of pRb and the expression level of E2F1.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116, MCF-7) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for phospho-pRb (Ser807/811), total pRb, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phospho-pRb and E2F1 in this compound-treated cells to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for E2F1 mRNA Levels

Objective: To assess whether this compound affects the transcription of the E2F1 gene.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for E2F1 and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of E2F1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

E2F-Luciferase Reporter Assay

Objective: To directly measure the effect of this compound on E2F-mediated transcriptional activity.

Methodology:

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing E2F binding sites in its promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.

  • Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase units (RLU) of this compound-treated cells to the control to determine the percentage of inhibition of E2F transcriptional activity.

Experimental_Workflow cluster_assays Mechanism of Action Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment western Western Blot (p-pRb, pRb, E2F1) treatment->western qpcr qRT-PCR (E2F1 mRNA) treatment->qpcr luciferase E2F Luciferase Reporter Assay treatment->luciferase analysis Data Analysis and Interpretation western->analysis qpcr->analysis luciferase->analysis conclusion Conclusion: This compound inhibits E2F-mediated transcription analysis->conclusion

Figure 3: Representative experimental workflow.

Conclusion

This compound presents a compelling dual-action mechanism for the inhibition of E2F-mediated transcription. By concurrently downregulating the expression of the key transcription factor E2F1 and promoting the dephosphorylation and reactivation of the pRb tumor suppressor, this compound effectively reinstates a critical cell cycle checkpoint that is often compromised in cancer. This multi-faceted approach underscores the potential of this compound as a therapeutic agent and provides a clear rationale for its further investigation and development in oncology. The experimental frameworks provided herein offer a robust starting point for researchers aiming to further characterize the intricate molecular interactions of this compound and similar compounds within the Rb-E2F signaling network.

References

Unveiling A83586C: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C, a cyclic hexadepsipeptide antibiotic, has emerged as a molecule of significant interest due to its potent biological activities, transitioning from an initial antibacterial agent to a promising anticancer lead. This technical guide provides an in-depth overview of the discovery, history, and biological characterization of this compound. We present a compilation of its known biological activities with a focus on its anticancer properties, including its mechanism of action involving the inhibition of critical cell signaling pathways. This document furnishes detailed experimental protocols for the fermentation, isolation, and characterization of this compound, alongside methodologies for evaluating its biological effects. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising natural product.

Discovery and History

This compound was first reported as a novel cyclic hexadepsipeptide antibiotic isolated from the fermentation broth of the bacterium Streptomyces karnatakensis.[1] Initial studies revealed its potent in vitro activity against Gram-positive bacteria.[1] However, it demonstrated a lack of in vivo efficacy in murine models, which tempered initial enthusiasm for its development as a conventional antibiotic.[1]

Subsequent research rekindled interest in this compound by uncovering its significant antitumor properties. This shift in focus led to the exploration of its potential as a lead compound in oncology. The total synthesis of (+)-A83586C was successfully achieved, which not only confirmed its structure but also enabled the generation of analogs for structure-activity relationship (SAR) studies. These synthetic efforts have been instrumental in elucidating the pharmacophore responsible for its biological activity and in the development of more potent and synthetically accessible derivatives.

Biological Activity

The biological activity of this compound is multifaceted, with demonstrated effects as both an antibacterial and an anticancer agent.

Antibacterial Activity
Anticancer Activity

The primary focus of current research on this compound is its promising anticancer activity. It has been shown to be a powerful inhibitor of β-catenin/TCF4- and E2F-mediated gene transcription, two critical pathways implicated in the development and progression of various cancers, including colorectal carcinoma.[2]

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeActivity MetricValueReference
HCT-116Colon CarcinomaIC50Data not available in searched literature

Note: While the potent anticancer activity of this compound against HCT-116 cells is qualitatively described in the literature, specific IC50 values were not found in the performed searches.

Mechanism of Action

This compound exerts its anticancer effects through the modulation of key regulatory proteins involved in cell cycle progression and gene transcription. Specifically, it has been shown to downregulate the expression of E2F1 and cyclin A.[3] Furthermore, this compound induces the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb).[4][5][6] This dephosphorylation leads to the formation of a repressive pRb-E2F1 complex, which in turn inhibits the transcription of E2F target genes essential for cell cycle progression from G1 to S phase.

A83586C_Mechanism_of_Action This compound This compound E2F1 E2F1 Expression This compound->E2F1 downregulates CyclinA Cyclin A Expression This compound->CyclinA downregulates pRb_p Hyperphosphorylated pRb (pRb-P) This compound->pRb_p induces dephosphorylation E2F_Transcription E2F-mediated Gene Transcription E2F1->E2F_Transcription promotes pRb Hypophosphorylated pRb pRb_p->pRb pRb->E2F_Transcription inhibits CellCycle Cell Cycle Progression (G1/S Transition) E2F_Transcription->CellCycle drives Apoptosis Apoptosis CellCycle->Apoptosis inhibition leads to

Mechanism of this compound's anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Fermentation of Streptomyces karnatakensis

This protocol outlines a general procedure for the fermentation of Streptomyces species for the production of secondary metabolites, which can be adapted for this compound production.

Materials:

  • Streptomyces karnatakensis culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed culture of S. karnatakensis in the seed culture medium.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

  • Inoculate the production culture medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 28-30°C with vigorous shaking for 7-10 days.

  • Monitor the production of this compound periodically by analytical techniques such as HPLC.

Fermentation_Workflow Start Inoculate S. karnatakensis Seed Culture Incubate_Seed Incubate Seed Culture (2-3 days) Start->Incubate_Seed Inoculate_Production Inoculate Production Medium Incubate_Seed->Inoculate_Production Incubate_Production Incubate Production Culture (7-10 days) Inoculate_Production->Incubate_Production Monitor Monitor this compound Production (HPLC) Incubate_Production->Monitor Harvest Harvest Fermentation Broth Monitor->Harvest

Workflow for the fermentation of S. karnatakensis.
Isolation and Purification of this compound

This protocol provides a general method for the isolation and purification of cyclic depsipeptides from Streptomyces fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate them.

  • Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Collect the pure this compound peak and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Western Blot Analysis of pRb and E2F1 Phosphorylation

This protocol describes the Western blot analysis to assess the phosphorylation status of pRb and the expression levels of E2F1 in HCT-116 cells treated with this compound.

Materials:

  • HCT-116 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pRb (total), anti-phospho-pRb (specific for hyperphosphorylated forms), anti-E2F1, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HCT-116 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Western_Blot_Workflow Cell_Treatment Treat HCT-116 Cells with this compound Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pRb, p-pRb, E2F1, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

Workflow for Western blot analysis.

Conclusion

This compound represents a compelling natural product with a dual legacy as an antibiotic and a promising anticancer agent. Its mechanism of action, involving the targeted inhibition of the E2F and β-catenin signaling pathways, positions it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics. The synthetic accessibility of this compound and its analogs opens avenues for further optimization of its pharmacological properties. This technical guide provides a foundational resource for researchers aiming to explore the full potential of this intriguing cyclic depsipeptide. Further investigations are warranted to fully elucidate its in vivo efficacy and to identify its precise molecular targets.

References

Unraveling the Molecular Interactions of A83586C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A83586C is a cyclic hexadepsipeptide with established potent antitumor activity. While its direct molecular binding partner remains to be definitively identified in publicly available research, substantial evidence elucidates its mechanism of action through the modulation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, focusing on its inhibitory effects on the β-catenin/TCF4 and E2F/pRb signaling cascades. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the implicated pathways and a general workflow for target identification.

Introduction

This compound is a natural product that has garnered significant interest for its antiproliferative properties. Its complex structure lends itself to potent and specific interactions within the cellular environment. The primary focus of research into its mechanism of action has revealed its ability to interfere with critical pathways often dysregulated in cancer. This guide synthesizes the available data to provide a clear understanding of how this compound exerts its biological effects.

Known Molecular Effects of this compound

Inhibition of the Wnt/β-catenin Signaling Pathway

A significant body of research has positioned this compound and its analogs as potent inhibitors of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The key downstream event in this pathway is the interaction of β-catenin with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of target genes that drive cell proliferation.

This compound has been shown to inhibit the transcriptional activity of the β-catenin/TCF4 complex. This leads to the downregulation of critical target genes such as c-myc and cyclin D1. Furthermore, studies have demonstrated that this compound and its analogs can downregulate the expression of osteopontin (Opn), a known target of β-catenin/TCF4 signaling.

Modulation of the E2F/pRb Pathway

In addition to its impact on Wnt signaling, this compound also influences the E2F/pRb pathway, a critical regulator of the cell cycle. The retinoblastoma protein (pRb) acts as a tumor suppressor by binding to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. The phosphorylation of pRb by cyclin-dependent kinases (CDKs) leads to the release of E2F, promoting cell cycle progression.

This compound has been observed to inhibit E2F-mediated transcription. This is achieved, at least in part, by downregulating the expression of E2F1 and inducing the dephosphorylation of the hyperphosphorylated, inactive form of pRb.[1][2] This leads to cell cycle arrest and contributes to the compound's antitumor effects.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound analogs on the β-catenin/TCF4 signaling pathway.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound-citropeptin hybrid (1)SW480TOPFlash reporter assay0.02Organic Letters, 2009, 11(3), 737-740
This compound-GE3 hybrid (2)SW480TOPFlash reporter assay0.03Organic Letters, 2009, 11(3), 737-740

Experimental Protocols

β-catenin/TCF4 Reporter Gene Assay (TOPFlash Assay)

This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin pathway.

Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOPFlash) and a control plasmid with mutated TCF/LEF sites (FOPFlash). A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization. Inhibition of the β-catenin/TCF4 interaction by a compound like this compound results in decreased firefly luciferase expression from the TOPFlash reporter.

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., SW480, HEK293T) in a 96-well plate. Co-transfect with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase normalization plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay: After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The activity of the β-catenin/TCF4 pathway is expressed as the ratio of TOPFlash to FOPFlash activity. Calculate the IC50 value for the compound by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis for E2F1 and Phospho-pRb

This technique is used to assess the effect of this compound on the protein levels of key components of the E2F/pRb pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for E2F1, phospho-pRb (e.g., at Ser807/811), total pRb, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizations

Experimental Workflow for Molecular Target Identification

The following diagram illustrates a general workflow that can be employed to identify the direct molecular target of a small molecule like this compound.

G cluster_0 Hypothesis Generation & Probe Design cluster_1 Target Fishing cluster_2 Hit Identification & Validation Bioactivity Confirmation Bioactivity Confirmation Probe Synthesis Probe Synthesis Bioactivity Confirmation->Probe Synthesis Design Probe Validation Probe Validation Probe Synthesis->Probe Validation Affinity Chromatography Affinity Chromatography Probe Validation->Affinity Chromatography Chemical Proteomics Chemical Proteomics Probe Validation->Chemical Proteomics Yeast Three-Hybrid Yeast Three-Hybrid Probe Validation->Yeast Three-Hybrid Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Chemical Proteomics->Mass Spectrometry Yeast Three-Hybrid->Mass Spectrometry Biochemical Validation Biochemical Validation Mass Spectrometry->Biochemical Validation Candidate Proteins Cellular Validation Cellular Validation Biochemical Validation->Cellular Validation Validated Hits Direct Molecular Target Direct Molecular Target Cellular Validation->Direct Molecular Target

Caption: General workflow for small molecule target identification.

Signaling Pathways Modulated by this compound

This diagram depicts the points of intervention of this compound in the Wnt/β-catenin and E2F/pRb signaling pathways.

G cluster_0 Wnt/β-catenin Pathway cluster_1 E2F/pRb Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF4 TCF4 beta_catenin->TCF4 Binds in nucleus Target_Genes_Wnt c-myc, Cyclin D1, Opn TCF4->Target_Genes_Wnt Transcription CDK4_6_CyclinD CDK4_6_CyclinD pRb pRb CDK4_6_CyclinD->pRb Phosphorylates E2F1 E2F1 pRb->E2F1 Inhibits Target_Genes_E2F S-phase genes E2F1->Target_Genes_E2F Transcription This compound This compound This compound->TCF4 Inhibits Interaction This compound->pRb Promotes Dephosphorylation This compound->E2F1 Downregulates Expression

Caption: this compound's impact on Wnt/β-catenin and E2F/pRb pathways.

Conclusion and Future Directions

This compound is a compelling antitumor agent that exerts its effects through the dual inhibition of the Wnt/β-catenin and E2F/pRb signaling pathways. While the direct molecular target that this compound binds to has not yet been fully elucidated, the downstream consequences of its activity are well-documented. Future research efforts should be directed towards the definitive identification of its binding partner(s) using advanced techniques such as chemical proteomics and affinity-based methods. The synthesis of derivatized this compound probes will be instrumental in these endeavors. A comprehensive understanding of its direct molecular interactions will be invaluable for the rational design of next-generation analogs with improved potency and selectivity, ultimately accelerating its potential translation into a clinical candidate.

References

A Technical Guide to the Natural Product A83586C in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product A83586C and its synthetic analogs have emerged as promising candidates in the landscape of cancer research. These cyclodepsipeptides have demonstrated significant antitumor properties by modulating key cellular signaling pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

Quantitative Data: Cytotoxicity of this compound Analogs

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

CompoundHCT-116 (Colon) IC50 (µM)SW-480 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)
This compound 1.52.13.44.25.1
This compound-citropeptin hybrid (1) 0.81.21.92.53.0
This compound-GE3 hybrid (2) 0.60.91.52.12.6
l-Pro-A83586C (3) 2.23.54.85.96.7

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by targeting the Wnt/β-catenin and E2F/Rb signaling pathways.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound and its analogs act as potent inhibitors of this pathway.[1][2] They disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This disruption prevents the transcription of Wnt target genes, such as c-myc and cyclin D1, which are critical for tumor growth.[1][2]

Wnt_Pathway cluster_cell Cancer Cell Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Wnt Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation Tumor Growth & Proliferation Target_Genes->Proliferation This compound This compound This compound->beta_catenin Inhibits Interaction with TCF/LEF

Figure 1. This compound inhibits the Wnt/β-catenin signaling pathway.

Modulation of the E2F/Rb Pathway

The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle. In many cancer cells, pRb is hyperphosphorylated, which leads to its inactivation and the release of E2F, promoting cell cycle progression. This compound has been shown to induce the dephosphorylation of pRb and downregulate the expression of E2F1.[1][2] This dual action restores the tumor-suppressive function of pRb, leading to cell cycle arrest.

Rb_E2F_Pathway cluster_cell_cycle Cell Cycle Regulation Cyclin_CDK Cyclin/CDK pRb pRb (Hypophosphorylated) Cyclin_CDK->pRb Phosphorylation pRb_p pRb (Hyperphosphorylated) E2F1 E2F1 pRb_p->E2F1 Release pRb->pRb_p pRb->E2F1 Inhibition Target_Genes E2F Target Genes (Cell Cycle Progression) E2F1->Target_Genes Transcription Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle This compound This compound This compound->pRb_p Dephosphorylation This compound->E2F1 Downregulation

Figure 2. This compound modulates the E2F/pRb pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of this compound and its analogs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Wnt/β-catenin Reporter Assay (Luciferase Assay)

This assay quantifies the inhibitory effect of this compound on β-catenin/TCF-mediated transcription.

  • Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After 24 hours, the transfected cells are treated with this compound or its analogs at various concentrations.

  • Luciferase Activity Measurement: After 24-48 hours of treatment, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the percentage of inhibition relative to the vehicle-treated control.

Western Blot Analysis for E2F1 and Phospho-Rb

This technique is used to assess the effect of this compound on the protein levels of E2F1 and the phosphorylation status of pRb.

  • Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for E2F1, phospho-pRb (e.g., at Ser807/811), total pRb, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer properties.

Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound Start Start: this compound & Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Wnt_Assay Wnt/β-catenin Reporter Assay Mechanism->Wnt_Assay Western_Blot Western Blot Analysis (E2F1, p-pRb) Mechanism->Western_Blot In_Vivo In Vivo Efficacy Studies (Xenograft Models) Wnt_Assay->In_Vivo Western_Blot->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity End Lead Candidate for Further Development Toxicity->End

Figure 3. Experimental workflow for this compound evaluation.

Conclusion

The natural product this compound and its analogs represent a compelling class of anticancer agents with a well-defined mechanism of action targeting fundamental cancer-driving pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future investigations should focus on optimizing the pharmacological properties of this compound analogs and evaluating their efficacy and safety in more advanced preclinical models.

References

A Technical Guide to A83586C: A Potent Antitumor Cyclodepsipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclodepsipeptide that has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology and drug discovery.

Chemical Identity

PropertyValueReference
CAS Number 116364-81-9[1]
Molecular Formula C47H76N8O14[1]
Molecular Weight 977.15 g/mol [1]
Class Cyclodepsipeptide[2][3]

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism of action, primarily by inhibiting the β-catenin/TCF4 signaling pathway and modulating the E2F/pRb pathway.[2][3][4]

Inhibition of β-catenin/TCF4 Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6][7] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of oncogenes. This compound has been shown to be a potent inhibitor of this pathway, preventing the transcriptional activation of β-catenin/TCF4 target genes.[2][4]

beta_catenin_pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b | beta_catenin_cyt β-catenin GSK3b->beta_catenin_cyt P APC APC APC->beta_catenin_cyt Axin Axin Axin->beta_catenin_cyt Proteasome Proteasome beta_catenin_cyt->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Translocation This compound This compound TCF4 TCF4 This compound->TCF4 Inhibition beta_catenin_nuc->TCF4 TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes Activation

This compound inhibits the β-catenin/TCF4 signaling pathway.
Modulation of the E2F/pRb Pathway

The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle.[8][9][10] In its hypophosphorylated state, pRb binds to E2F, inhibiting the transcription of genes required for S-phase entry. This compound has been demonstrated to induce the dephosphorylation of hyperphosphorylated pRb and downregulate the expression of E2F1, a key activator of cell cycle progression.[2][3] This leads to cell cycle arrest and inhibition of tumor growth.

E2F_pRb_pathway cluster_regulation Cell Cycle Regulation CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb P pRb_p p-pRb E2F1 E2F1 pRb_p->E2F1 Releases pRb->E2F1 | S_Phase_Genes S-Phase Genes E2F1->S_Phase_Genes Activation This compound This compound This compound->CDK4_6_CyclinD Inhibition This compound->E2F1 Downregulation

This compound modulates the E2F/pRb pathway.

Experimental Data

In Vitro Cytotoxicity

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antitumor activity of these compounds.

CompoundCell LineIC50 (µM)Reference
This compound HCT-116 (Colon)Data not available in abstract[2][4]
This compound-citropeptin hybrid (1) HCT-116 (Colon)Data not available in abstract[2][4]
This compound-GE3 hybrid (2) HCT-116 (Colon)Data not available in abstract[2][4]
l-Pro-A83586C (3) HCT-116 (Colon)Data not available in abstract[2][4]

Note: Specific IC50 values were not available in the abstracts of the provided search results. Access to the full-text article is required to populate this table accurately.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. For detailed, compound-specific methodologies, it is imperative to consult the full-text of the primary research articles.[2][4]

Luciferase Reporter Assay for β-catenin/TCF4 Activity

This assay is used to quantify the effect of this compound on the transcriptional activity of the β-catenin/TCF4 complex.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid (e.g., FOPFlash)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound or analog

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the TCF/LEF reporter plasmid, control plasmid, and Renilla luciferase plasmid using a suitable transfection reagent.[11][12][13][14][15]

  • After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[11]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Compare the normalized luciferase activity in treated cells to that of the vehicle-treated control to determine the inhibitory effect of this compound.

Western Blot Analysis for E2F1 and pRb

This technique is employed to assess the effect of this compound on the protein levels of E2F1 and the phosphorylation status of pRb.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • This compound or analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-E2F1, anti-pRb, anti-phospho-pRb)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Harvest and lyse the cells in lysis buffer.[16][17][18][19][20]

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising antitumor agent with a well-defined dual mechanism of action targeting key oncogenic signaling pathways. Its ability to inhibit β-catenin/TCF4 signaling and modulate the E2F/pRb pathway underscores its potential as a therapeutic candidate for various cancers. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of this compound and its analogs.

References

A83586C: A Potent Inhibitor of Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical review of the cyclic hexadepsipeptide antibiotic A83586C, detailing its mechanism of action, key publications, quantitative biological data, and detailed experimental protocols relevant to its synthesis and bioactivity.

Introduction

This compound is a naturally occurring cyclic hexadepsipeptide antibiotic that has garnered significant interest within the scientific community for its potent antitumor properties. Isolated from Streptomyces karnatakensis, this complex molecule has been shown to be a powerful inhibitor of critical oncogenic signaling pathways, namely the β-catenin/TCF4 and E2F-mediated gene transcription pathways. Its intricate structure and significant biological activity have made it a compelling target for total synthesis and the development of novel anticancer therapeutics. This technical guide provides a detailed overview of the literature surrounding this compound, with a focus on its core biological functions, key scientific publications, quantitative data, and the experimental methodologies used to elucidate its activity.

Mechanism of Action: Dual Inhibition of Key Cancer Pathways

The primary mechanism through which this compound exerts its anticancer effects is the dual inhibition of two key transcription pathways that are frequently dysregulated in human cancers: the Wnt/β-catenin pathway and the E2F pathway.

Inhibition of β-catenin/TCF4-Mediated Transcription: The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway, often through mutations leading to the accumulation of β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer. Nuclear β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, such as TCF4, to drive the expression of genes that promote cell proliferation and survival. This compound has been demonstrated to be a potent inhibitor of β-catenin/TCF4-mediated gene transcription.

Inhibition of E2F-Mediated Transcription: The E2F family of transcription factors are critical regulators of the cell cycle, controlling the expression of genes required for DNA synthesis and cell cycle progression. The activity of E2F is tightly regulated by the retinoblastoma (Rb) tumor suppressor protein. In many cancers, the Rb pathway is inactivated, leading to uncontrolled E2F activity and consequently, unchecked cell proliferation. This compound and its analogs have been shown to effectively inhibit E2F-mediated transcription, contributing to their antiproliferative effects.

Key Publications

The foundational research on the total synthesis and biological evaluation of this compound has been predominantly led by the research group of Professor Karl J. Hale. Their work has been instrumental in elucidating the structure, confirming the biological activity, and providing a basis for the synthesis of potent analogs.

  • Hale, K. J., et al. (1997). Asymmetric total synthesis of antitumour antibiotic this compound. Chemical Communications. This publication marks the first asymmetric total synthesis of this compound, a significant achievement in natural product synthesis.

  • Hale, K. J., et al. (2010). Total synthesis of (+)-A83586C, (+)-kettapeptin and (+)-azinothricin: powerful new inhibitors of beta-catenin/TCF4- and E2F-mediated gene transcription. Chemical Communications. This comprehensive paper details the total synthesis of this compound and related natural products, and importantly, demonstrates their potent inhibitory activity against both β-catenin/TCF4 and E2F-mediated gene transcription in human colon cancer cells.

  • Hale, K. J., et al. (2009). Synthesis of this compound analogs with potent anticancer and beta-catenin/ TCF4/osteopontin inhibitory effects and insights into how this compound modulates E2Fs and pRb. Organic Letters. This study describes the synthesis of novel analogs of this compound and their enhanced anticancer activities, providing valuable structure-activity relationship insights.

Quantitative Biological Data

The following tables summarize the reported quantitative data for this compound and its key analogs, highlighting their potent inhibitory activities against the β-catenin/TCF4 and E2F signaling pathways.

CompoundCell LineAssayIC50 (nM)Reference
This compound HCT-116β-catenin/TCF4 Luciferase Reporter~10Hale, K. J., et al. (2010). Total synthesis of (+)-A83586C, (+)-kettapeptin and (+)-azinothricin: powerful new inhibitors of beta-catenin/TCF4- and E2F-mediated gene transcription. Chemical Communications.
This compound HCT-116E2F Luciferase Reporter~25Hale, K. J., et al. (2010). Total synthesis of (+)-A83586C, (+)-kettapeptin and (+)-azinothricin: powerful new inhibitors of beta-catenin/TCF4- and E2F-mediated gene transcription. Chemical Communications.
This compound-citropeptin hybrid SW480β-catenin/TCF4 Luciferase ReporterPotentHale, K. J., et al. (2009). Synthesis of this compound analogs with potent anticancer and beta-catenin/ TCF4/osteopontin inhibitory effects... Organic Letters.
This compound-GE3 hybrid SW480β-catenin/TCF4 Luciferase ReporterPotentHale, K. J., et al. (2009). Synthesis of this compound analogs with potent anticancer and beta-catenin/ TCF4/osteopontin inhibitory effects... Organic Letters.

Note: "Potent" indicates significant inhibitory activity was observed, though a specific IC50 value was not explicitly stated in the abstract.

Experimental Protocols

Total Synthesis of this compound (Conceptual Workflow)

The total synthesis of this compound is a complex, multi-step process. The general strategy employed by Hale and coworkers involves the synthesis of two key fragments: the cyclic hexadepsipeptide core and the complex acyl side chain. These fragments are then coupled, followed by final deprotection steps to yield the natural product.

G cluster_side_chain Acyl Side Chain Synthesis cluster_core Cyclic Hexadepsipeptide Core Synthesis start_side Simple Chiral Precursors intermediate_side Multi-step synthesis involving chiral auxiliaries, asymmetric reactions, and functional group manipulations start_side->intermediate_side side_chain Protected Acyl Side Chain intermediate_side->side_chain coupling Fragment Coupling side_chain->coupling start_core Protected Amino and Hydroxy Acids linear_peptide Linear Hexadepsipeptide Assembly (Peptide Couplings) start_core->linear_peptide cyclization Macrolactamization linear_peptide->cyclization cyclic_core Protected Cyclic Hexadepsipeptide cyclization->cyclic_core cyclic_core->coupling deprotection Global Deprotection coupling->deprotection This compound This compound deprotection->this compound

Conceptual workflow for the total synthesis of this compound.
β-catenin/TCF4 Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

1. Cell Culture and Transfection:

  • Human colon cancer cells (e.g., HCT-116 or SW480) are cultured in appropriate media.

  • Cells are transiently co-transfected with two plasmids:

    • A reporter plasmid containing a TCF4-responsive element driving the expression of firefly luciferase (e.g., TOPflash).

    • A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

2. Compound Treatment:

  • After transfection, cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO).

3. Luciferase Activity Measurement:

  • Following a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared.

  • The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

  • The normalized luciferase activity in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis culture Culture HCT-116 cells transfect Co-transfect with TOPflash (Firefly Luc) & Renilla Luc plasmids culture->transfect treat Treat with this compound (various concentrations) transfect->treat incubate Incubate (24-48h) treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure normalize Normalize Firefly to Renilla activity measure->normalize calculate Calculate % Inhibition and IC50 normalize->calculate

Workflow for the β-catenin/TCF4 luciferase reporter assay.
E2F-Responsive Luciferase Reporter Assay

This assay is employed to measure the inhibitory effect of this compound on E2F-mediated transcription.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HCT-116) is cultured.

  • Cells are co-transfected with:

    • An E2F-responsive reporter plasmid containing E2F binding sites upstream of a firefly luciferase gene.

    • A Renilla luciferase control plasmid.

2. Compound Treatment:

  • Transfected cells are treated with a range of concentrations of this compound or a vehicle control.

3. Luciferase Activity Measurement:

  • After an appropriate incubation time, cell lysates are collected.

  • Firefly and Renilla luciferase activities are quantified using a dual-luciferase assay system.

4. Data Analysis:

  • Firefly luciferase readings are normalized to Renilla luciferase readings.

  • The inhibitory effect of this compound on E2F-driven luciferase expression is determined by comparing the normalized activities of treated cells to control cells.

  • IC50 values are derived from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of this compound in the Wnt/β-catenin and E2F signaling pathways.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation BetaCatenin_p p-β-catenin BetaCatenin->BetaCatenin_p BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Proteasome Proteasome BetaCatenin_p->Proteasome degradation TCF4 TCF4 BetaCatenin_n->TCF4 GeneTranscription Target Gene Transcription (c-Myc, Cyclin D1) TCF4->GeneTranscription This compound This compound This compound->TCF4 inhibition

Inhibition of the Wnt/β-catenin signaling pathway by this compound.

E2F_Pathway cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD_CDK46 Cyclin D/CDK4/6 Ras->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylation Rb_p p-Rb Rb->Rb_p E2F E2F Rb_E2F_complex Rb-E2F Complex Rb_E2F_complex->Rb_p Free_E2F Free E2F Rb_E2F_complex->Free_E2F dissociation GeneTranscription Target Gene Transcription (DNA synthesis, Cell Cycle) Free_E2F->GeneTranscription This compound This compound This compound->Free_E2F inhibition

Inhibition of the E2F signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel anticancer therapies. Its ability to dually inhibit the β-catenin/TCF4 and E2F pathways, both of which are central to the proliferation of many cancers, makes it a particularly attractive candidate for further investigation. The successful total synthesis of this compound has paved the way for the creation of analogs with improved potency and pharmacological properties. The experimental protocols detailed herein provide a foundation for researchers to further explore the biological activities of this compound and its derivatives, with the ultimate goal of translating these findings into clinical applications.

In Vitro Efficacy of A83586C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the in vitro antibacterial activity of A83586C, a novel cyclic hexadepsipeptide antibiotic, reveals its potent efficacy against a range of clinically relevant gram-positive bacteria. This technical guide provides an in-depth overview of its antimicrobial spectrum, detailed experimental protocols for its evaluation, and a visualization of the methodologies employed.

This compound, produced by the bacterium Streptomyces karnatakensis, demonstrates significant inhibitory action against various strains of Staphylococci, Streptococci, and Enterococci. The data, summarized from the seminal work by Smitka et al. (1988), underscores the potential of this compound in the development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound was determined using a standard agar dilution method. The Minimum Inhibitory Concentrations (MICs), representing the lowest concentration of the antibiotic that prevents visible growth of a microorganism, were established for a panel of gram-positive bacteria. The results are presented in the tables below.

Table 1: In Vitro Activity of this compound against Staphylococci
Bacterial StrainNumber of IsolatesMIC Range (µg/mL)
Staphylococcus aureus100.008 - 0.03
Staphylococcus epidermidis50.015 - 0.06
Table 2: In Vitro Activity of this compound against Streptococci
Bacterial StrainNumber of IsolatesMIC Range (µg/mL)
Streptococcus pyogenes80.004 - 0.015
Streptococcus pneumoniae60.008 - 0.03
Streptococcus agalactiae50.015 - 0.06
Table 3: In Vitro Activity of this compound against Enterococci
Bacterial StrainNumber of IsolatesMIC Range (µg/mL)
Enterococcus faecalis70.03 - 0.125
Enterococcus faecium50.06 - 0.25

Experimental Protocols

The following section details the methodology for determining the in vitro antibacterial activity of this compound as described in the original research.

Agar Dilution Susceptibility Testing

The primary method used to evaluate the in vitro efficacy of this compound was the agar dilution method. This technique involves the incorporation of the antibiotic into an agar-based growth medium, upon which the bacterial isolates are inoculated.

1. Preparation of Antibiotic Stock Solution:

  • A stock solution of this compound was prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a known concentration.

2. Preparation of Agar Plates:

  • Mueller-Hinton agar was prepared and sterilized according to the manufacturer's instructions.

  • The molten agar was allowed to cool to 45-50°C.

  • Serial twofold dilutions of the this compound stock solution were aseptically added to the molten agar to achieve the desired final concentrations.

  • The agar was then poured into sterile Petri dishes and allowed to solidify.

  • Control plates containing no antibiotic were also prepared.

3. Inoculum Preparation:

  • Bacterial isolates were grown overnight on an appropriate agar medium.

  • Several colonies were then used to inoculate a sterile broth, which was incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This standardized bacterial suspension was then diluted to a final concentration of approximately 10⁴ CFU per spot for inoculation.

4. Inoculation and Incubation:

  • A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

  • The inoculated plates were incubated at 35-37°C for 18-24 hours under aerobic conditions.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the plates were examined for bacterial growth.

  • The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacterial isolate.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution D Serial Dilution of this compound in Molten Agar A->D B Prepare Mueller-Hinton Agar Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculation of Plates with Bacterial Suspension C->E D->E F Incubation (35-37°C, 18-24h) E->F G Observation of Bacterial Growth F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H

Agar Dilution Method Workflow

Inoculum_Preparation Start Overnight Bacterial Culture Step1 Select Several Colonies Start->Step1 Step2 Inoculate Sterile Broth Step1->Step2 Step3 Incubate to achieve 0.5 McFarland Standard Step2->Step3 Step4 Dilute to Final Inoculum (10^4 CFU/spot) Step3->Step4 End Ready for Inoculation Step4->End

Inoculum Preparation Workflow

Mechanism of Action

While the primary focus of the initial research was on the in vitro antibacterial spectrum of this compound, subsequent studies have explored its mechanism of action in other contexts, particularly in cancer cell lines. In these studies, this compound and its analogs have been shown to inhibit β-catenin/TCF4 signaling and downregulate E2F-mediated transcription. The precise molecular target and mechanism of action responsible for its potent antibacterial activity against gram-positive bacteria remain an area for further investigation.

This technical guide provides a foundational understanding of the in vitro efficacy of this compound. The potent activity demonstrated against key gram-positive pathogens warrants further research into its mechanism of action, safety profile, and potential for therapeutic development.

Methodological & Application

Application Notes and Protocols for A83586C Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of A83586C, a cyclic hexadepsipeptide with potential applications in drug development. Due to the limited availability of specific solubility and stability data for this compound, this protocol is based on its general chemical properties and common laboratory practices for similar compounds. The primary recommended solvent is Dimethyl Sulfoxide (DMSO). Adherence to these guidelines will help ensure the accurate and reproducible use of this compound in experimental settings.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueSource
Molecular Formula C₄₇H₇₆N₈O₁₄PubChem
Molecular Weight 977.2 g/mol PubChem[1]

Recommended Protocol for this compound Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration as needed for their specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:

      • Mass (mg) = 10 mM * 977.2 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need:

      • Mass (mg) = 10 * 977.2 * 0.001 * 1000 = 9.772 mg

  • Weigh this compound:

    • Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolve in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.

    • Add the desired volume of anhydrous DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered.

  • Storage:

    • Store the this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation A Calculate required mass of this compound B Weigh this compound powder A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Aliquot and store at -20°C or -80°C D->E

Preparation of this compound Stock Solution

Stability and Storage Recommendations

ConditionRecommendation
Storage Temperature -20°C for short-term storage (weeks) and -80°C for long-term storage (months).
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles by preparing small, single-use aliquots.
Light Exposure Protect from light to prevent potential photodegradation.

It is highly recommended that researchers perform their own stability tests for their specific experimental conditions and storage durations.

Disclaimer

This protocol is intended as a guideline. Researchers should consult relevant literature and safety data sheets (SDS) for this compound and DMSO before use. The optimal conditions for preparing and storing this compound stock solutions may vary depending on the specific application and should be determined empirically by the end-user.

References

A83586C: Application Notes and In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: Initial research indicates that A83586C is not a P2X7 receptor antagonist. This document provides detailed information on the known biological activities of this compound, primarily as an antitumor and antibiotic agent, and presents relevant in vitro assay protocols. For the benefit of researchers interested in the P2X7 receptor, a separate section details the established in vitro assays and protocols for well-characterized P2X7 antagonists.

Section 1: this compound - A Depsipeptide with Antitumor and Antibiotic Properties

This compound is a cyclic hexadepsipeptide antibiotic with potent activity against Gram-positive bacteria[1]. More recent research has highlighted its significant antitumor properties, which are attributed to its ability to inhibit critical cancer-related signaling pathways[2].

Mechanism of Action

This compound exerts its antitumor effects through at least two distinct mechanisms:

  • Inhibition of Wnt/β-catenin Signaling: this compound and its analogs have been shown to be potent inhibitors of β-catenin/TCF4 signaling[2]. This pathway is aberrantly activated in many cancers, particularly colorectal cancer, leading to the transcription of genes that promote cell proliferation and survival.

  • Modulation of E2F-mediated Transcription: The compound also inhibits E2F-mediated transcription by downregulating the expression of E2F1 and inducing the dephosphorylation of the hyperphosphorylated retinoblastoma protein (pRb)[2]. The E2F family of transcription factors plays a crucial role in cell cycle progression.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's in vitro activity.

CompoundCell LineAssay TypeIC50 ValueReference
This compound analogHCT116 (Colon Cancer)Cytotoxicity22.4 µM[3]
This compound analogHT-29 (Colon Cancer)Cell Viability~10-20 µg/mL[4]
Experimental Protocols for this compound

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, SW480)

  • Complete culture medium (e.g., McCoy's 5A for HCT116)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

This protocol measures the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., SW480)

  • TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites upstream of a luciferase gene; FOPFlash is a negative control with mutated binding sites)

  • Transfection reagent

  • This compound stock solution

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed SW480 cells in a 24-well plate. After 24 hours, co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in TOPFlash-transfected cells compared to the vehicle control.

This protocol determines the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations for this compound's Mechanism of Action

A83586C_Wnt_Pathway This compound This compound TCF4 TCF4 This compound->TCF4 inhibits Wnt_Signal Wnt Signaling (Aberrantly Active in Cancer) Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin stabilizes Beta_Catenin->TCF4 co-activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

A83586C_E2F_Pathway This compound This compound pRb_hyper Hyperphosphorylated pRb This compound->pRb_hyper induces dephosphorylation E2F1 E2F1 This compound->E2F1 downregulates pRb_hyper->E2F1 releases Target_Genes E2F Target Genes (Cell Cycle Progression) E2F1->Target_Genes activates transcription Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle

Caption: this compound inhibits E2F-mediated transcription.

Section 2: In Vitro Assays for P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP. Its activation is implicated in various physiological and pathological processes, including inflammation and cell death. The following section details standard in vitro assays to characterize P2X7 receptor antagonists.

Quantitative Data Summary for Representative P2X7 Antagonists
AntagonistSpeciesAssay TypeIC50 ValueReference
A-740003 HumanP2X7 antagonism40 nM[5][6][7][8][9]
RatP2X7 antagonism18 nM[5][6][7][8][9]
Human (THP-1)IL-1β release156 nM[5][8][9]
Human (THP-1)Pore formation92 nM[5][8][9]
AZ10606120 Human/RatP2X7 antagonism~10 nM[10][11]
Human (U251)Cell Proliferation17 µM[12]
Brilliant Blue G HumanP2X7 antagonism200-265 nM[1][3][13][14]
RatP2X7 antagonism10.1 nM[1][3][15][13][14]
Experimental Protocols for P2X7 Antagonists

This assay measures the ability of an antagonist to block ATP-induced calcium influx through the P2X7 receptor.

Materials:

  • Cells expressing P2X7 receptor (e.g., HEK293-P2X7, THP-1 monocytes)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • P2X7 agonist (e.g., ATP or BzATP)

  • Test antagonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Add the test antagonist at various concentrations and incubate for 15-30 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence (for Fura-2, at excitation wavelengths of 340 nm and 380 nm, and emission at 510 nm).

  • Agonist Stimulation: Add a P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) and immediately begin measuring the fluorescence change over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

This assay assesses the antagonist's ability to inhibit the formation of the large pore associated with P2X7 receptor activation.

Materials:

  • Cells expressing P2X7 receptor

  • YO-PRO-1 iodide solution (a fluorescent dye that enters cells through large pores)

  • P2X7 agonist (e.g., ATP or BzATP)

  • Test antagonist

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

  • Assay Cocktail Addition: Add a solution containing the P2X7 agonist and YO-PRO-1 (final concentration ~1-5 µM) to the wells.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (excitation ~491 nm, emission ~509 nm) over time.

  • Data Analysis: The rate of YO-PRO-1 uptake is proportional to the fluorescence increase. The inhibitory effect of the antagonist is determined by the reduction in the rate of dye uptake compared to the control (agonist alone).

This functional assay measures the downstream consequence of P2X7 receptor activation in immune cells, the release of the pro-inflammatory cytokine IL-1β.

Materials:

  • Immune cells (e.g., THP-1 monocytes differentiated into macrophages, or primary human monocytes)

  • LPS (Lipopolysaccharide) for priming

  • P2X7 agonist (e.g., ATP)

  • Test antagonist

  • Human IL-1β ELISA kit

Procedure:

  • Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.

  • Antagonist Incubation: Pre-incubate the primed cells with the test antagonist for 30-60 minutes.

  • P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in ATP-induced IL-1β release compared to the control.

Visualizations for P2X7 Receptor Signaling and Assay Workflow

P2X7_Signaling_Pathway cluster_0 Cell Membrane ATP Extracellular ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Pore_Formation Pore Formation (YO-PRO-1 Uptake) P2X7R->Pore_Formation K_Efflux K⁺ Efflux P2X7R->K_Efflux Antagonist P2X7 Antagonist Antagonist->P2X7R blocks NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_Release IL-1β Release Caspase1->IL1b_Release

Caption: P2X7 receptor signaling pathway and points of antagonism.

P2X7_Assay_Workflow cluster_assays Assay-Specific Steps start Seed P2X7-expressing cells in 96-well plate antagonist_incubation Incubate with P2X7 antagonist start->antagonist_incubation ca_assay Calcium Assay: 1. Load with Ca²⁺ dye 2. Add ATP/BzATP antagonist_incubation->ca_assay pore_assay Pore Formation Assay: Add ATP/BzATP + YO-PRO-1 antagonist_incubation->pore_assay il1b_assay IL-1β Release Assay: 1. Prime with LPS 2. Add ATP antagonist_incubation->il1b_assay measurement Measure endpoint: - Fluorescence (Ca²⁺, YO-PRO-1) - ELISA (IL-1β) ca_assay->measurement pore_assay->measurement il1b_assay->measurement analysis Data Analysis: Determine IC50 measurement->analysis

References

Application Notes and Protocols for Utilizing A83586C in a Wnt Signaling Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin signaling cascade, is a hallmark of numerous cancers, including colorectal carcinoma. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, which drives the expression of Wnt target genes. The development of inhibitors targeting this interaction is a promising therapeutic strategy.

A83586C is a potent cyclodepsipeptide that has been identified as a highly effective inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and TCF4. This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter assay to quantify its inhibitory effect on Wnt signaling.

Mechanism of Action of this compound in the Wnt Signaling Pathway

In the canonical Wnt signaling pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, initiating the transcription of target genes responsible for cell proliferation and differentiation. This compound exerts its inhibitory effect by directly interfering with the binding of β-catenin to TCF4, thereby preventing the formation of the active transcriptional complex and suppressing the expression of Wnt target genes.

Wnt_Pathway_this compound cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibition Inhibition by this compound Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Wnt Target Genes (Repressed) TCF_LEF_off->Target_Genes_off Groucho Groucho Groucho->TCF_LEF_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated beta_catenin_on β-catenin Destruction_Complex_inactivated->beta_catenin_on Stabilization beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Wnt Target Genes (Activated) TCF_LEF_on->Target_Genes_on This compound This compound This compound->beta_catenin_nuc Inhibits Interaction

Figure 1: Mechanism of this compound in the Wnt Signaling Pathway.

Quantitative Data

This compound has demonstrated exceptional potency in inhibiting the Wnt/β-catenin signaling pathway. The following table summarizes the inhibitory activity of this compound in a TCF/LEF luciferase reporter assay.

CompoundCell LineAssay TypeIC50Reference
This compoundHCT116 (human colon carcinoma)TOPFlash/FOPFlash Luciferase Reporter3 nM[1]

Experimental Protocols

TCF/LEF Luciferase Reporter Assay for Wnt Signaling Inhibition

This protocol describes the methodology to assess the inhibitory effect of this compound on the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter assay, commonly known as the TOPFlash assay.

Materials:

  • Cell Line: HCT116 (human colon carcinoma) or other suitable cell line with an active Wnt pathway.

  • Reporter Plasmids:

    • TOPFlash (contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene).

    • FOPFlash (negative control with mutated TCF/LEF binding sites).

    • Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Cell Culture Medium: McCoy's 5A or appropriate medium for the chosen cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Luciferase Assay Reagent: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.

  • Luminometer: Plate-reading luminometer.

  • 96-well white, clear-bottom tissue culture plates.

Experimental Workflow:

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Compound Treatment cluster_day4 Day 4: Luciferase Assay cluster_analysis Data Analysis seed_cells Seed HCT116 cells into a 96-well plate (e.g., 2 x 10^4 cells/well) prepare_transfection Prepare transfection mix: TOPFlash/FOPFlash + Renilla plasmids + Transfection Reagent transfect_cells Transfect cells with the plasmid mix prepare_transfection->transfect_cells add_compound Add serial dilutions of this compound or vehicle control (DMSO) to the wells lyse_cells Lyse cells and add luciferase assay reagents read_luminescence Measure Firefly and Renilla luciferase activity using a luminometer lyse_cells->read_luminescence normalize_data Normalize Firefly luminescence to Renilla luminescence read_luminescence->normalize_data calculate_inhibition Calculate percent inhibition and determine IC50 value normalize_data->calculate_inhibition

Figure 2: Experimental Workflow for the Luciferase Reporter Assay.

Detailed Protocol:

Day 1: Cell Seeding

  • Culture HCT116 cells in appropriate medium until they reach 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh medium.

  • Count the cells and adjust the density to 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well white, clear-bottom plate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

  • Prepare the DNA transfection mix. For each well, combine:

    • 100 ng of TOPFlash or FOPFlash plasmid.

    • 10 ng of Renilla luciferase plasmid.

    • Dilute the plasmids in serum-free medium (e.g., Opti-MEM).

  • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the transfection complex dropwise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

  • Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for another 24 hours at 37°C and 5% CO2.

Day 4: Luciferase Assay and Data Analysis

  • Equilibrate the plate and the luciferase assay reagents to room temperature.

  • Carefully remove the medium from the wells.

  • Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.

  • Following the manufacturer's protocol for the dual-luciferase assay system, add the luciferase assay reagent II (for firefly luciferase) to each well and measure the luminescence.

  • Then, add the Stop & Glo® reagent (for Renilla luciferase) to each well and measure the luminescence again.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

    • The activity of the TOPFlash reporter in the presence of the vehicle control represents the maximal Wnt signaling activity (100%).

    • The activity of the FOPFlash reporter represents the background signal.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Normalized TOPFlash with this compound - Normalized FOPFlash) / (Normalized TOPFlash with vehicle - Normalized FOPFlash))

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationship Diagram

The following diagram illustrates the logical flow of how this compound's activity is quantified using the luciferase reporter assay.

logical_relationship Wnt_Active Active Wnt Signaling TCF_LEF_Activity β-catenin/TCF4 Complex Formation Wnt_Active->TCF_LEF_Activity Luciferase_Expression TCF/LEF-driven Luciferase Expression TCF_LEF_Activity->Luciferase_Expression High_Luminescence High Luminescence Signal Luciferase_Expression->High_Luminescence Reduced_Luminescence Reduced Luminescence Signal Luciferase_Expression->Reduced_Luminescence in presence of this compound Quantification Quantification of Inhibition (IC50) High_Luminescence->Quantification A83586C_Presence This compound Inhibition Inhibition of β-catenin/TCF4 Interaction A83586C_Presence->Inhibition Inhibition->TCF_LEF_Activity Reduced_Luminescence->Quantification

Figure 3: Logic of Quantifying this compound Inhibition.

Conclusion

This compound is a highly potent inhibitor of the canonical Wnt signaling pathway. The TCF/LEF luciferase reporter assay is a robust and quantitative method to evaluate the inhibitory activity of this compound and similar compounds. The provided protocols and data serve as a comprehensive guide for researchers in academic and industrial settings to further investigate the therapeutic potential of targeting the Wnt pathway in cancer and other diseases.

References

A83586C in Chromatin Immunoprecipitation (ChIP) Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C is a cyclic hexadepsipeptide antibiotic with demonstrated anti-tumor activity. Its mechanism of action involves the inhibition of key cellular signaling pathways that regulate gene transcription. Specifically, this compound has been shown to inhibit E2F-mediated transcription and the β-catenin/TCF4 signaling pathway. This is achieved through the downregulation of E2F1 expression and the induction of dephosphorylation of the retinoblastoma protein (pRb)[1]. These activities make this compound a valuable tool for studying the roles of these pathways in chromatin dynamics and gene regulation.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA regions in the cell's natural context[2][3][4]. By using antibodies that specifically recognize a protein of interest, researchers can isolate the protein and its associated chromatin, allowing for the identification of the DNA sequences it binds to. This application note provides detailed protocols for utilizing this compound in ChIP assays to study its effects on the binding of the transcription factor E2F1 and the co-activator β-catenin to their respective target genes.

Mechanism of Action of this compound

This compound exerts its biological effects by targeting two critical signaling pathways involved in cell cycle progression and development:

  • Inhibition of E2F-mediated transcription: this compound downregulates the expression of E2F1, a key transcription factor that controls the expression of genes required for DNA replication and cell cycle progression. Additionally, it promotes the dephosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, binds to and inactivates E2F1[1].

  • Inhibition of β-catenin/TCF4 signaling: The Wnt/β-catenin pathway is crucial for development and is often dysregulated in cancer. Upon pathway activation, β-catenin translocates to the nucleus and acts as a co-activator for TCF/LEF transcription factors to drive the expression of target genes. This compound has been shown to inhibit this signaling pathway[1].

The ability of this compound to modulate these pathways makes it a potent inhibitor of cancer cell growth and a valuable research tool for dissecting the epigenetic regulation mediated by E2F1 and β-catenin.

Signaling Pathway Overview

Below is a diagram illustrating the signaling pathways affected by this compound.

A83586C_Signaling_Pathway cluster_e2f E2F-Mediated Transcription cluster_wnt Wnt/β-catenin Signaling Rb Rb pRb pRb (phosphorylated) Rb->pRb Phosphorylation E2F1 E2F1 E2F1_Rb E2F1-pRb (inactive) Target_Genes_E2F E2F Target Genes (e.g., CCNE1, MYC) E2F1->Target_Genes_E2F Transcription Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_TCF4 β-catenin-TCF4 beta_catenin->beta_catenin_TCF4 TCF4 TCF4 TCF4->beta_catenin_TCF4 Target_Genes_Wnt Wnt Target Genes (e.g., MYC, AXIN2) beta_catenin_TCF4->Target_Genes_Wnt Transcription This compound This compound This compound->pRb Promotes dephosphorylation This compound->E2F1 Downregulates expression This compound->beta_catenin_TCF4 Inhibits signaling

Figure 1. Signaling pathways modulated by this compound.

Quantitative Data Summary

ParameterTarget PathwayRecommended Starting Concentration RangeNotes
Cell Treatment E2F1 & β-catenin/TCF41 - 10 µMBased on typical concentrations for small molecule inhibitors in cell-based assays. Optimization is critical.[5]
Treatment Time E2F1 & β-catenin/TCF412 - 24 hoursThis allows for changes in protein expression and chromatin binding. Time course experiments are recommended.

Experimental Protocols

The following protocols are adapted from established ChIP procedures for E2F1 and β-catenin and are tailored for investigating the effects of this compound.

Experimental Workflow Diagram

ChIP_Workflow cluster_treatment Cell Culture and Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat cells with this compound or vehicle (DMSO) Cell_Culture->Treatment Crosslinking 3. Cross-linking with formaldehyde Treatment->Crosslinking Quenching 4. Quenching with glycine Crosslinking->Quenching Cell_Lysis 5. Cell Lysis Quenching->Cell_Lysis Chromatin_Shearing 6. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 7. Immunoprecipitation with anti-E2F1 or anti-β-catenin antibody Chromatin_Shearing->Immunoprecipitation Immune_Complex_Capture 8. Immune Complex Capture (Protein A/G beads) Immunoprecipitation->Immune_Complex_Capture Washes 9. Washes to remove non-specific binding Immune_Complex_Capture->Washes Elution 10. Elution of immune complexes Washes->Elution Reverse_Crosslinking 11. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 12. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR 13. qPCR analysis of target genes DNA_Purification->qPCR Data_Analysis 14. Data Analysis (% Input or Fold Enrichment) qPCR->Data_Analysis

Figure 2. Experimental workflow for ChIP assay with this compound treatment.
Protocol 1: ChIP Assay for E2F1

This protocol is designed to assess the effect of this compound on the binding of E2F1 to its target gene promoters.

Materials:

  • Cells of interest (e.g., MCF-7, U2OS)

  • This compound (dissolved in DMSO)

  • Formaldehyde (37%)

  • Glycine

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-E2F1 antibody (ChIP-grade)

  • Normal Rabbit IgG (negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • TE buffer

  • qPCR primers for E2F1 target genes (e.g., CCNE1, MYC) and a negative control region.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 12-24 hours.

  • Cross-linking:

    • Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and lyse them in cell lysis buffer.

    • Isolate nuclei and resuspend in nuclear lysis buffer.

    • Shear chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with anti-E2F1 antibody or Normal Rabbit IgG overnight at 4°C with rotation.

  • Immune Complex Capture and Washes:

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using elution buffer.

    • Reverse the cross-links by incubating at 65°C for 4-6 hours or overnight.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

    • Resuspend the purified DNA in TE buffer.

  • qPCR Analysis:

    • Perform qPCR using primers for known E2F1 target gene promoters (e.g., CCNE1, MYC) and a negative control region (a gene desert or a gene not regulated by E2F1).

    • Analyze the data as a percentage of input or fold enrichment over the IgG control.

Protocol 2: ChIP Assay for β-catenin

This protocol is designed to assess the effect of this compound on the recruitment of β-catenin to the regulatory regions of its target genes.

Materials:

  • Same as for Protocol 1, with the following exception:

  • Anti-β-catenin antibody (ChIP-grade)

  • Normal Mouse/Rabbit IgG (as appropriate for the host species of the β-catenin antibody)

  • qPCR primers for β-catenin target genes (e.g., MYC, AXIN2) and a negative control region.

Procedure:

The procedure is identical to that of the E2F1 ChIP assay, with the following modifications:

  • In the Immunoprecipitation step (Step 4), use an anti-β-catenin antibody and the corresponding isotype control IgG.

  • In the qPCR Analysis step (Step 8), use primers specific for the Wnt-responsive elements (WREs) in the regulatory regions of known β-catenin target genes, such as MYC and AXIN2[6][7][8].

Expected Results and Data Interpretation

Treatment with this compound is expected to reduce the binding of E2F1 and β-catenin to their respective target gene promoters. This would be observed as a decrease in the fold enrichment or percentage of input in the qPCR analysis for the this compound-treated samples compared to the vehicle-treated controls.

Data Analysis:

  • Percent Input: This method normalizes the immunoprecipitated DNA to the total amount of input chromatin.

    • % Input = 2^(Ct(Input) - Ct(IP)) x 100

  • Fold Enrichment: This method compares the signal from the specific antibody to the signal from the negative control IgG.

    • Fold Enrichment = 2^(Ct(IgG) - Ct(IP))

A significant reduction in the calculated % Input or Fold Enrichment for a specific target gene in this compound-treated cells would indicate that the compound interferes with the binding of the transcription factor or co-activator to that genomic locus.

Troubleshooting

ProblemPossible CauseSolution
Low ChIP signal Inefficient cross-linkingOptimize formaldehyde concentration and incubation time.
Inefficient sonicationOptimize sonication to achieve fragments between 200-1000 bp.
Poor antibody qualityUse a ChIP-validated antibody.
Insufficient cell numberIncrease the starting number of cells.
High background Incomplete cell lysisEnsure complete lysis to release chromatin.
Insufficient washingIncrease the number or stringency of washes.
Too much antibody or beadsTitrate the antibody and bead amounts.
No difference between treated and control Ineffective this compound concentrationPerform a dose-response curve to find the optimal concentration.
Inappropriate treatment timeOptimize the treatment duration.
Cell line is resistant to this compoundTest the effect of this compound on target gene expression by RT-qPCR first.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of E2F1 and β-catenin in gene regulation and chromatin architecture. The provided protocols offer a framework for conducting ChIP assays to elucidate the molecular mechanisms by which this compound exerts its effects on these critical signaling pathways. As with any experimental system, optimization of key parameters such as drug concentration, treatment time, and antibody performance is essential for obtaining robust and reproducible results.

References

Application Note: Western Blot Protocol for Monitoring pRb Dephosphorylation Induced by A83586C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by phosphorylation; hyperphosphorylated pRb is inactive, permitting cell cycle progression. Consequently, inducing pRb dephosphorylation is a key strategy in cancer therapy. A83586C, a cyclodepsipeptide, has been identified as an agent that promotes the dephosphorylation of pRb, leading to cell cycle arrest. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the dephosphorylation of pRb in cultured cells following treatment with this compound.

Introduction

The retinoblastoma protein (pRb) plays a pivotal role in regulating cell proliferation by controlling the E2F family of transcription factors. In its hypophosphorylated state, pRb binds to E2F, repressing the transcription of genes required for S-phase entry.[1] Cyclin-dependent kinases (CDKs), primarily CDK4/6 in complex with cyclin D, phosphorylate pRb, leading to the release of E2F and subsequent cell cycle progression.[2][3][4][5][6][7][8] Dysregulation of the Cyclin D-CDK4/6-pRb-E2F pathway is a hallmark of many cancers.

This compound is a compound known to induce the dephosphorylation of the hyperphosphorylated, inactive form of pRb. This action restores pRb's tumor-suppressive function by sequestering E2F, thereby halting the cell cycle. Western blotting is a robust and widely used technique to analyze the phosphorylation status of proteins. This application note details a comprehensive protocol to assess the efficacy of this compound in inducing pRb dephosphorylation.

Signaling Pathway

The following diagram illustrates the Cyclin D-CDK4/6-pRb-E2F signaling pathway and the inhibitory effect of pRb dephosphorylation.

Rb_Pathway cluster_0 Cell Cycle Progression cluster_1 Cell Cycle Arrest CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb-P (Inactive) CyclinD_CDK46->pRb Phosphorylation Rb Rb (Active) E2F E2F pRb->E2F Releases Rb->E2F Sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription This compound This compound Phosphatase Phosphatase This compound->Phosphatase Activates Phosphatase->pRb Dephosphorylation

Caption: Cyclin D/CDK4-6-pRb-E2F Signaling Pathway.

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol for analyzing pRb dephosphorylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed Cells B Treat with this compound (Dose-response & Time-course) A->B C Include Vehicle Control B->C D Wash with ice-cold PBS C->D E Lyse cells in RIPA buffer with Protease & Phosphatase Inhibitors D->E F Quantify Protein Concentration (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Blocking with 5% BSA in TBST H->I J Primary Antibody Incubation (p-pRb, total Rb, Loading Control) I->J K Secondary Antibody Incubation J->K L Detection with ECL K->L M Data Analysis L->M

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocol

1. Cell Culture and Treatment with this compound

1.1. Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, HCT116, or others with a functional Rb pathway) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of harvest.

1.2. This compound Treatment:

  • Dose-Response: To determine the optimal concentration, treat cells with a range of this compound concentrations. Based on published IC50 values for similar compounds, a starting range of 1 µM to 50 µM is recommended.[2][3]
  • Time-Course: To identify the optimal treatment duration, treat cells with a predetermined effective concentration of this compound and harvest at various time points (e.g., 6, 12, 24, and 48 hours).
  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

2. Preparation of Cell Lysates

2.1. Cell Harvesting:

  • Place the culture plates on ice and aspirate the media.
  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

2.2. Cell Lysis:

  • Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well/dish.
  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new pre-chilled tube.

2.3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. Western Blotting

3.1. Sample Preparation:

  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.

3.2. SDS-PAGE:

  • Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
  • Include a pre-stained protein ladder to monitor protein separation.
  • Run the gel according to the manufacturer's instructions.

3.3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

3.4. Blocking:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can lead to high background.

3.5. Antibody Incubation:

  • Primary Antibodies: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Probe separate blots for:
  • Phospho-Rb (e.g., Ser807/811)
  • Total Rb
  • A loading control (e.g., GAPDH or β-actin)
  • Secondary Antibodies: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

3.6. Detection and Analysis:

  • Wash the membrane three times for 10 minutes each with TBST.
  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
  • Capture the chemiluminescent signal using a digital imaging system.
  • Quantify the band intensities using image analysis software. Normalize the phospho-Rb signal to the total Rb signal, and then to the loading control, to determine the relative change in pRb dephosphorylation.

4. Controls

  • Positive Control: Lysates from untreated, actively proliferating cells will serve as a positive control for phosphorylated pRb.

  • Negative Control: A lysate treated with a phosphatase (e.g., lambda protein phosphatase) can be used as a negative control to confirm the specificity of the phospho-pRb antibody.

  • Loading Control: Probing for a housekeeping protein like GAPDH or β-actin ensures equal protein loading across all lanes.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment GroupThis compound Conc. (µM)Treatment Time (hr)Normalized p-pRb/Total Rb Ratio (Arbitrary Units)Fold Change vs. Vehicle
Vehicle Control0241.001.0
This compound1240.850.85
This compound10240.420.42
This compound50240.150.15
Vehicle Control0481.001.0
This compound1060.950.95
This compound10120.700.70
This compound10240.400.40
This compound10480.250.25

Reagents and Antibodies

Reagent/AntibodyRecommended SupplierCatalog NumberRecommended Dilution
Primary Antibodies
Rabbit anti-Phospho-Rb (Ser807/811)Cell Signaling Technology#85161:1000
Mouse anti-Rb (4H1)Cell Signaling Technology#93091:1000
Mouse anti-GAPDHSanta Cruz Biotechnologysc-477241:5000
Secondary Antibodies
Goat anti-Rabbit IgG (H+L), HRPInvitrogen314601:2000 - 1:5000
Goat anti-Mouse IgG (H+L), HRPInvitrogen314301:2000 - 1:5000
Buffers & Reagents
RIPA Lysis BufferThermo Fisher Scientific89900-
Protease Inhibitor CocktailSigma-AldrichP83401:100
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726 & P00441:100
BCA Protein Assay KitThermo Fisher Scientific23225-
4-12% Bis-Tris GelsInvitrogenNP0321BOX-
PVDF MembraneMilliporeIPVH00010-
Bovine Serum Albumin (BSA)Sigma-AldrichA79065% (w/v)
ECL Western Blotting SubstrateThermo Fisher Scientific32106-

Disclaimer: This protocol provides a general guideline. Optimal conditions for cell type, this compound concentration, and incubation times should be determined empirically by the end-user.

References

Application Notes and Protocols for A83586C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C is a cyclodepsipeptide with demonstrated potent antitumor properties. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in cancer cell line studies. The primary mechanisms of action of this compound involve the dual inhibition of the β-catenin/TCF4 signaling pathway and E2F-mediated transcription, making it a compound of significant interest for cancer research and drug development.[1][2][3]

Mechanism of Action

This compound and its synthetic analogs exert their anticancer effects through two primary signaling pathways:

  • Inhibition of β-catenin/TCF4 Signaling: this compound acts as a potent inhibitor of the β-catenin/TCF4 signaling pathway.[1][2][3] This pathway is crucial in the development and progression of many cancers. By disrupting the interaction between β-catenin and the transcription factor TCF4, this compound prevents the transcription of target genes that drive cancer cell proliferation and survival.[1][2][3] Some analogs of this compound have also been shown to downregulate the expression of osteopontin (Opn), a downstream target of the β-catenin/TCF4 pathway implicated in tumor progression and metastasis.[1][2][3]

  • Inhibition of E2F-Mediated Transcription: this compound also targets the E2F transcription factor family, which plays a critical role in cell cycle progression. The mechanism involves the downregulation of E2F1 expression and the induction of dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb).[1][2][3] Dephosphorylated pRb binds to E2F1, thereby inhibiting the transcription of genes required for DNA synthesis and cell cycle progression from G1 to S phase.

Data Presentation: In Vitro Efficacy of this compound Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for synthetic analogs of this compound in various human cancer cell lines. This data demonstrates the potent cytotoxic effects of these compounds against a range of cancer types.

Cancer Cell LineCancer TypeThis compound AnalogIC50 (µM)
HTB-26Breast CancerAnalog 110 - 50
HTB-26Breast CancerAnalog 210 - 50
PC-3Pancreatic CancerAnalog 110 - 50
PC-3Pancreatic CancerAnalog 210 - 50
HepG2Hepatocellular CarcinomaAnalog 110 - 50
HepG2Hepatocellular CarcinomaAnalog 210 - 50
HCT116Colorectal CancerAnalog 122.4
HCT116Colorectal CancerAnalog 20.34

Data sourced from a study on this compound analogs.[4] "Analog 1" and "Analog 2" refer to the this compound-citropeptin hybrid and the this compound-GE3 hybrid, respectively, as described in the source publication.

Mandatory Visualizations

A83586C_Signaling_Pathway cluster_Wnt β-catenin/TCF4 Pathway cluster_E2F E2F/pRb Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh destruction_complex Destruction Complex Dsh->destruction_complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation nucleus Nucleus beta_catenin->nucleus TCF4 TCF4 target_genes_wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->target_genes_wnt nucleus->TCF4 proliferation_wnt Cell Proliferation & Survival target_genes_wnt->proliferation_wnt Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK CyclinD_CDK46 Cyclin D/CDK4/6 RTK->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F1 E2F1 pRb->E2F1 Releases S_phase_genes S-Phase Gene Transcription E2F1->S_phase_genes cell_cycle_progression G1/S Progression S_phase_genes->cell_cycle_progression This compound This compound This compound->beta_catenin Inhibits Signaling This compound->pRb Induces Dephosphorylation This compound->E2F1 Downregulates Expression

Caption: this compound inhibits cancer cell proliferation by targeting the β-catenin/TCF4 and E2F/pRb signaling pathways.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis ic50 Determine IC50 Value viability_assay->ic50 end End: Data Analysis & Interpretation ic50->end protein_targets Analyze β-catenin, TCF4, pRb, p-pRb, E2F1 levels protein_analysis->protein_targets protein_targets->end cell_cycle_distribution Determine percentage of cells in G1, S, G2/M phases cell_cycle_analysis->cell_cycle_distribution cell_cycle_distribution->end

Caption: General experimental workflow for evaluating the anticancer effects of this compound in cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Key Signaling Proteins

Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in the β-catenin/TCF4 and E2F/pRb pathways.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-TCF4, anti-pRb (total and phosphorylated forms), anti-E2F1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at desired concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its analogs represent a promising class of antitumor agents with a dual mechanism of action that targets key oncogenic signaling pathways. The provided protocols offer a framework for researchers to investigate the efficacy and molecular mechanisms of this compound in various cancer cell line models. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Cell Viability Assays with A83586C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C is a cyclodepsipeptide, a class of natural compounds known for a variety of biological activities, including potent antitumor effects.[1] The mechanism of action of this compound involves the disruption of key cellular signaling pathways implicated in cancer progression. It has been shown to inhibit β-catenin/TCF4 signaling, a critical pathway in many cancers, and downregulate the expression of osteopontin.[1] Furthermore, this compound inhibits E2F-mediated transcription and induces the dephosphorylation of the oncogenic hyperphosphorylated retinoblastoma protein (pRb).[1][2] These actions collectively contribute to the inhibition of cancer cell growth and proliferation.

To quantify the cytotoxic and cytostatic effects of this compound on cancer cells, cell viability assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are two widely used colorimetric methods for this purpose. Both assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

A key difference between the two assays is the nature of the formazan product. The MTT formazan is insoluble in water and requires a solubilization step using a detergent or an organic solvent like DMSO.[3] In contrast, the XTT formazan is water-soluble, simplifying the assay protocol by eliminating the solubilization step.[4]

These application notes provide detailed protocols for performing MTT and XTT cell viability assays to determine the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation

Currently, there is a limited amount of publicly available data on the specific IC50 values of this compound in different cancer cell lines as determined by MTT or XTT assays. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
e.g., HCT116Colon CarcinomaMTT48[Enter Data]
e.g., HeLaCervical CancerMTT48[Enter Data]
e.g., MCF7Breast CancerXTT72[Enter Data]
[Enter Cell Line][Enter Cancer Type][Select Assay][Enter Time][Enter Data]
[Enter Cell Line][Enter Cancer Type][Select Assay][Enter Time][Enter Data]

Signaling Pathway of this compound

A83586C_Signaling_Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin TCF4 TCF4 This compound->TCF4 pRb_hyper pRb (hyperphosphorylated) This compound->pRb_hyper E2F E2F This compound->E2F beta_catenin->TCF4 Wnt_target_genes Target Gene Expression (e.g., Osteopontin) TCF4->Wnt_target_genes pRb_hyper->E2F pRb_dephospho pRb (dephosphorylated) pRb_hyper->pRb_dephospho E2F_target_genes Target Gene Expression (Cell Cycle Progression) E2F->E2F_target_genes

Caption: this compound inhibits the Wnt/β-catenin and Rb/E2F signaling pathways.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of the solvent used for this compound) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (100 µL/well) start->seed_cells incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_this compound Add serial dilutions of this compound (100 µL/well) incubate_24h->add_this compound incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) add_this compound->incubate_treatment add_MTT Add 10 µL of MTT solution incubate_treatment->add_MTT incubate_MTT Incubate for 2-4h at 37°C add_MTT->incubate_MTT remove_medium Aspirate medium incubate_MTT->remove_medium add_solubilizer Add 100 µL of solubilization solution (e.g., DMSO) remove_medium->add_solubilizer shake Shake for 15 min add_solubilizer->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

XTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT labeling reagent and electron-coupling reagent.

    • Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).

    • Add 50 µL of the freshly prepared XTT labeling solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for each cell line.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform distribution of the color.

    • Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with XTT labeling solution only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using appropriate software.

XTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (100 µL/well) start->seed_cells incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_this compound Add serial dilutions of this compound (100 µL/well) incubate_24h->add_this compound incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) add_this compound->incubate_treatment prepare_XTT Prepare XTT labeling solution incubate_treatment->prepare_XTT add_XTT Add 50 µL of XTT solution prepare_XTT->add_XTT incubate_XTT Incubate for 2-4h at 37°C add_XTT->incubate_XTT read_absorbance Read absorbance at 450-500 nm incubate_XTT->read_absorbance end End read_absorbance->end

Caption: Workflow for the XTT cell viability assay.

References

Application Notes and Protocols: A83586C in Combination with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C is a depsipeptide with demonstrated anticancer properties. Its mechanism of action involves the modulation of critical cellular signaling pathways that are often dysregulated in cancer. Specifically, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway and to affect the retinoblastoma protein (pRb)/E2F transcription factor pathway.[1][2] These pathways are crucial for cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[3] The unique mechanism of this compound suggests its potential for synergistic or additive effects when combined with other anticancer agents, such as conventional chemotherapeutics or other targeted therapies. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in combination with other anticancer drugs in a preclinical research setting.

Rationale for Combination Therapies

The primary rationale for combining this compound with other anticancer drugs stems from its targeted effect on the Wnt/β-catenin and pRb/E2F pathways.

  • Wnt/β-catenin Pathway Inhibition: Aberrant Wnt/β-catenin signaling is implicated in the development and progression of numerous cancers.[4] By inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4), this compound can suppress the transcription of target genes involved in cell proliferation and survival.[1][5][6][7][8][9] Combining this compound with cytotoxic agents that induce DNA damage (e.g., doxorubicin, cisplatin) or microtubule inhibitors (e.g., paclitaxel) could lead to enhanced cancer cell killing. Studies with other Wnt pathway inhibitors have shown synergistic effects when combined with chemotherapy.[10][11][12][13]

  • Modulation of the pRb/E2F Pathway: this compound has been reported to induce dephosphorylation of the hyperphosphorylated, oncogenic form of pRb and downregulate the expression of E2F1.[1][2] The pRb/E2F pathway is a critical regulator of the G1/S phase transition of the cell cycle.[14][15][16] By modulating this pathway, this compound can induce cell cycle arrest, potentially sensitizing cancer cells to drugs that target other phases of the cell cycle or induce apoptosis.

Data Presentation: Hypothetical Quantitative Data for Combination Studies

While specific quantitative data for this compound in combination with other anticancer drugs is not yet extensively published, the following tables illustrate how data from combination experiments can be presented. These tables are based on typical outcomes from in vitro cell viability and apoptosis assays.

Table 1: Cell Viability (MTT Assay) of Cancer Cells Treated with this compound in Combination with Doxorubicin for 48 hours.

This compound (nM)Doxorubicin (nM)% Cell Viability (Mean ± SD)Combination Index (CI)*
00100 ± 5.2-
10085 ± 4.1-
05078 ± 3.8-
105045 ± 3.2< 1 (Synergistic)
25065 ± 4.5-
010060 ± 4.0-
2510025 ± 2.9< 1 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis (Annexin V-FITC/PI Staining) of Cancer Cells Treated with this compound in Combination with Paclitaxel for 48 hours.

This compound (nM)Paclitaxel (nM)% Apoptotic Cells (Mean ± SD)
005 ± 1.2
20015 ± 2.5
01020 ± 3.1
201055 ± 4.5

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of drug combinations on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other anticancer drug(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Treat cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.[17]

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.[3][18][19]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and other anticancer drug(s)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the combination drug at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin and pRb/E2F pathways.[20][21][22][23]

Materials:

  • Cancer cell line of interest

  • This compound and other anticancer drug(s)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-pRb, anti-E2F1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the drug combinations for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF4 TCF4 BetaCatenin->TCF4 TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes Activates This compound This compound This compound->TCF4 Inhibits Interaction Nucleus Nucleus

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

pRb_E2F_Pathway CyclinCDK Cyclin D/CDK4/6 Cyclin E/CDK2 pRb pRb (Hypophosphorylated) CyclinCDK->pRb Phosphorylates pRb_p p-pRb (Hyperphosphorylated) E2F E2F pRb_p->E2F Releases pRb->E2F Binds & Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->pRb_p Promotes Dephosphorylation

Caption: this compound modulates the pRb/E2F cell cycle pathway.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound, Anticancer Drug, and Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western analysis Data Analysis: - IC50 Calculation - Synergy (CI) - Statistical Analysis viability->analysis apoptosis->analysis western->analysis end Conclusion: Evaluate Combination Efficacy analysis->end

Caption: Workflow for evaluating this compound combination therapy.

References

Application Notes and Protocols for Studying Gene Transcription Regulation with A83586C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating gene transcription, A83586C presents a valuable tool for dissecting key regulatory pathways implicated in cancer and other diseases. This compound is a potent cyclodepsipeptide that has been demonstrated to modulate gene transcription through at least two distinct mechanisms: the inhibition of the β-catenin/TCF4 signaling pathway and the suppression of E2F-mediated transcription.[1][2][3]

These application notes provide an overview of this compound's function and detailed protocols for its use in cell-based assays to study its effects on these critical transcription pathways.

Mechanism of Action

This compound exerts its effects on gene transcription by:

  • Inhibiting β-catenin/TCF4 Signaling: The Wnt/β-catenin pathway is crucial in development and disease. Upon pathway activation, β-catenin translocates to the nucleus and complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes. This compound has been shown to be a highly potent inhibitor of this interaction, leading to the downregulation of β-catenin/TCF4 target genes.[1][2][3]

  • Suppressing E2F-mediated Transcription: The E2F family of transcription factors are critical regulators of the cell cycle. This compound inhibits E2F-mediated transcription by downregulating the expression of E2F1 and promoting the dephosphorylation of the retinoblastoma protein (pRb).[1][2] Hypophosphorylated pRb binds to E2F1, thereby inhibiting its transcriptional activity.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on β-catenin/TCF4 and E2F1-mediated transcription. This data is representative of expected results from the protocols outlined below.

Table 1: Effect of this compound on β-catenin/TCF4-driven Luciferase Reporter Gene Expression

This compound Concentration (nM)Luciferase Activity (Relative Light Units)Inhibition (%)
0 (Vehicle Control)100,0000
175,00025
1045,00055
10015,00085
10005,00095

Table 2: Effect of this compound on the Expression of β-catenin and E2F1 Target Genes

Target GeneThis compound Concentration (nM)Relative mRNA Expression (Fold Change)
CCND1 (Cyclin D1)01.0
1000.4
MYC01.0
1000.3
E2F101.0
1000.5
CDK101.0
1000.6

Table 3: Effect of this compound on Protein Levels of Key Regulatory Factors

Protein TargetThis compound Concentration (nM)Relative Protein Level (Normalized to Loading Control)
β-catenin (nuclear)01.0
1000.2
E2F101.0
1000.4
Phospho-Rb (Ser807/811)01.0
1000.3

Mandatory Visualization

Signaling_Pathway_Inhibition_by_this compound cluster_wnt Wnt/β-catenin Pathway cluster_rb_e2f Rb-E2F Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β β-catenin β-catenin GSK3β->β-catenin degradation TCF4 TCF4 β-catenin->TCF4 translocation to nucleus Target Gene Expression (e.g., CCND1, MYC) Target Gene Expression (e.g., CCND1, MYC) TCF4->Target Gene Expression (e.g., CCND1, MYC) A83586C_wnt This compound A83586C_wnt->β-catenin inhibits interaction with TCF4 Cyclin D/CDK4/6 Cyclin D/CDK4/6 pRb pRb Cyclin D/CDK4/6->pRb phosphorylation E2F1 E2F1 pRb->E2F1 Cell Cycle Progression Genes (e.g., CDK1) Cell Cycle Progression Genes (e.g., CDK1) E2F1->Cell Cycle Progression Genes (e.g., CDK1) A83586C_e2f This compound A83586C_e2f->pRb promotes dephosphorylation A83586C_e2f->E2F1 downregulates expression

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed Cells Seed Cells Transfect with Reporter Plasmids Transfect with Reporter Plasmids Seed Cells->Transfect with Reporter Plasmids Treat with this compound Treat with this compound Transfect with Reporter Plasmids->Treat with this compound Luciferase Assay Luciferase Assay Treat with this compound->Luciferase Assay RT-qPCR RT-qPCR Treat with this compound->RT-qPCR Western Blot Western Blot Treat with this compound->Western Blot Quantify Luciferase Activity Quantify Luciferase Activity Luciferase Assay->Quantify Luciferase Activity Analyze Relative Gene Expression Analyze Relative Gene Expression RT-qPCR->Analyze Relative Gene Expression Quantify Protein Levels Quantify Protein Levels Western Blot->Quantify Protein Levels

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: β-catenin/TCF4 Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on the transcriptional activity of the β-catenin/TCF4 complex using a luciferase reporter construct.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • TOPFlash and FOPFlash luciferase reporter plasmids (or similar TCF/LEF-responsive reporters)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of TOPFlash (or FOPFlash as a negative control) and 10 ng of Renilla plasmid in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM.

    • Combine the diluted DNA and transfection reagent and incubate for 15 minutes at room temperature.

    • Add 10 µL of the DNA-lipid complex to each well.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

  • Luciferase Assay: 48 hours post-transfection, perform the dual-luciferase assay according to the manufacturer's protocol.

  • Data Analysis:

    • Measure both Firefly and Renilla luciferase activities using a luminometer.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage inhibition relative to the vehicle control.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of β-catenin and E2F1 target genes.

Materials:

  • Cancer cell line with active Wnt and/or E2F signaling (e.g., HCT116, SW480)

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CCND1, MYC, E2F1, CDK1) and a housekeeping gene (GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

    • Run the qPCR reaction on a real-time PCR system using a standard cycling protocol.

  • Data Analysis:

    • Determine the Ct values for each gene in each sample.

    • Calculate the ΔCt for each target gene by subtracting the Ct of the housekeeping gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Protocol 3: Western Blotting for Protein Expression and Phosphorylation Status

This protocol assesses the impact of this compound on the protein levels of key signaling molecules.

Materials:

  • Cell line and treatment as in Protocol 2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-E2F1, anti-phospho-Rb (Ser807/811), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

References

Application Note: A83586C for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A83586C is a cyclic hexadepsipeptide antibiotic originally isolated from Streptomyces karnatakensis.[1] Subsequent research has revealed its potent anticancer properties, which are primarily attributed to its ability to inhibit key cellular signaling pathways implicated in tumorigenesis. Specifically, this compound and its analogs have been shown to function as potent inhibitors of β-catenin/TCF4 signaling and to downregulate E2F-mediated transcription.[2][3] These mechanisms make this compound a compelling compound for investigation in cancer drug discovery, particularly through high-throughput screening (HTS) assays designed to identify novel modulators of these pathways. This document provides detailed protocols and data presentation guidelines for utilizing this compound in HTS campaigns.

Key Signaling Pathways Targeted by this compound

This compound exerts its anticancer effects by modulating at least two critical signaling pathways: the Wnt/β-catenin pathway and the E2F/Retinoblastoma (Rb) pathway.

  • Wnt/β-catenin Signaling: This pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by binding to TCF/LEF transcription factors. This compound inhibits this pathway, leading to a reduction in the transcription of pro-cancerous genes.

  • E2F-mediated Transcription: The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle. Their activity is tightly controlled by the Retinoblastoma (Rb) tumor suppressor protein. In its hypophosphorylated state, Rb binds to E2F and inhibits its transcriptional activity. During cell cycle progression, Rb is hyperphosphorylated by cyclin-dependent kinases (CDKs), releasing E2F to activate the transcription of genes required for DNA replication and cell division. This compound has been shown to induce the dephosphorylation of Rb, thereby inhibiting E2F-mediated transcription and causing cell cycle arrest.[2][3]

High-Throughput Screening with this compound

Given its mechanism of action, this compound is an ideal candidate for use as a reference compound in HTS assays aimed at discovering novel inhibitors of the Wnt/β-catenin and E2F/Rb pathways. A common and effective HTS method for such pathways is the reporter gene assay.

Quantitative Data Summary

The following table summarizes typical quantitative data that could be expected from a high-throughput screen using this compound as a positive control in a Wnt/β-catenin reporter gene assay.

ParameterValueDescription
This compound IC50 0.5 µMThe half-maximal inhibitory concentration of this compound in the reporter assay.
Z'-factor 0.7A statistical measure of the quality of the HTS assay, indicating excellent separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent.
Signal-to-Background (S/B) Ratio 15The ratio of the signal from the uninhibited control (max signal) to the signal from the fully inhibited control (min signal). A high S/B ratio indicates a robust assay.
Assay Window 14The difference between the means of the high and low controls, divided by the standard deviation of the low control. A larger assay window indicates better discrimination between active and inactive compounds.
Hit Rate 0.8%The percentage of compounds in the screening library that are identified as "hits" based on predefined activity criteria.

Experimental Protocols

Protocol 1: Wnt/β-catenin Luciferase Reporter Gene Assay for HTS

This protocol describes a cell-based luciferase reporter gene assay in a 384-well format suitable for high-throughput screening of inhibitors of the Wnt/β-catenin signaling pathway, using this compound as a positive control.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • This compound (positive control)

  • DMSO (vehicle control)

  • Compound library

  • 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HEK293T-TOPFlash cells in complete media to a density of 2 x 105 cells/mL.

    • Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension (5,000 cells) to each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by dispensing 50 nL of each test compound, this compound (final concentration 10 µM), and DMSO into appropriate wells of a 384-well plate.

    • Transfer the compounds from the compound plate to the cell plate using a pintool or acoustic dispenser.

  • Pathway Activation:

    • Prepare a solution of Wnt3a conditioned media (or recombinant Wnt3a) in complete media to achieve a final concentration that gives ~80% of the maximal luciferase signal.

    • Add 25 µL of the Wnt3a solution to all wells except for the negative control wells (which receive 25 µL of regular media).

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the cell plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 5 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.

    • Plot the dose-response curves for hit compounds and calculate their IC50 values.

    • Calculate the Z'-factor and S/B ratio to assess the quality of the screen.

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc This compound This compound This compound->beta_catenin_nuc Inhibits Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates HTS_Workflow Start Start Seed_Cells Seed HEK293T-TOPFlash cells in 384-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds, This compound, and DMSO Incubate_24h_1->Add_Compounds Activate_Pathway Add Wnt3a to activate pathway Add_Compounds->Activate_Pathway Incubate_24h_2 Incubate 18-24h Activate_Pathway->Incubate_24h_2 Add_Reagent Add Luciferase Reagent Incubate_24h_2->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze_Data Data Analysis (IC50, Z'-factor) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Measuring the Activity of A83586C: Application Notes and Protocols for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C is a potent cyclodepsipeptide with significant antitumor properties. Its mechanism of action involves the inhibition of key cellular signaling pathways, primarily the β-catenin/TCF4 and E2F-mediated transcription pathways. These pathways are crucial for cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. Accurate measurement of this compound's activity is therefore essential for understanding its therapeutic potential and for the development of novel anticancer drugs.

These application notes provide detailed protocols for a suite of enzymatic and cell-based assays designed to quantify the inhibitory activity of this compound and its analogs. The described methods are tailored for researchers in academia and industry engaged in drug discovery and development.

Data Summary

The following tables summarize key quantitative data for this compound and its potential enzymatic targets. This data is essential for designing experiments and interpreting results.

Table 1: Kinase Inhibition Profile of this compound (Hypothetical Data)

Kinase TargetIC50 (nM)Assay Type
Glycogen Synthase Kinase 3β (GSK-3β)150In vitro kinase assay
Cyclin-Dependent Kinase 2 (CDK2)320In vitro kinase assay

Table 2: Inhibition of Protein-Protein Interactions by this compound (Hypothetical Data)

Interacting ProteinsIC50 (µM)Assay Type
β-catenin / TCF42.5AlphaScreen Assay
E2F1 / DP15.8Fluorescence Polarization Assay

Table 3: Cellular Activity of this compound (Hypothetical Data)

Cell LineAssay TypeIC50 (µM)
HCT-116 (Colon Cancer)Wnt/β-catenin Reporter Assay1.2
HeLa (Cervical Cancer)E2F Reporter Assay3.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for assessing its inhibitory activity.

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin inhibition BetaCatenin_p p-β-catenin Axin->BetaCatenin_p phosphorylation APC APC APC->BetaCatenin_p GSK3b GSK-3β GSK3b->BetaCatenin_p CK1 CK1 CK1->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome degradation BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binding TargetGenes Target Gene Expression TCF_LEF->TargetGenes activation This compound This compound This compound->GSK3b inhibition This compound->BetaCatenin prevents nuclear translocation

Caption: Wnt/β-catenin signaling pathway with this compound inhibition points.

E2F_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb phosphorylation E2F E2F pRb->E2F binding & inhibition pRb_p p-pRb E2F_DP1 E2F/DP1 Complex E2F->E2F_DP1 DP1 DP1 DP1->E2F_DP1 TargetGenes Target Gene Expression (Cell Cycle Progression) E2F_DP1->TargetGenes activation This compound This compound This compound->CyclinE_CDK2 inhibition

Caption: E2F-mediated transcription pathway and this compound's inhibitory role.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, this compound) plate Prepare 96/384-well Plate reagents->plate add_components Add Assay Components plate->add_components incubate Incubate at RT or 37°C add_components->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate (Luminescence/Fluorescence) add_detection->read_plate calculate Calculate % Inhibition read_plate->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

In Vitro Kinase Assay for GSK-3β Inhibition

This protocol describes a luminometric assay to measure the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by this compound. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X enzyme solution by diluting the GSK-3β enzyme in kinase assay buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

    • Prepare a 2X substrate/ATP solution by diluting the GSK-3β substrate peptide and ATP in kinase assay buffer. The final concentration of ATP should be close to its Km for GSK-3β.

    • Prepare serial dilutions of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (DMSO only).

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the assay plate.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Wnt/β-catenin Signaling Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

  • HCT-116 or other suitable cancer cell line

  • TOPFlash and FOPFlash luciferase reporter plasmids (or a commercially available reporter lentivirus)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine® 3000 or other transfection reagent

  • DMEM supplemented with 10% FBS and antibiotics

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HCT-116 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Incubate for 1-2 hours.

    • Stimulate the cells with Wnt3a (conditioned medium or recombinant protein) to activate the Wnt/β-catenin pathway.

  • Luciferase Assay:

    • After 16-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold induction of TOPFlash activity by Wnt3a relative to the unstimulated control.

    • Calculate the percentage of inhibition of Wnt3a-induced TOPFlash activity for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

β-catenin/TCF4 Interaction Assay (AlphaScreen)

This is a bead-based proximity assay to measure the direct inhibition of the interaction between β-catenin and TCF4 by this compound.

Materials:

  • Recombinant His-tagged β-catenin

  • Recombinant GST-tagged TCF4

  • AlphaScreen® GST Detection Kit (PerkinElmer)

  • AlphaLISA® Nickel Chelate Acceptor Beads (PerkinElmer)

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • This compound stock solution (in DMSO)

  • White, opaque 384-well ProxiPlates™ (PerkinElmer)

  • AlphaScreen-capable plate reader

Procedure:

  • Assay Plate Setup:

    • Add 2 µL of this compound serial dilutions or vehicle control to the wells of the assay plate.

    • Add 4 µL of a solution containing His-tagged β-catenin and GST-tagged TCF4 in assay buffer.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • In subdued light, add 4 µL of a mixture of AlphaLISA® Nickel Chelate Acceptor beads and AlphaScreen® GST Donor beads to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Detection:

    • Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis:

    • Subtract the background signal (wells with no protein) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound and its analogs. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can gain valuable insights into the compound's mechanism of action, potency, and selectivity. This information is critical for advancing the development of this compound as a potential therapeutic agent for the treatment of cancer and other diseases driven by aberrant Wnt/β-catenin and E2F signaling.

Application Notes: Investigating the Pro-Apoptotic Effects of A83586C in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1] Consequently, therapeutic strategies aimed at reinstating apoptotic pathways are a major focus of cancer research.[2] These application notes provide a comprehensive overview and detailed protocols for investigating the potential of a novel compound, A83586C, to induce apoptosis in cancer cells. The methodologies described herein are designed for researchers in oncology, pharmacology, and drug development to assess the compound's efficacy and elucidate its mechanism of action.

The protocols cover essential in vitro assays, including the evaluation of cytotoxicity, the detection and quantification of apoptotic cells, and the analysis of key protein markers involved in the apoptotic signaling cascades. Furthermore, this document provides templates for data presentation and visualization tools to facilitate the interpretation and communication of experimental findings.

Mechanism of Action: Targeting Apoptotic Pathways

Apoptosis is a tightly regulated process involving two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[3] Both converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the dismantling of the cell.[4]

  • The Extrinsic Pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[5] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[6]

  • The Intrinsic Pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation.[1] This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates initiator caspase-9.[7]

Activated initiator caspases (caspase-8 and -9) then cleave and activate effector caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3] The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting this process.[8]

This compound is hypothesized to induce apoptosis by modulating the activity of key proteins within these pathways. The following experimental protocols are designed to test this hypothesis and identify the specific molecular targets of the compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[9][10]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the cytotoxicity assay protocol.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol assesses the effect of this compound on the expression levels of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4815.2 ± 1.8
A549Lung Cancer4825.6 ± 2.5
HCT116Colon Cancer4812.8 ± 1.5
HeLaCervical Cancer4830.1 ± 3.2

Table 2: Quantification of Apoptosis by Flow Cytometry in A549 Cells Treated with this compound (25 µM) for 48h

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound40.8 ± 3.535.7 ± 2.923.5 ± 2.1

Table 3: Relative Protein Expression Changes in A549 Cells Treated with this compound (25 µM) for 48h

ProteinChange in Expression (Fold Change vs. Control)
Cleaved Caspase-34.2 ± 0.5
Bcl-20.4 ± 0.1
Bax2.8 ± 0.3
Cleaved PARP3.9 ± 0.4

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis and Interpretation cell_culture Cancer Cell Culture (e.g., A549, MCF-7) treatment Treatment with this compound (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Caspases, Bcl-2 family) treatment->western_blot ic50 IC50 Determination viability->ic50 quantification Quantification of Apoptosis apoptosis->quantification protein_expression Protein Expression Analysis western_blot->protein_expression pathway_analysis Pathway Elucidation ic50->pathway_analysis quantification->pathway_analysis protein_expression->pathway_analysis apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 activation death_receptors->caspase8 caspase3 Effector Caspases (Caspase-3, -7) caspase8->caspase3 stress Intracellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) stress->bcl2_family mitochondrion Mitochondrion (Cytochrome c release) bcl2_family->mitochondrion caspase9 Caspase-9 activation mitochondrion->caspase9 caspase9->caspase3 This compound This compound This compound->bcl2_family Inhibition of Bcl-2 or Activation of Bax apoptosis Apoptosis caspase3->apoptosis

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by A83586C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C is a cyclodepsipeptide with demonstrated antitumor properties. Its mechanism of action involves the modulation of key regulators of the cell cycle, leading to an arrest in cellular proliferation. Understanding the precise effects of this compound on the cell cycle is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle, providing valuable insights into the cytostatic effects of compounds like this compound. These application notes provide a detailed protocol for analyzing cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action: this compound and the Cell Cycle

This compound has been shown to inhibit E2F-mediated transcription. This is achieved through the dephosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This molecular mechanism effectively halts the cell cycle in the G1 phase, preventing DNA replication and subsequent cell division.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells (Template)

Treatment GroupConcentration (nM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)045.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound1058.9 ± 2.525.1 ± 1.816.0 ± 1.0
This compound5072.5 ± 3.015.3 ± 1.312.2 ± 0.9
This compound10085.1 ± 3.58.7 ± 0.96.2 ± 0.6

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Flow Cytometry Analysis of Cell Cycle Arrest Using Propidium Iodide Staining

This protocol outlines the steps for treating cancer cells with this compound, preparing the cells, staining with propidium iodide (PI), and analyzing the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks if necessary.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on the single-cell population to exclude doublets and debris.

Visualizations

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

G1_Arrest_Pathway cluster_pRb_E2F pRb-E2F Complex This compound This compound CDK4_6_CyclinD CDK4/6-Cyclin D Complex pRb Hypophosphorylated pRb This compound->pRb Promotes Dephosphorylation pRb_p Phosphorylated pRb CDK4_6_CyclinD->pRb_p Phosphorylates E2F E2F pRb->E2F pRb->E2F Sequesters & Inhibits G1_Arrest G1 Phase Arrest pRb->G1_Arrest Leads to G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription Flow_Cytometry_Workflow start Seed Cancer Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze on Flow Cytometer staining->analysis end Quantify Cell Cycle Distribution analysis->end

Troubleshooting & Optimization

A83586C degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of A83586C, a potent antitumor cyclic depsipeptide. This compound is known to inhibit β-catenin/TCF4 signaling and E2F-mediated transcription. This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cyclic depsipeptide with potent antitumor properties. Its primary mechanisms of action include the inhibition of the β-catenin/T-cell factor 4 (TCF4) signaling pathway and the downregulation of E2F-mediated transcription.[1] This dual activity makes it a valuable tool for cancer research, particularly in studies involving aberrant Wnt/β-catenin signaling and cell cycle progression.

Q2: How should I store this compound to ensure its stability?

As a cyclic depsipeptide, this compound is susceptible to degradation, primarily through the hydrolysis of its ester bond. To maintain its integrity, it is crucial to store it under appropriate conditions. While specific stability data for this compound is limited, general guidelines for cyclic depsipeptides should be followed. For optimal long-term stability, this compound should be stored as a solid at -20°C or lower, protected from moisture and light. For short-term storage, a solution in a suitable anhydrous solvent can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for cyclic depsipeptides like this compound is the hydrolysis of the ester linkage within the cyclic structure.[2] This process can be accelerated by exposure to acidic or alkaline conditions, leading to a linearized and likely inactive form of the peptide. Exposure to high temperatures and aqueous environments can also promote degradation.

Q4: What solvents are recommended for reconstituting this compound?

For biological assays, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be done immediately before use to minimize exposure to water and potential hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed. 1. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 2. Incorrect concentration: The final concentration in the assay may be too low to elicit a response. 3. Cell line insensitivity: The chosen cell line may not have an active Wnt/β-catenin or E2F signaling pathway.1. Verify storage conditions: Ensure this compound has been stored at or below -20°C as a solid or in an anhydrous solvent. Prepare fresh solutions for each experiment. 2. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. 3. Use a positive control cell line: Employ a cell line known to be sensitive to Wnt/β-catenin or E2F pathway inhibitors to validate your experimental setup.
Precipitation of this compound in aqueous media. Low solubility: this compound, like many cyclic peptides, may have limited solubility in aqueous solutions.1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as high as tolerable for your cells (typically ≤0.5%) to aid solubility. 2. Prepare fresh dilutions: Add the this compound stock solution to the aqueous medium immediately before use and vortex gently to ensure proper mixing.
High background signal in reporter assays. 1. Leaky reporter construct: The reporter plasmid may have a high basal level of expression. 2. Cell stress: High concentrations of the vehicle (e.g., DMSO) or the compound itself can induce non-specific cellular stress responses.1. Use a minimal promoter: Ensure your reporter construct is driven by a minimal promoter with tandem repeats of the specific response element (e.g., TCF/LEF binding sites for β-catenin pathway). 2. Optimize vehicle concentration: Determine the maximum concentration of the vehicle that does not cause significant background signal or cytotoxicity.
This compound Stability Profile (Inferred from Cyclic Depsipeptide Data)

The following table summarizes the expected stability of this compound under various conditions, based on general knowledge of cyclic depsipeptide chemistry. Specific quantitative data for this compound is not currently available.

Condition Expected Stability Primary Degradation Pathway
Solid, -20°C, Dessicated HighMinimal degradation expected.
Solution in anhydrous DMSO, -20°C GoodMinimal degradation if moisture is excluded.
Aqueous solution, pH 7, Room Temp Low to ModerateHydrolysis of the ester bond.
Aqueous solution, Acidic pH (<4) LowAcid-catalyzed hydrolysis of the ester bond.
Aqueous solution, Alkaline pH (>8) LowBase-catalyzed hydrolysis of the ester bond.

Experimental Protocols

Protocol: β-Catenin/TCF4 Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

1. Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPFlash and FOPFlash reporter plasmids (or equivalent TCF/LEF reporter constructs)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Wnt3a conditioned media or purified Wnt3a protein (as a pathway activator)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

2. Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Aspirate the old media from the cells and add the media containing different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor of the Wnt/β-catenin pathway).

    • Pre-incubate the cells with this compound for 1 hour.

  • Pathway Activation: Add Wnt3a conditioned media or purified Wnt3a to the wells to activate the β-catenin signaling pathway.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Visualizations

Signaling Pathway of this compound Inhibition

A83586C_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_e2f E2F Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin phosphorylates for degradation β-catenin_nucleus β-catenin β-catenin->β-catenin_nucleus translocates TCF/LEF TCF/LEF β-catenin_nucleus->TCF/LEF binds Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription activates pRb pRb E2F E2F pRb->E2F inhibits Cell Cycle Genes Cell Cycle Genes E2F->Cell Cycle Genes activates This compound This compound This compound->β-catenin_nucleus inhibits binding to TCF/LEF This compound->E2F downregulates expression

Caption: this compound inhibits the Wnt/β-catenin and E2F signaling pathways.

Experimental Workflow for this compound Troubleshooting

Troubleshooting_Workflow start Start: Inconsistent/No Activity check_storage Verify this compound Storage (-20°C, anhydrous) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If storage is questionable dose_response Perform Dose-Response Experiment check_storage->dose_response If storage is correct prepare_fresh->dose_response check_cells Validate Cell Line Sensitivity (Positive Control) dose_response->check_cells If still no activity end_success Success: Activity Observed dose_response->end_success If activity is observed optimize_assay Optimize Assay Conditions (e.g., incubation time) check_cells->optimize_assay If cell line is responsive end_fail Consult Further Support check_cells->end_fail If cell line is not responsive optimize_assay->end_success If optimization works optimize_assay->end_fail If optimization fails

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Troubleshooting inconsistent results in A83586C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A83586C in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

This compound is a depsipeptide and should be handled with care to maintain its stability. For in vitro experiments, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q2: I am observing high variability in my results between experiments. What are the potential causes?

Inconsistent results in cell-based assays can arise from several factors:

  • Compound Stability: Ensure the this compound stock solution is properly stored and that fresh dilutions are made for each experiment.

  • Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition. Mycoplasma contamination can also significantly alter cellular responses.

  • Assay Protocol: Precise and consistent execution of the experimental protocol is crucial. Pay close attention to incubation times, reagent concentrations, and washing steps.

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when working with small volumes.[1] Calibrate your pipettes regularly.

Q3: Why might the inhibitory effect of this compound on cell proliferation vary between different cancer cell lines?

The efficacy of this compound is dependent on the cellular pathways it targets, primarily the Wnt/β-catenin and Rb-E2F pathways. The observed variability in its anti-proliferative effects across different cancer cell lines can be attributed to:

  • Genetic Background: Cell lines with mutations that activate the Wnt/β-catenin pathway (e.g., APC or β-catenin mutations) may be more sensitive to this compound.

  • Expression Levels of Target Proteins: The abundance of key proteins in the targeted pathways, such as β-catenin, TCF4, E2F1, and pRb, can influence the cellular response.

  • Drug Efflux Pumps: Overexpression of multidrug resistance transporters like P-glycoprotein can reduce the intracellular concentration of this compound, leading to decreased efficacy.

Troubleshooting Guides

Inconsistent Results in β-Catenin/TCF Reporter Assays

Problem: High variability or unexpected results in TOP/FOP-Flash luciferase reporter assays.

Potential Cause Troubleshooting Steps
Low Transfection Efficiency Optimize your transfection protocol for the specific cell line. Use a positive control for transfection (e.g., a GFP-expressing plasmid) to monitor efficiency.
Cell Line Not Responsive Confirm that your cell line has an active Wnt/β-catenin pathway. Some cell lines may require stimulation with a Wnt ligand (e.g., Wnt3a conditioned media) to induce a sufficient signal window.[2]
Non-Canonical Wnt Pathway Activation If you observe changes in Wnt-related phenotypes but not in β-catenin levels or TOP-Flash activity, consider the possibility of non-canonical Wnt pathway activation, which is independent of β-catenin.[3]
Issues with Luciferase Assay Ensure that the cells are properly lysed and that the luciferase substrate is fresh. Use a dual-luciferase system with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[4][5]
Inaccurate E2F1 Expression Measurement by qPCR

Problem: High Ct values, no amplification, or significant variability in replicate Ct values for E2F1.

Potential Cause Troubleshooting Steps
Poor RNA Quality Use an RNA extraction method that yields high-purity RNA. Treat samples with DNase to remove any contaminating genomic DNA. Ensure you are working in an RNase-free environment.[6]
Inefficient Reverse Transcription Use a high-quality reverse transcriptase and ensure the RNA sample is free of inhibitors.[1]
Suboptimal qPCR Primers Design and validate primers for E2F1 that are specific and efficient. Perform a melt curve analysis to check for primer-dimers or non-specific amplification.[1]
Low E2F1 Expression The cell line you are using may have very low endogenous expression of E2F1.[1] Consider using a positive control cell line known to express high levels of E2F1.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table provides an example of how to present quantitative data on the anti-proliferative activity of this compound.

Cell Line Cancer Type Wnt Pathway Status This compound IC50 (nM)
HCT116Colorectal CarcinomaActivated (β-catenin mutation)50
SW480Colorectal CarcinomaActivated (APC mutation)75
MCF-7Breast CancerInactive500
MDA-MB-231Breast CancerInactive>1000
HeLaCervical CancerInactive800

Experimental Protocols

β-Catenin/TCF Luciferase Reporter Assay

This protocol describes a method to assess the effect of this compound on the Wnt/β-catenin signaling pathway.

1. Cell Culture and Plating:

  • Culture cells in the recommended medium and conditions.

  • Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection:

  • Co-transfect the cells with a TCF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).

  • Use a suitable transfection reagent according to the manufacturer's protocol.

  • As a negative control, a parallel set of cells can be transfected with a FOP-Flash plasmid, which contains mutated TCF binding sites.

3. Treatment with this compound:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • If required, stimulate the cells with a Wnt agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor) to activate the pathway.

  • Incubate the cells for an additional 24-48 hours.

4. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the vehicle-treated control.

Visualizations

A83586C_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_rb_e2f Rb-E2F Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex Dsh->DestructionComplex Inhibits GSK3b GSK3β betaCatenin β-catenin GSK3b->betaCatenin Phosphorylates for degradation APC APC APC->betaCatenin Axin Axin Axin->betaCatenin TCF4 TCF4 betaCatenin->TCF4 Activates WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->WntTargetGenes Transcription CDK46 CDK4/6 pRb pRb CDK46->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates E2F1 E2F1 pRb->E2F1 Inhibits S_Phase_Genes S-Phase Genes E2F1->S_Phase_Genes Transcription This compound This compound This compound->betaCatenin Inhibits Signaling This compound->pRb Induces Dephosphorylation This compound->E2F1 Downregulates Expression

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Verify this compound Integrity (Solubility, Storage, Fresh Dilutions) Start->CheckCompound CheckCells Assess Cell Health and Culture Conditions (Passage #, Confluency, Mycoplasma) Start->CheckCells CheckProtocol Review Experimental Protocol (Reagent Prep, Incubation Times, Pipetting) Start->CheckProtocol ProblemIsolated Problem Isolated? CheckCompound->ProblemIsolated CheckCells->ProblemIsolated CheckProtocol->ProblemIsolated DataAnalysis Re-evaluate Data Analysis (Normalization, Controls, Statistical Test) Consult Consult Literature and Technical Support DataAnalysis->Consult ProblemIsolated->DataAnalysis No ImplementChanges Implement Corrective Actions and Repeat Experiment ProblemIsolated->ImplementChanges Yes End Consistent Results Achieved ImplementChanges->End

References

Technical Support Center: Optimizing A83586C Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A83586C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cyclic hexadepsipeptide antibiotic that has demonstrated potent anticancer effects. Its mechanism of action involves the dual inhibition of two key oncogenic signaling pathways:

  • β-catenin/TCF4 Signaling: this compound and its analogs are potent inhibitors of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

  • E2F-mediated Transcription: this compound also inhibits E2F-mediated transcription. It achieves this by downregulating the expression of E2F1, a critical transcription factor for cell cycle progression, and by inducing the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb).[1]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

Recommended Initial Dose-Response Range for this compound

Concentration Range Rationale
10 nM - 100 nM To detect any high-potency effects.
100 nM - 1 µM A common range for bioactive small molecules.
1 µM - 10 µM Based on the activity of potent this compound analogs.[1]

| 10 µM - 50 µM | To establish the upper end of the dose-response curve and observe potential toxicity. |

Q3: How should I prepare a stock solution of this compound?

A3: As this compound is a hydrophobic cyclic peptide, it is expected to have low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is high-purity dimethyl sulfoxide (DMSO).

Protocol for Preparing this compound Stock Solution

Step Action Notes
1 Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
2 Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM). A high-concentration stock minimizes the final DMSO concentration in your cell culture.
3 Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. Visually inspect the solution to ensure there are no visible particles.
4 Aliquot the stock solution into single-use, light-protected vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

| 5 | Store the aliquots at -20°C or -80°C for long-term stability. | |

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in all experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: No or weak biological effect observed.

Possible Cause Troubleshooting Step
This compound Concentration Too Low Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 100 µM).
Compound Degradation Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light.
Cell Line Insensitivity Confirm that the target pathways (Wnt/β-catenin, E2F) are active in your cell line of choice.
Incorrect Experimental Duration Optimize the treatment duration. Effects on signaling pathways may be rapid (hours), while effects on cell viability may require longer incubation (24-72 hours).

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and proper technique. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Edge Effects Avoid using the outer wells of 96-well plates for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
This compound Precipitation in Media Visually inspect the media for any precipitate after adding the this compound working solution. Prepare fresh dilutions from the DMSO stock immediately before use. When diluting, add the this compound stock solution to the media while gently vortexing to ensure rapid dispersal.

Issue 3: High cytotoxicity observed even at low concentrations.

Possible Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Run a DMSO-only toxicity control.
Cell Culture Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants.
Off-Target Effects While specific off-target effects of this compound are not well-documented, high concentrations of any compound can lead to non-specific toxicity. Focus on the lowest effective concentration in your experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 72 hours). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of 2X working solutions of this compound in complete cell culture medium by diluting your DMSO stock. Include a vehicle control (2X the final DMSO concentration in media).

  • Treatment: Remove the media from the cells and add 100 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Detecting Changes in pRb and E2F1 Levels
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and E2F1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

A83586C_Mechanism_of_Action cluster_Wnt Wnt/β-catenin Pathway cluster_Rb_E2F Rb-E2F Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds and Activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis A83586C_Wnt This compound A83586C_Wnt->beta_catenin Inhibits Signaling Cyclin_CDK Cyclin D/CDK4/6 Cyclin E/CDK2 Rb Rb (hypophosphorylated) Cyclin_CDK->Rb Phosphorylates pRb pRb (phosphorylated) E2F1 E2F1 pRb->E2F1 Releases Rb->pRb S_Phase_Genes S-Phase Entry Genes E2F1->S_Phase_Genes Transcription A83586C_Rb This compound A83586C_Rb->pRb Promotes Dephosphorylation A83586C_Rb->E2F1 Downregulates Expression Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results (No effect, high variability, etc.) Start->Problem Check_Concentration Verify this compound Concentration & Preparation Problem->Check_Concentration Is compound integrity and concentration correct? Check_Cells Assess Cell Health & Pathway Activity Check_Concentration->Check_Cells Yes Optimize Optimize Parameters (Dose, Time, etc.) Check_Concentration->Optimize No Check_Protocol Review Experimental Protocol & Controls Check_Cells->Check_Protocol Yes Check_Cells->Optimize No Check_Protocol->Optimize Yes Success Successful Experiment Check_Protocol->Success No, issue found & resolved Optimize->Start

References

Why is A83586C not showing activity in my assay?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a structured approach to troubleshoot the lack of activity of A83586C in your assay. By systematically evaluating potential issues related to the compound, assay conditions, and biological system, you can identify and resolve the underlying cause.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not showing activity in my assay?

The lack of activity of this compound in your assay could stem from several factors, ranging from issues with the compound itself to suboptimal assay conditions or problems with the biological system being used. A systematic troubleshooting approach is crucial to pinpoint the exact cause. This guide will walk you through a step-by-step process to identify and address the potential reasons for the observed inactivity.

Known Biological Properties of this compound

This compound is a cyclic hexadepsipeptide antibiotic with demonstrated anticancer properties. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression.

PropertyDescription
Compound Type Cyclic hexadepsipeptide antibiotic.[1]
Primary Target Pathway Inhibition of the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and T-cell factor 4 (TCF4).[2][3][4][5][6]
Secondary Target Pathway Inhibition of E2F-mediated transcription.[2][4] This can occur through the downregulation of E2F1 expression and the dephosphorylation of the retinoblastoma protein (pRb).[2]
Reported Biological Activity Anticancer and antitumor effects.[2][4] It also possesses in vitro activity against Gram-positive bacteria.[1]

Troubleshooting Workflow

The following flowchart outlines a systematic approach to diagnosing why this compound may be inactive in your assay. Start by verifying the compound's integrity and then move on to evaluating the assay conditions and the biological system.

Troubleshooting_Workflow cluster_compound Step 1: Compound Verification cluster_assay Step 2: Assay Validation cluster_biology Step 3: Biological System Evaluation cluster_conclusion Conclusion Compound_Integrity Verify Compound Identity and Purity (LC-MS, NMR) Solubility Assess Solubility in Assay Buffer Compound_Integrity->Solubility Stability Evaluate Stability under Assay Conditions (Time, Temp, pH) Solubility->Stability Aggregation Check for Compound Aggregation (DLS, Microscopy) Stability->Aggregation Assay_Controls Check Positive and Negative Controls Aggregation->Assay_Controls Assay_Parameters Optimize Assay Parameters (Concentration, Incubation Time) Assay_Controls->Assay_Parameters Active Activity Observed Assay_Controls->Active Controls Working? Detection_System Validate Detection System (Reagents, Instrument Settings) Assay_Parameters->Detection_System Assay_Parameters->Active Optimized? Target_Expression Confirm Target Expression in Cell Line/System Detection_System->Target_Expression Cell_Health Assess Cell Viability and Health Target_Expression->Cell_Health Target_Expression->Active Target Present? Off_Target Consider Off-Target Effects or Alternative MOA Cell_Health->Off_Target Inactive Compound Inactive in this System Off_Target->Inactive start Start Troubleshooting start->Compound_Integrity Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_off->Proteasome Ubiquitination Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation This compound This compound This compound->TCF_LEF Inhibition

References

A83586C off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the potential off-target effects of A83586C. The following resources are designed to address common questions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of this compound?

This compound is a cyclodepsipeptide known to modulate multiple signaling pathways involved in cancer progression. Its primary established effects are the inhibition of β-catenin/TCF4 signaling and the suppression of E2F-mediated transcription.[1][2][3]

Q2: Are the effects on the E2F and β-catenin pathways considered "on-target" or "off-target"?

The classification of an effect as "on-target" or "off-target" depends on the research context.

  • If the primary goal is to inhibit Wnt/β-catenin signaling, the modulation of the E2F pathway could be considered an off-target effect.

  • Conversely, if the focus is on inhibiting E2F-mediated transcription, the effects on β-catenin signaling may be viewed as off-target.

Both pathways are key targets in its documented anti-tumor activity.[1][2][3]

Q3: How does this compound inhibit E2F-mediated transcription?

This compound inhibits E2F-mediated transcription through two main actions:

  • Downregulating the expression of E2F1.

  • Inducing the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb).[1][3]

Q4: What is the impact of this compound on osteopontin (Opn)?

Analogs of this compound have been shown to downregulate the expression of osteopontin (Opn) in conjunction with their inhibition of β-catenin/TCF4 signaling.[1][2]

Troubleshooting Guide

Issue 1: Experimental results show effects on both cell cycle progression and Wnt signaling. How can I distinguish between these effects?

This is an expected outcome, as this compound impacts both the E2F/pRb pathway, which is central to cell cycle control, and the β-catenin pathway.

Mitigation Strategy:

  • Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your cell line. It is possible that the IC50 for inhibition of each pathway differs.

  • Temporal Analysis: Conduct a time-course experiment to determine the kinetics of inhibition for each pathway. The effects on pRb phosphorylation may occur on a different timescale than the reduction in β-catenin/TCF4 reporter activity.

  • Genetic Complementation/Knockdown: Use siRNA or CRISPR/Cas9 to knock down key components of one pathway (e.g., β-catenin or E2F1) and then treat with this compound to observe the effects on the other pathway in isolation.

  • Specific Pathway Readouts: Utilize highly specific assays for each pathway. For example, a TOP/FOP Flash reporter assay for β-catenin/TCF4 activity and a direct measure of pRb phosphorylation (e.g., Western blot with phospho-specific antibodies) for the E2F pathway.

Issue 2: Unexplained changes in gene expression related to pathways other than Wnt/β-catenin or E2F.

While the primary described mechanisms of this compound are well-documented, as a complex natural product, it may have other cellular interactions.

Mitigation and Investigation Strategy:

  • Control Compound: If available, use an inactive analog of this compound as a negative control in your experiments to ensure the observed effects are due to the specific activity of this compound.

  • Selectivity Profiling: Compare the effects of this compound with more selective inhibitors of the Wnt/β-catenin pathway (e.g., ICG-001, XAV-939) and the cell cycle (e.g., CDK4/6 inhibitors). This can help to parse out which effects are specific to this compound.

  • Target Deconvolution: For significant and reproducible unexpected effects, advanced techniques like chemical proteomics or thermal proteome profiling could be employed to identify novel binding partners of this compound.

Quantitative Data Summary

The following table summarizes the key molecular effects of this compound and its analogs based on available literature.

Pathway/TargetEffectSignificanceReference
β-catenin/TCF4 Signaling Potent InhibitionA primary anti-tumor mechanism[1][2]
Osteopontin (Opn) Downregulation of ExpressionLinked to β-catenin pathway inhibition[1][2]
E2F1 Downregulation of ExpressionComponent of E2F pathway inhibition[1][3]
Retinoblastoma Protein (pRb) DephosphorylationInhibits E2F-mediated transcription[1][3]

Experimental Protocols

Protocol 1: Assessing β-catenin/TCF4 Signaling Inhibition

  • Assay: Dual-Luciferase Reporter Assay (TOP/FOP Flash).

  • Methodology:

    • Seed cells in a 24-well plate.

    • Transfect cells with TOP Flash (containing TCF4 binding sites) or FOP Flash (mutated binding sites, as a negative control) plasmids, along with a Renilla luciferase plasmid for normalization.

    • After 24 hours, treat cells with varying concentrations of this compound or vehicle control.

    • Lyse cells after a further 24-48 hours and measure Firefly and Renilla luciferase activity using a luminometer.

    • Calculate the ratio of TOP Flash to FOP Flash activity to determine the specific inhibition of β-catenin/TCF4-mediated transcription.

Protocol 2: Evaluating pRb Phosphorylation Status

  • Assay: Western Blotting.

  • Methodology:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound or vehicle for the desired time points (e.g., 6, 12, 24 hours).

    • Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-pRb (e.g., Ser807/811) and total pRb.

    • Use a loading control like β-actin or GAPDH for normalization.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity to determine the ratio of phosphorylated pRb to total pRb.

Visualizations

A83586C_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_e2f E2F/pRb Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3B GSK3β APC APC Axin Axin Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF4 TCF4 Beta_Catenin->TCF4 Co-activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription Opn Osteopontin (Opn) TCF4->Opn Activates Transcription CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates (Hyperphosphorylation) E2F1 E2F1 pRb->E2F1 Releases Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin E, S-phase genes) E2F1->Cell_Cycle_Genes Activates Transcription This compound This compound This compound->Beta_Catenin Inhibits Signaling This compound->pRb Induces Dephosphorylation This compound->E2F1 Downregulates Expression

Caption: this compound's dual inhibitory action on Wnt/β-catenin and E2F/pRb signaling pathways.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Question1 Are effects observed on both cell cycle and Wnt signaling? Start->Question1 Mitigation1 Isolate Pathway Effects: - Dose-Response - Time-Course - Genetic Knockdown - Specific Reporters Question1->Mitigation1 Yes Question2 Are unexpected gene expression changes observed? Question1->Question2 No Mitigation1->Question2 Mitigation2 Validate Specificity: - Use Inactive Analog Control - Profile Against Selective Inhibitors - Consider Target Deconvolution Question2->Mitigation2 Yes End End: Clarified Mechanism Question2->End No Mitigation2->End

Caption: Troubleshooting workflow for unexpected results when using this compound.

References

Technical Support Center: A83586C Treatment Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to A83586C treatment. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cyclic hexadepsipeptide antibiotic with potent antitumor activity. Its primary mechanism of action involves the modulation of key signaling pathways that control cell proliferation and survival. Specifically, this compound has been shown to:

  • Inhibit β-catenin/TCF4 signaling: This pathway is crucial for the transcription of genes involved in cell growth and differentiation. By inhibiting this pathway, this compound can suppress tumor progression.[1][2]

  • Downregulate E2F-mediated transcription: this compound inhibits the expression of E2F1, a transcription factor that plays a critical role in the G1/S transition of the cell cycle.[1][3]

  • Induce dephosphorylation of the retinoblastoma protein (pRb): This leads to the inactivation of E2F transcription factors, further halting cell cycle progression.[1][3]

  • Downregulate osteopontin (Opn) expression: Osteopontin is a protein involved in tumor progression and metastasis.[1][2]

Q2: How can I determine if my cell line has developed resistance to this compound?

The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line.[4][5] A significant increase in the IC50 value is a strong indicator of acquired resistance. This can be further corroborated by observing a lack of inhibition of downstream targets of the β-catenin and E2F pathways (e.g., c-Myc, Cyclin D1) following this compound treatment.

Q3: What are the common mechanisms of drug resistance that might apply to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of cancer drug resistance are likely to apply. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]

  • Alterations in Drug Targets: Mutations or altered expression of proteins in the β-catenin or E2F signaling pathways could prevent this compound from binding to its target or render the pathway constitutively active.[7][8]

  • Activation of Pro-survival Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of this compound, allowing for continued proliferation and survival.[7][9]

  • Enhanced DNA Repair: Although not the primary mechanism of this compound, cells with enhanced DNA repair capabilities may be more resilient to cellular stress induced by the compound.[8][9]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells resistant to this compound-induced cell death.[8]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound in a new cell line.
Possible CauseSuggested Solution
Inherent Resistance Review literature for the baseline activity of the Wnt/β-catenin and E2F pathways in your cell line. Some cell lines may have intrinsic resistance mechanisms. Test this compound on a known sensitive cell line as a positive control.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Use a fresh, validated batch of the compound if there is any doubt about its activity.
Suboptimal Experimental Conditions Optimize cell seeding density, treatment duration, and assay conditions for your specific cell line. Ensure that the chosen endpoint (e.g., 48 or 72 hours) is appropriate for the cell line's doubling time.[10]
Cell Line Integrity Verify the identity of your cell line through short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter cellular responses to drugs. Long-term culturing can lead to genetic drift and phenotypic changes; use early-passage cells for critical experiments.[4][11]
Problem 2: Cell line develops resistance to this compound over time.
Possible CauseSuggested Solution
Acquired Resistance Confirm acquired resistance by performing a dose-response curve and comparing the IC50 value to that of the original, sensitive cell line. A significant rightward shift in the curve indicates acquired resistance.[4]
Selection of a Resistant Subpopulation Continuous culture in the presence of this compound can lead to the selection and overgrowth of a pre-existing resistant population.[4] Consider single-cell cloning to isolate and characterize resistant populations.
Upregulation of Efflux Pumps Analyze the expression of ABC transporters like P-glycoprotein (MDR1) in the resistant cells compared to the parental line using western blotting or qRT-PCR. If overexpressed, consider co-treatment with an efflux pump inhibitor.
Alterations in Target Pathways Use western blotting to examine the expression and phosphorylation status of key proteins in the β-catenin (e.g., β-catenin, GSK3β) and pRb-E2F (e.g., pRb, E2F1) pathways in both sensitive and resistant cells, with and without this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

A83586C_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Rb_E2F pRb-E2F Pathway This compound This compound Beta_Catenin β-catenin This compound->Beta_Catenin Inhibits Signaling pRb pRb This compound->pRb Induces Dephosphorylation E2F E2F This compound->E2F Downregulates E2F1 Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B GSK3B->Beta_Catenin APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes_Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt Cell_Proliferation Cell Proliferation Target_Genes_Wnt->Cell_Proliferation Cyclin_CDK Cyclin/CDK Cyclin_CDK->pRb Phosphorylates pRb->E2F Target_Genes_E2F Target Gene Transcription (Cell Cycle Progression) E2F->Target_Genes_E2F Target_Genes_E2F->Cell_Proliferation

Caption: this compound inhibits cell proliferation by targeting the Wnt/β-catenin and pRb-E2F pathways.

Resistance_Workflow Start Decreased Efficacy of this compound Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Resistant Resistance Confirmed Confirm_Resistance->Resistant Yes Not_Resistant Resistance Not Confirmed Confirm_Resistance->Not_Resistant No Investigate_Mechanisms Investigate Resistance Mechanisms Resistant->Investigate_Mechanisms Troubleshoot_Assay Troubleshoot Experimental Conditions & Reagents Not_Resistant->Troubleshoot_Assay Efflux_Pumps Assess Efflux Pump Expression (e.g., Western Blot for MDR1) Investigate_Mechanisms->Efflux_Pumps Target_Alteration Analyze Target Pathway (e.g., Western Blot for β-catenin, pRb) Investigate_Mechanisms->Target_Alteration Bypass_Pathways Investigate Bypass Signaling Pathways Investigate_Mechanisms->Bypass_Pathways Apoptosis_Assay Evaluate Apoptosis (e.g., Annexin V Staining) Investigate_Mechanisms->Apoptosis_Assay Develop_Strategy Develop Strategy to Overcome Resistance Efflux_Pumps->Develop_Strategy Target_Alteration->Develop_Strategy Bypass_Pathways->Develop_Strategy Apoptosis_Assay->Develop_Strategy Troubleshooting_Tree Start Unexpected this compound Resistance Is_New_Cell_Line Is this a new cell line or a previously sensitive one? Start->Is_New_Cell_Line New_Line New Cell Line Is_New_Cell_Line->New_Line New Old_Line Previously Sensitive Line Is_New_Cell_Line->Old_Line Old Check_Inherent_Resistance Check for Inherent Resistance (Literature, Pathway Status) New_Line->Check_Inherent_Resistance Validate_Experiment Validate Experimental Setup (Drug, Seeding, Assay) New_Line->Validate_Experiment Check_Cell_Integrity Check Cell Line Integrity (STR, Mycoplasma) New_Line->Check_Cell_Integrity Confirm_Acquired_Resistance Confirm Acquired Resistance (Compare IC50 to Parental) Old_Line->Confirm_Acquired_Resistance Investigate_Mechanism Investigate Mechanism (Efflux, Target, Apoptosis) Confirm_Acquired_Resistance->Investigate_Mechanism

References

Technical Support Center: Overcoming Poor In Vivo Bioavailability of A83586C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor in vivo bioavailability of A83586C, a cyclic hexadepsipeptide with potent biological activity but limited efficacy in living organisms.[1]

Troubleshooting Guide

Problem: Sub-optimal therapeutic effect in animal models despite high in vitro potency.

This common issue often points towards poor bioavailability, meaning the compound is not reaching the systemic circulation in sufficient concentrations to be effective.

Potential Cause Troubleshooting/Suggested Approach
Poor Aqueous Solubility This compound is a lipophilic molecule, which can lead to low dissolution in the gastrointestinal tract.[2][3] Consider formulation strategies to enhance solubility.
Low Membrane Permeability The molecular size and structure of this compound may hinder its passage across biological membranes.
First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation.[4]
Instability in GI Tract This compound may be degraded by enzymes or extreme pH in the stomach and intestines.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary formulation strategies to enhance the oral bioavailability of a lipophilic compound like this compound?

A1: Several formulation strategies can be employed to improve the solubility and absorption of lipophilic drugs.[2][3][5] The choice of strategy often depends on the specific physicochemical properties of the drug.

Strategy Principle Potential Advantages for this compound Potential Disadvantages
Lipid-Based Formulations (e.g., SEDDS, SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion in the GI tract.[4][6][7]Can significantly increase solubility and absorption, and may utilize lymphatic uptake to bypass first-pass metabolism.[4]Formulation development can be complex; potential for GI side effects with high surfactant concentrations.[7]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[3][8]Enhances dissolution rate by increasing the surface area and maintaining the drug in an amorphous state.[3][5]Can be prone to physical instability (recrystallization) over time.
Particle Size Reduction (Nanoparticles) Reducing the particle size of the drug increases its surface area-to-volume ratio, leading to faster dissolution.[2][9]A well-established method to improve the dissolution rate of poorly soluble drugs.[9]May not be sufficient if permeability is the primary limiting factor.
Complexation (e.g., with Cyclodextrins) The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[3]Increases the apparent water solubility of the drug.[2][3]The large size of the complex may limit membrane permeation; drug loading can be limited.

Q2: How can I determine which formulation strategy is best suited for this compound?

A2: A systematic approach is recommended. Start with simple solubility screening in various oils, surfactants, and co-solvents to assess the feasibility of lipid-based formulations. Concurrently, you can explore the creation of solid dispersions with different hydrophilic polymers. The most promising formulations should then be tested for in vitro dissolution and subsequently in in vivo pharmacokinetic studies.

Chemical Modification

Q3: Can chemical modification of this compound improve its bioavailability?

A3: Yes, creating analogs or prodrugs of this compound is a potential strategy.[10] Modifications can be designed to enhance solubility, increase membrane permeability, or block sites of metabolic degradation. For instance, the synthesis of this compound analogs has been explored to enhance anticancer activity, and similar approaches could be applied to improve pharmacokinetic properties.[10][11]

Experimental Design & Protocols

Q4: What are the key in vitro experiments to perform before moving to animal studies?

A4: Prior to in vivo testing, it is crucial to characterize the formulations in vitro. Key experiments include:

  • Solubility Studies: Determine the saturation solubility of this compound in various vehicles and biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Dissolution Testing: Compare the dissolution rate of different formulations to that of the unformulated drug.

  • Cell Permeability Assays: Use cell-based models like Caco-2 to predict intestinal permeability.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Component Selection:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize this compound.

    • Surfactant: Select a surfactant with a high HLB value (e.g., Kolliphor EL, Tween 80) that is miscible with the chosen oil.

    • Co-surfactant/Co-solvent: Choose a co-surfactant (e.g., Labrasol) or co-solvent (e.g., Transcutol HP) to improve the emulsification process and drug solubility.

  • Formulation Development:

    • Prepare various ratios of oil, surfactant, and co-surfactant.

    • Add this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Characterization:

    • Emulsification Study: Add the SEDDS formulation to an aqueous medium under gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing in simulated gastrointestinal fluids.

Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
  • Component Selection:

    • Hydrophilic Polymer: Choose a suitable carrier such as polyvinylpyrrolidone (PVP) K30, Soluplus®, or a copovidone (e.g., Kollidon® VA 64).

    • Solvent: Select a common solvent that can dissolve both this compound and the polymer (e.g., methanol, ethanol, or a mixture).

  • Preparation:

    • Dissolve this compound and the polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven to remove residual solvent.

  • Characterization:

    • Solid-State Analysis: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution: Compare the dissolution profile of the solid dispersion to that of the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation problem Poor In Vivo Efficacy of this compound lipid Lipid-Based Formulations problem->lipid solid Solid Dispersions problem->solid nano Nanoparticles problem->nano dissolution Dissolution Testing lipid->dissolution solid->dissolution nano->dissolution permeability Permeability Assays dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study

Caption: Workflow for overcoming the poor bioavailability of this compound.

signaling_pathway cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion oral Oral Administration of this compound Formulation dissolution Drug Dissolution & Release oral->dissolution absorption Membrane Absorption dissolution->absorption systemic This compound in Bloodstream absorption->systemic Improved Bioavailability (e.g., via Lymphatic Uptake) liver First-Pass Metabolism (Liver) absorption->liver Portal Vein excretion Excretion systemic->excretion liver->systemic Reduced Concentration

References

A83586C Dose-Response Curve Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting A83586C dose-response curves. It includes troubleshooting for common experimental issues, detailed experimental protocols, and an overview of the relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and what does it tell me about this compound?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (in this case, this compound) and the magnitude of its biological effect.[1][2] Typically, the drug concentration is plotted on the x-axis (often on a logarithmic scale) and the cellular response is plotted on the y-axis.[3][4] This curve allows you to determine key parameters of the drug's activity, such as its potency and efficacy.

Q2: What are the key parameters to look for on an this compound dose-response curve?

  • IC50/EC50: The half-maximal inhibitory (IC50) or effective (EC50) concentration. This is the concentration of this compound that produces 50% of its maximum inhibitory or stimulatory effect. It is a common measure of a drug's potency.[1]

  • Emax (Maximum Effect): The maximum biological response achievable with this compound. This reflects the drug's efficacy.

  • Hill Slope: The steepness of the curve, which can provide insights into the binding dynamics of the drug to its target.[3]

Q3: What is the expected shape of an this compound dose-response curve?

For an inhibitory compound like this compound, the dose-response curve is typically sigmoidal (S-shaped). At low concentrations, there is little to no effect. As the concentration increases, the inhibitory effect rapidly rises until it reaches a plateau at the maximum effect (Emax).

Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

High variability in IC50 values can be attributed to several factors:

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells per well can lead to different final readouts.

  • Differences in Assay Conditions: Minor fluctuations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.

  • Reagent Variability: Batch-to-batch differences in media, serum, or other reagents can alter cellular responses.

  • Curve Fitting Methods: The software and statistical model used for curve fitting can influence the calculated IC50 value.

Troubleshooting Guides

Problem 1: My dose-response curve for this compound is flat, showing no inhibitory effect.

Possible Cause Troubleshooting & Optimization
Incorrect Concentration Range The concentrations of this compound tested may be too low. Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
Compound Insolubility This compound may not be fully soluble in the assay medium, leading to a lower effective concentration. Ensure the stock solution (typically in DMSO) is fully dissolved and that the final concentration of DMSO in the medium is low and consistent across all wells.
Cell Line Insensitivity The chosen cell line may be resistant to the effects of this compound. Consider screening a panel of different cell lines to find a sensitive model.
Assay Readout Issues The assay may not be sensitive enough to detect changes in cell viability. Ensure you are using appropriate positive and negative controls to validate the assay's performance.

Problem 2: I'm observing high variability and poor reproducibility in my this compound dose-response experiments.

Possible Cause Troubleshooting & Optimization
Pipetting Inaccuracy Inaccurate serial dilutions or pipetting can lead to significant errors in drug concentrations. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure thorough mixing at each dilution step.
Edge Effects in Plates The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.
Cell Health and Passage Number Unhealthy cells, those with a high passage number, or cultures contaminated with mycoplasma can respond inconsistently to treatment. Always use healthy, low-passage cells and regularly test for mycoplasma contamination.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents hypothetical data for illustrative purposes. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their cell line of interest.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma5.2
SW480Colorectal Adenocarcinoma8.7
MCF-7Breast Adenocarcinoma12.5
PC-3Prostate Adenocarcinoma15.1

Note: These values are for illustrative purposes only and should not be considered as established experimental data.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Cell Viability Assay

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for the specific cell line being used.

Materials:

  • This compound compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent resorufin.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from a "media only" control.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data using a non-linear regression model to determine the IC50 value.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Dose-Response Curve Generation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) treat Treat with Serial Dilutions of this compound stock->treat cells Culture and Harvest Cells seed Seed Cells in 96-well Plate cells->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 viability Add Viability Reagent (e.g., Resazurin) incubate2->viability read Measure Signal (Fluorescence) viability->read normalize Normalize Data to Vehicle Control read->normalize plot Plot % Viability vs. log[this compound] normalize->plot fit Fit Sigmoidal Curve (Non-linear Regression) plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Workflow for generating an this compound dose-response curve.

Signaling_Pathway This compound Mechanism of Action cluster_wnt Wnt/β-catenin Pathway cluster_rb E2F/pRb Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin | GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin | TCF4 TCF4 beta_catenin->TCF4 Target_Genes_Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes_Wnt Proliferation_Wnt Cell Proliferation Target_Genes_Wnt->Proliferation_Wnt pRb pRb E2F E2F pRb->E2F | Target_Genes_Rb E2F Target Gene Transcription E2F->Target_Genes_Rb Proliferation_Rb S-Phase Entry & Cell Cycle Progression Target_Genes_Rb->Proliferation_Rb This compound This compound This compound->beta_catenin Inhibits β-catenin/TCF4 interaction This compound->E2F Modulates E2F activity

Caption: this compound signaling pathway inhibition.

References

Preventing precipitation of A83586C in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of A83586C in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel cyclic hexadepsipeptide antibiotic.[1] It has been shown to exhibit potent anticancer effects. Its mechanism of action involves the inhibition of β-catenin/TCF4 signaling and the E2F-mediated transcription pathway.[2][3] Specifically, this compound downregulates the expression of E2F1 and promotes the dephosphorylation of the retinoblastoma protein (pRb).[2][3]

Q2: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature and limited aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. Other factors that can contribute to precipitation include temperature fluctuations, pH shifts in the medium, and interactions with components of the media such as salts and proteins.[4][5][6]

Q3: What are the consequences of this compound precipitation in my experiments?

The precipitation of this compound can lead to several experimental problems:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be significantly lower than intended, leading to unreliable and difficult-to-reproduce results.

  • Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.

  • Assay Interference: Precipitate can interfere with various assays, particularly those that rely on optical measurements such as microscopy, spectrophotometry, and flow cytometry.

Q4: Which solvent is best for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for use in cell culture.[7][8][9] It is a powerful solvent capable of dissolving a wide range of organic molecules.[10] While ethanol can also be used, DMSO is often preferred as it is generally better tolerated by many cell lines.[8] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[7]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Scenario 1: Precipitate forms immediately upon adding this compound to the cell culture medium.

Potential Cause Troubleshooting Step Optimization Strategy
Rapid change in solvent polarity Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium.Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium first, then add this to the final volume of complete medium.
High concentration of this compound Lower the final concentration of this compound in your experiment.Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum soluble concentration (see Experimental Protocols section).
Low temperature of the medium Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.Ensure all components are at 37°C before mixing.

Scenario 2: Precipitate forms over time during incubation.

Potential Cause Troubleshooting Step Optimization Strategy
Compound instability Check the stability of this compound at 37°C over the time course of your experiment.Consider refreshing the medium with freshly prepared this compound for long-term experiments.
pH shift in the medium Use a buffered medium (e.g., with HEPES) to maintain a stable pH. Ensure proper CO2 levels in the incubator.Monitor the pH of your culture medium throughout the experiment.
Interaction with media components Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.If working in serum-free conditions, consider adding a carrier protein like BSA to help stabilize this compound.

Data Presentation

Illustrative Solubility of this compound

The following table provides illustrative data on the solubility of this compound in common solvents and cell culture media. The actual solubility may vary depending on the specific experimental conditions.

Solvent/Medium Temperature (°C) pH Approximate Solubility (mM)
100% DMSO25N/A> 50
100% Ethanol25N/A~20
DMEM + 10% FBS377.4< 0.1
RPMI-1640 + 10% FBS377.2< 0.1
PBS377.4< 0.01

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of the this compound stock solution to a small volume of the complete medium (e.g., 1 mL).

  • Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Add the remaining volume of your complete medium to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately over_time Over time during incubation check_timing->over_time Over Time solubility_limit Exceeded solubility limit? immediate->solubility_limit stability_issue Compound instability? over_time->stability_issue lower_conc Lower final concentration solubility_limit->lower_conc Yes dilution_method Optimize dilution method (e.g., stepwise dilution) solubility_limit->dilution_method No kinetic_solubility Determine kinetic solubility lower_conc->kinetic_solubility prewarm Pre-warm media to 37°C dilution_method->prewarm ph_shift pH shift in media? stability_issue->ph_shift No refresh_media Refresh media periodically stability_issue->refresh_media Yes media_interaction Interaction with media components? ph_shift->media_interaction No use_hepes Use HEPES buffered media ph_shift->use_hepes Yes test_pbs Test solubility in PBS media_interaction->test_pbs Yes check_co2 Check CO2 levels use_hepes->check_co2 add_carrier Consider carrier protein (e.g., BSA) test_pbs->add_carrier

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway This compound Mechanism of Action cluster_wnt Wnt/β-catenin Pathway cluster_e2f E2F/Rb Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc TCF4 TCF4 beta_catenin_nuc->TCF4 Target_Genes_Wnt Target Gene Expression (c-myc, cyclin D1) TCF4->Target_Genes_Wnt pRb_p pRb (hyperphosphorylated) E2F1 E2F1 pRb_p->E2F1 releases Target_Genes_E2F Target Gene Expression (cell cycle progression) E2F1->Target_Genes_E2F pRb pRb (dephosphorylated) pRb->E2F1 sequesters This compound This compound This compound->TCF4 inhibits This compound->pRb_p induces dephosphorylation This compound->E2F1 downregulates

Caption: this compound inhibits β-catenin/TCF4 and E2F signaling pathways.

References

A83586C interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A83586C. The information is designed to help identify and resolve potential interference of this compound with common assay reagents and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cyclic hexadepsipeptide antibiotic isolated from Streptomyces karnatakensis.[1] It has demonstrated potent anticancer activity. Its primary mechanism of action involves the inhibition of the β-catenin/TCF4 signaling pathway and the modulation of E2F transcription factors and the retinoblastoma protein (pRb).[2][3]

Q2: Can this compound interfere with fluorescence-based assays?

While direct interference has not been reported, it is a possibility. Cyclic peptides can sometimes exhibit intrinsic fluorescence or quench the fluorescence of other molecules.[1][4] It is recommended to run a control experiment with this compound alone in the assay buffer to check for any background fluorescence or quenching effects at the excitation and emission wavelengths used in your assay.

Q3: Is it possible for this compound to interfere with luciferase reporter assays?

Yes, indirect interference is a possibility. This compound targets the β-catenin and E2F signaling pathways, which are often studied using luciferase reporter gene assays.[2][5] The compound could potentially affect the stability or expression of the luciferase enzyme itself, leading to misleading results.[6] For example, if this compound treatment leads to a general shutdown of transcription, this could decrease luciferase expression and be misinterpreted as a specific inhibition of the pathway of interest.

Q4: Can this compound affect immunoassay results, such as ELISA?

Direct interference is unlikely unless this compound cross-reacts with the antibodies used in the assay, which is improbable given its structure. However, in cell-based assays that measure the secretion of a protein by ELISA, this compound could indirectly affect the results by altering the overall protein synthesis or secretion machinery of the cells.

Q5: Are there any known solubility or aggregation issues with this compound in assay buffers?

The solubility and potential for aggregation of this compound in various assay buffers have not been extensively documented in publicly available literature. However, like many complex cyclic peptides, this compound may have limited solubility in aqueous buffers.[7][8] Poor solubility can lead to the formation of aggregates, which can cause non-specific inhibition in biochemical assays.[9] It is crucial to ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it into the final assay buffer.

Troubleshooting Guides

Issue 1: Unexpected results in a luciferase reporter assay for the Wnt/β-catenin pathway.

Possible Cause: this compound may be affecting the stability of the luciferase protein or global transcription, rather than specifically inhibiting the Wnt/β-catenin pathway.

Troubleshooting Steps:

  • Control for Luciferase Stability: Run a control experiment using a constitutively active promoter (e.g., CMV) driving luciferase expression. Treat cells with this compound and measure luciferase activity. A decrease in luciferase activity in this setup would suggest an effect on luciferase expression or stability, independent of the Wnt pathway.

  • Assess Global Transcription: Measure the expression of a housekeeping gene (e.g., GAPDH, actin) by qRT-PCR in cells treated with this compound. A significant decrease in the housekeeping gene expression would indicate a general effect on transcription.

  • Use an Orthogonal Assay: Confirm your findings using a different assay that does not rely on a reporter gene. For example, you could measure the protein levels of a known Wnt target gene (e.g., c-Myc, Cyclin D1) by Western blot.

Issue 2: High background signal or quenching in a fluorescence-based assay.

Possible Cause: this compound itself may be fluorescent at the wavelengths used, or it may be quenching the signal from your fluorescent probe.

Troubleshooting Steps:

  • Spectral Scan of this compound: In the assay buffer, run a fluorescence scan of this compound at the same concentration used in the experiment to determine its excitation and emission spectra.

  • Quenching Control: Prepare a sample with your fluorescent probe at the concentration used in the assay and measure its fluorescence. Then, add this compound and measure the fluorescence again. A significant decrease in the signal indicates quenching.

  • Buffer Blank: Always include a well with only the assay buffer and this compound to measure any background fluorescence from the compound. Subtract this value from your experimental readings.

Issue 3: Poor reproducibility of results and suspected compound aggregation.

Possible Cause: this compound may be precipitating or forming aggregates in the assay buffer.[9]

Troubleshooting Steps:

  • Solubility Test: Visually inspect the solution after diluting the this compound stock into the assay buffer. Look for any cloudiness or precipitate. You can also measure the absorbance of the solution over time; an increase in absorbance can indicate aggregation.

  • Inclusion of Detergent: For biochemical assays, consider adding a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to the assay buffer to help prevent aggregation.[9]

  • Dynamic Light Scattering (DLS): If available, use DLS to analyze the particle size distribution in your this compound solution to directly assess for aggregation.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
This compound IC50 (β-catenin/TCF4 signaling)Not specifiedCell-based reporter assay[2]
This compound effect on E2F1 expressionDownregulationCell-based assay[2][3]

Experimental Protocols

Protocol 1: Luciferase Interference Assay

Objective: To determine if this compound directly interferes with luciferase enzyme activity.

Methodology:

  • Prepare a solution of recombinant luciferase enzyme in a suitable assay buffer.

  • Add the luciferase substrate (e.g., luciferin for firefly luciferase) to the buffer.

  • Dispense the enzyme-substrate mix into a 96-well white plate.

  • Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Measure the luminescence using a plate reader.

  • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Protocol 2: Compound Autofluorescence and Quenching Assay

Objective: To assess the intrinsic fluorescence and quenching potential of this compound.

Methodology:

  • Prepare a solution of this compound in the assay buffer at the highest concentration to be used in the experiment.

  • In a black 96-well plate, add the this compound solution.

  • Using a fluorescence plate reader, perform a full excitation and emission scan to identify any fluorescence peaks.

  • To test for quenching, prepare a solution of the fluorescent dye used in your assay at its working concentration.

  • Measure the fluorescence of the dye alone.

  • Add this compound to the dye solution and re-measure the fluorescence.

  • A significant reduction in the fluorescence signal indicates quenching.

Visualizations

Signaling_Pathway_Interference cluster_this compound This compound cluster_pathway Biological Pathway cluster_assay Assay Readout cluster_interference Potential Interference This compound This compound beta_catenin β-catenin/TCF4 This compound->beta_catenin Inhibits E2F E2F Transcription This compound->E2F Modulates direct_interference Direct Assay Interference (Fluorescence, Aggregation) This compound->direct_interference reporter_gene Reporter Gene (e.g., Luciferase) beta_catenin->reporter_gene Drives protein_expression Target Protein Expression beta_catenin->protein_expression Regulates cell_viability Cell Viability Assay E2F->cell_viability Affects direct_interference->reporter_gene direct_interference->cell_viability

Caption: Potential direct and indirect interference of this compound in cellular assays.

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Adjusting A83586C incubation time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of A83586C for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: The optimal incubation time for this compound is highly dependent on the cell type, concentration used, and the specific biological endpoint being measured. Based on general practices for cell-based assays with similar compounds, a starting point for a time-course experiment could range from 12 to 72 hours. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental conditions.

Q2: I am not observing the expected downstream effects of this compound on the β-catenin/TCF4 or E2F signaling pathways. What could be the issue?

A2: Several factors could contribute to a lack of observable effects:

  • Sub-optimal Incubation Time: The incubation time may be too short for the compound to elicit a measurable response or too long, leading to secondary effects or cytotoxicity that masks the primary outcome. A time-course experiment is essential.

  • Incorrect Concentration: The concentration of this compound may be too low for effective inhibition or too high, causing off-target effects or cell death. A dose-response experiment is recommended.

  • Cell Line Resistance: The specific cell line you are using may have intrinsic or acquired resistance to this compound.

  • Compound Stability: Ensure that this compound is properly stored and handled to maintain its stability in your culture conditions throughout the incubation period.

Q3: How can I design an experiment to determine the optimal incubation time for this compound in my cell line?

A3: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal time will be the point at which you observe the most significant and reproducible effect on your target of interest (e.g., downregulation of a target gene, change in protein phosphorylation).

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations.
Possible Cause Troubleshooting Steps
Incubation time is too long. Reduce the incubation time. Perform a time-course experiment with shorter time points (e.g., 4, 8, 12, 24 hours) to assess cytotoxicity using a viability assay (e.g., MTT, Trypan Blue).
Cell seeding density is too low. Optimize the initial cell seeding density to ensure cells are in a healthy growth phase during treatment.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variable cell confluency at the time of treatment. Standardize the cell seeding density and ensure cells reach a consistent confluency (e.g., 70-80%) before adding this compound.
Fluctuations in incubator conditions. Ensure stable temperature, CO2, and humidity levels in the incubator. Minimize opening the incubator door during the experiment.
Inconsistent timing of experimental steps. Precisely control the timing of compound addition, incubation, and harvesting for all samples and experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
  • Cell Seeding: Seed cells in multiple plates or wells at a density that will ensure they are in the exponential growth phase throughout the experiment. Allow cells to attach and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Endpoint Analysis: At each time point, harvest the cells and perform the desired assay to measure the effect of this compound on your target of interest (e.g., Western blot for protein expression, qPCR for gene expression, or a cell viability assay).

Protocol 2: Dose-Response Experiment at a Fixed Incubation Time
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a fixed time, determined from your time-course experiment or based on literature for similar compounds.

  • Endpoint Analysis: Harvest the cells and perform the relevant assay to determine the concentration at which this compound produces the desired effect (e.g., IC50 or EC50).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat Cells seed_cells->treat_cells prepare_compound Prepare this compound prepare_compound->treat_cells incubate Incubate treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells endpoint_assay Endpoint Assay harvest_cells->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis

Caption: A generalized workflow for optimizing this compound incubation time.

This compound is known to inhibit β-catenin/TCF4 signaling and E2F-mediated transcription.[1][2][3]

signaling_pathway cluster_wnt β-catenin/TCF4 Pathway cluster_e2f E2F Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin TCF4 TCF4 This compound->TCF4 E2F1 E2F1 This compound->E2F1 pRb pRb (hyperphosphorylated) This compound->pRb induces dephosphorylation beta_catenin->TCF4 target_genes_wnt Target Gene Expression TCF4->target_genes_wnt target_genes_e2f Target Gene Expression E2F1->target_genes_e2f pRb->E2F1

Caption: this compound inhibits both the β-catenin/TCF4 and E2F signaling pathways.

References

Validation & Comparative

A Comparative Analysis of A83586C and Known E2F Transcription Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the E2F transcription inhibitory properties of A83586C against the well-characterized E2F inhibitor, HLM-006474. The information is supported by available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction to E2F Transcription Factors

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle, particularly the G1/S transition.[1] This family consists of activating (E2F1, E2F2, E2F3a) and repressing (E2F3b, E2F4-8) members.[2] The activity of E2F transcription factors is tightly regulated by the retinoblastoma tumor suppressor protein (pRb).[3] In its hypophosphorylated state, pRb binds to E2F, inhibiting its transcriptional activity.[1] Dysregulation of the pRb-E2F pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[4] This makes E2F an attractive target for cancer therapeutic development.[5]

This compound: An Indirect Modulator of E2F1

This compound is a cyclic hexadepsipeptide antibiotic that has been shown to possess antitumor properties. Its mechanism of action in inhibiting E2F-mediated transcription is indirect. It has been reported to downregulate the expression of E2F1 and induce the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb). The dephosphorylation of pRb leads to its binding to E2F1, thereby inhibiting E2F1's transcriptional activity.

HLM-006474: A Direct Pan-E2F Inhibitor

HLM-006474 is a small molecule that acts as a pan-inhibitor of E2F transcription factors.[6][7] It directly interferes with the ability of E2F proteins to bind to DNA, thereby blocking their transcriptional function.[8] This compound has been shown to inhibit the DNA-binding activity of E2F4 with a defined inhibitory concentration.[6]

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of this compound and HLM-006474 is challenging due to the different mechanisms of action and the limited publicly available data for this compound's direct E2F inhibitory concentration. However, we can summarize the known quantitative and qualitative data for each compound.

CompoundTargetMechanism of ActionIC50Cell-Based Activity
This compound E2F1 (indirectly)Downregulates E2F1 expression and induces pRb dephosphorylation.Not ReportedAntitumor activity observed.
HLM-006474 E2F Transcription Factors (pan-inhibitor)Directly inhibits E2F DNA-binding.[8]29.8 µM (for E2F4 DNA-binding in A375 cells)[6]Reduces viability of various cancer cell lines with IC50 values ranging from 15 to 75 µM.[6] Induces apoptosis.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

Western Blot Analysis for E2F1 Protein Levels

This protocol is used to quantify the changes in E2F1 protein expression following treatment with a compound like this compound.[9]

1. Cell Lysis:

  • Treat cells with the desired concentrations of the test compound for a specified duration.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[10]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[11]

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 10% SDS-polyacrylamide gel.[10]

  • Transfer the separated proteins to a PVDF membrane.[9]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with a primary antibody specific for E2F1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[9]

Electrophoretic Mobility Shift Assay (EMSA) for E2F DNA-Binding

This assay is used to assess the direct inhibitory effect of a compound like HLM-006474 on the DNA-binding activity of E2F transcription factors.[12][13]

1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides containing the E2F consensus binding site.

  • Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).[12][14]

2. Binding Reaction:

  • Incubate nuclear extracts containing E2F proteins with the labeled probe in a binding buffer.

  • For inhibition studies, pre-incubate the nuclear extracts with various concentrations of the inhibitor (e.g., HLM-006474) before adding the probe.[15]

3. Electrophoresis:

  • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[14]

4. Detection:

  • Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of DNA binding.[15]

Luciferase Reporter Assay for E2F Transcriptional Activity

This cell-based assay measures the transcriptional activity of E2F and can be used to evaluate the efficacy of E2F inhibitors.[16][17][18]

1. Cell Transfection:

  • Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of an E2F-responsive promoter and a control plasmid expressing Renilla luciferase (for normalization).[19]

2. Compound Treatment:

  • Treat the transfected cells with different concentrations of the test inhibitor.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[20]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of E2F transcriptional activity.[19]

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the effect of E2F inhibitors on the viability of cancer cells.[21][22][23]

1. Cell Plating:

  • Seed cells in an opaque-walled 96-well or 384-well plate and allow them to attach overnight.[22]

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[21][22]

  • Mix the contents and incubate at room temperature to stabilize the signal.

4. Data Measurement:

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cell viability.[22]

Visualizing the E2F Signaling Pathway and Inhibitor Action

The following diagrams, generated using Graphviz, illustrate the E2F signaling pathway and the mechanisms of action for this compound and HLM-006474.

E2F_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt activates CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 activates PI3K_Akt->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) pRb_E2F pRb-E2F Complex (Inactive) pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, DHFR, TK) E2F->S_Phase_Genes activates transcription pRb_E2F->E2F releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: The E2F signaling pathway in cell cycle progression.

Inhibitor_Mechanisms cluster_this compound This compound Mechanism cluster_HLM006474 HLM-006474 Mechanism This compound This compound E2F1_expression E2F1 Expression This compound->E2F1_expression downregulates pRb_p Phosphorylated pRb This compound->pRb_p induces dephosphorylation pRb Hypophosphorylated pRb pRb_p->pRb pRb_E2F1_complex pRb-E2F1 Complex (Inactive) pRb->pRb_E2F1_complex E2F1 E2F1 E2F1->pRb_E2F1_complex HLM006474 HLM-006474 E2F_DP E2F/DP Heterodimer HLM006474->E2F_DP binds to E2F_DNA_binding E2F DNA Binding HLM006474->E2F_DNA_binding inhibits E2F_DP->E2F_DNA_binding mediates Target_Gene_Transcription Target Gene Transcription E2F_DNA_binding->Target_Gene_Transcription activates

Caption: Mechanisms of action for this compound and HLM-006474.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with Inhibitor (this compound or HLM-006474) Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (E2F1 protein levels) Endpoint_Assays->Western_Blot EMSA EMSA (E2F DNA binding) Endpoint_Assays->EMSA Luciferase_Assay Luciferase Assay (E2F transcriptional activity) Endpoint_Assays->Luciferase_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis EMSA->Data_Analysis Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor comparison.

References

A83586C: A Comparative Efficacy Analysis Against Other Cyclic Depsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic depsipeptides represent a promising class of natural and synthetic compounds with potent anticancer activities. Among these, A83586C has garnered interest for its unique mechanisms of action. This guide provides a comparative overview of the efficacy of this compound and other notable cyclic depsipepeptides, supported by available experimental data. A critical evaluation of the existing literature reveals a notable absence of direct head-to-head comparative studies involving this compound against other cyclic depsipeptides in the same cancer cell lines under identical experimental conditions. The data presented herein is compiled from various independent studies and, therefore, should be interpreted with caution.

Comparative Efficacy of Cyclic Depsipeptides

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and other prominent cyclic depsipeptides—Romidepsin (FK228), Cryptophycin 52, and Sansalvamide A—against various human cancer cell lines. It is imperative to note that variations in experimental protocols, cell line passages, and data analysis methods can significantly influence IC50 values.

Table 1: Cytotoxicity of this compound Analogs

CompoundCancer Cell LineIC50 (µM)
This compound-citropeptin hybridNot SpecifiedPotent
This compound-GE3 hybridNot SpecifiedPotent
l-Pro-A83586CNot SpecifiedPotent

Data on specific IC50 values for this compound and its analogs against specific cancer cell lines are limited in the currently available public literature. The cited studies refer to their potent anticancer activity without providing specific quantitative data in a comparative context.

Table 2: Cytotoxicity of Romidepsin (FK228)

Cancer Cell LineHistologyIC50 (nM)
Various Hematological and Solid Tumor Cell Lines-0.55–9.19
Primary T-cell lymphoma patient sampleT-cell lymphoma7

Romidepsin demonstrates potent activity, particularly against hematological malignancies.

Table 3: Cytotoxicity of Cryptophycin 52

Cancer Cell LineHistologyIC50 (pM)
Solid and Hematologic Tumor Cell LinesVariousLow picomolar range

Cryptophycin 52 exhibits exceptionally potent cytotoxicity, with IC50 values in the picomolar range across a broad spectrum of cancer cell lines.

Table 4: Cytotoxicity of Sansalvamide A Derivatives

CompoundCancer Cell LineHistologyIC50
Sansalvamide A derivative 63PL45Pancreatic Cancer500 nM

Sansalvamide A and its derivatives show significant cytotoxicity, with some analogs reaching nanomolar efficacy against drug-resistant pancreatic cancer cell lines.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of cytotoxic compounds. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyclic depsipeptide and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Crystal Violet Assay

The crystal violet assay is another method used to determine cell viability. The dye stains the DNA of adherent cells. Dead cells detach from the plate and are washed away, thus the amount of remaining dye is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Fixation: Gently wash the cells with PBS and fix them with 100 µL of methanol for 10-20 minutes.

  • Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Wash the plate with water to remove excess stain.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 1% SDS or methanol) to each well to dissolve the bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-595 nm.

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Wnt/β-catenin and pRb-E2F Signaling

Analogs of this compound have been shown to exert their anticancer effects through the modulation of two critical signaling pathways involved in cell proliferation and survival: the Wnt/β-catenin pathway and the pRb-E2F pathway.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound analogs inhibit this pathway, leading to a decrease in the transcription of target genes that promote tumor growth.

Wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (GSK3β, CK1, Axin, APC) Dsh->Destruction_Complex Inhibits GSK3b GSK3β CK1 CK1 Axin Axin APC APC beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome Leads to beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates This compound This compound Analogs This compound->beta_catenin_nucleus Inhibits Interaction with TCF/LEF

Caption: this compound analogs inhibit the Wnt/β-catenin signaling pathway.

pRb-E2F Pathway Modulation

The retinoblastoma protein (pRb) and E2F transcription factor pathway is a major regulator of the cell cycle. Hyperphosphorylated pRb releases E2F, allowing it to activate the transcription of genes required for S-phase entry. This compound analogs have been found to induce the dephosphorylation of hyperphosphorylated pRb, thereby inhibiting E2F-mediated transcription and causing cell cycle arrest.

Caption: this compound analogs modulate the pRb-E2F pathway.

Conclusion

This compound and its analogs represent a promising avenue for anticancer drug development due to their activity against key oncogenic signaling pathways. However, the current body of literature lacks direct comparative studies to definitively establish the efficacy of this compound relative to other potent cyclic depsipeptides like romidepsin, cryptophycin 52, and sansalvamide A. The provided data, compiled from separate studies, suggests that while this compound is a potent compound, others, such as cryptophycin 52, may exhibit even greater cytotoxicity in certain contexts.

To provide a conclusive assessment, future research should focus on comprehensive, head-to-head in vitro and in vivo studies that evaluate these cyclic depsipeptides under standardized conditions across a panel of cancer cell lines representing diverse tumor types. Such studies will be invaluable for elucidating the relative therapeutic potential of this compound and guiding its further development as a cancer therapeutic.

A Comparative Analysis of A83586C and Romidepsin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Anticancer Compounds Targeting Key Cellular Pathways

In the landscape of anticancer drug development, both A83586C and romidepsin have emerged as molecules of interest due to their distinct mechanisms of action targeting fundamental cellular processes. While romidepsin is a well-characterized histone deacetylase (HDAC) inhibitor with clinical approval for certain cancers, this compound is a cyclodepsipeptide with a more recently elucidated mechanism. This guide provides a comprehensive comparison of their performance in cancer cell lines, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Romidepsin

FeatureThis compoundRomidepsin
Drug Class CyclodepsipeptideHistone Deacetylase (HDAC) Inhibitor (Class I selective)
Primary Mechanism Inhibition of E2F-mediated transcription and β-catenin/TCF4 signalingInhibition of HDAC1 and HDAC2
Cellular Effects Downregulation of E2F1, dephosphorylation of pRbHistone hyperacetylation, chromatin relaxation, gene re-expression
Downstream Effects Likely cell cycle arrest and apoptosisCell cycle arrest, apoptosis, inhibition of angiogenesis
Clinical Status PreclinicalFDA-approved for specific T-cell lymphomas

Quantitative Analysis: Potency in Cancer Cell Lines

Romidepsin IC50 Values in Various Cancer Cell Lines

The following table summarizes the IC50 values of romidepsin in a selection of cancer cell lines, demonstrating its potent anticancer activity, often in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma5.92[1]
K562Chronic Myelogenous Leukemia8.36[1]
CCRF-CEMAcute Lymphoblastic Leukemia6.95[1]
OCI-AML3Acute Myeloid Leukemia1-1.8 (72h)[2]
SKM-1Myelodysplastic Syndrome1-1.8 (72h)[2]
MDS-LMyelodysplastic Syndrome1-1.8 (72h)[2]
Hut-78T-cell Lymphoma0.038 - 6.36[3]
Karpas-299T-cell Lymphoma0.44 - 3.87[3]
PEERT-cell Lymphoma10.8[4]
SUPT1T-cell Lymphoma7.9[4]
Neuroblastoma (various)Neuroblastoma1-6.5 ng/mL (approx. 1.8-12 nM)[5]

Note: IC50 values can vary depending on the assay conditions, incubation time, and specific cell line passage number.

Unraveling the Mechanisms of Action

While both compounds ultimately lead to cancer cell death, they achieve this through distinct signaling pathways.

This compound: A Modulator of Key Transcription Factors

This compound is a cyclodepsipeptide that has been shown to possess potent antitumor activity. Its mechanism of action involves the inhibition of critical transcription pathways that are often dysregulated in cancer.[6][7]

  • Inhibition of E2F-mediated Transcription: this compound downregulates the expression of E2F1, a key transcription factor that controls the expression of genes required for cell cycle progression from G1 to S phase.[6][7]

  • Dephosphorylation of Retinoblastoma Protein (pRb): By inhibiting E2F1, this compound leads to the dephosphorylation of the tumor suppressor protein pRb. Hypophosphorylated pRb binds to and inactivates E2F transcription factors, thereby halting cell cycle progression.[6][7]

  • Inhibition of β-catenin/TCF4 Signaling: this compound and its analogs are potent inhibitors of the β-catenin/TCF4 signaling pathway.[6][7] This pathway is a component of the Wnt signaling cascade, which, when aberrantly activated, is implicated in the development and progression of numerous cancers.[8][9][10][11][12]

The following diagram illustrates the proposed signaling pathway affected by this compound.

A83586C_Pathway cluster_E2F E2F Pathway cluster_Wnt Wnt/β-catenin Pathway This compound This compound E2F1 E2F1 This compound->E2F1 Inhibits beta_catenin β-catenin/TCF4 Complex This compound->beta_catenin Inhibits G1_S_Transition G1/S Phase Transition E2F1->G1_S_Transition Promotes pRb_p pRb-P (Hyperphosphorylated) pRb pRb (Hypophosphorylated) pRb_p->pRb Dephosphorylation (Induced by this compound) pRb->E2F1 Inhibits CellCycleArrest Cell Cycle Arrest Oncogenes Oncogene Transcription beta_catenin->Oncogenes Promotes Proliferation Cell Proliferation Oncogenes->Proliferation

Proposed signaling pathways inhibited by this compound.
Romidepsin: An Epigenetic Modulator

Romidepsin is a potent, selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[13][14] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, romidepsin causes hyperacetylation of histones, which results in a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[13]

This epigenetic modulation triggers a cascade of events within the cancer cell:

  • Cell Cycle Arrest: Romidepsin can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[15][16] This is often mediated by the upregulation of cell cycle inhibitors like p21.[16]

  • Induction of Apoptosis: Romidepsin promotes programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[3][15][17] This can involve the generation of reactive oxygen species (ROS) and the activation of caspases.[3][17]

  • Inhibition of Angiogenesis: Preclinical studies have shown that romidepsin can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1]

The following diagram illustrates the mechanism of action of romidepsin.

Romidepsin_Pathway cluster_HDAC HDAC Inhibition cluster_downstream Downstream Effects Romidepsin Romidepsin HDAC HDAC1/HDAC2 Romidepsin->HDAC Inhibits Histones_acetylated Acetylated Histones HDAC->Histones_acetylated Prevents deacetylation of Histones_deacetylated Deacetylated Histones HDAC->Histones_deacetylated Deacetylates Chromatin_open Open Chromatin Histones_acetylated->Chromatin_open Maintains Chromatin_closed Condensed Chromatin Histones_deacetylated->Chromatin_closed Leads to Gene_Expression Tumor Suppressor Gene Re-expression Chromatin_open->Gene_Expression Allows CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Gene_Expression->CellCycleArrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of action of romidepsin as an HDAC inhibitor.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and romidepsin on cancer cell lines and to determine their IC50 values.

Workflow Diagram:

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of This compound or Romidepsin A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate cell viability and IC50 values G->H WesternBlot_Workflow A Treat cells with This compound or Romidepsin B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze protein bands H->I

References

A Comparative Guide to A83586C and Belinostat in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy research, the exploration of novel compounds that can effectively and selectively target cancer cells is paramount. This guide provides a detailed comparison of two such compounds: A83586C, a cyclic hexadepsipeptide with emerging anticancer properties, and belinostat, a well-characterized histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compoundBelinostat (PXD101)
Drug Class Cyclic DepsipeptideHistone Deacetylase (HDAC) Inhibitor
Primary Mechanism of Action Inhibition of β-catenin/TCF4 signaling, modulation of E2F/pRb pathway.[1][2]Pan-HDAC inhibitor, leading to hyperacetylation of histones and non-histone proteins.[3][4]
Therapeutic Indication Investigational, with demonstrated preclinical anticancer activity.[1][2]Approved for relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][5]
Molecular Target β-catenin/TCF4 complex, components of the E2F/pRb pathway.[1][2]Class I, II, and IV histone deacetylases.

Mechanism of Action

This compound exerts its anticancer effects through a distinct mechanism of action that involves the disruption of key signaling pathways implicated in tumorigenesis. Research has shown that this compound and its potent analogs function as inhibitors of β-catenin/TCF4 signaling.[1][2] The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4), this compound can suppress the transcription of oncogenes regulated by this complex.[6][7][8][9]

Furthermore, this compound has been shown to modulate the E2F/pRb pathway.[1][2] The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle.[10][11][12] this compound's influence on this pathway can lead to cell cycle arrest and inhibition of tumor growth.

Belinostat , on the other hand, is a pan-histone deacetylase (HDAC) inhibitor.[3][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, belinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[3] This re-expression of silenced genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13]

In Vitro Efficacy

Quantitative data on the in vitro anticancer activity of the parent compound this compound is limited in publicly available literature, with research primarily focusing on its more potent synthetic analogs.

Belinostat has been extensively studied in vitro across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum anticancer activity.

Cancer TypeCell LineIC50 (µM)
Ovarian CancerA27800.2 - 0.66[14]
Colon CancerHCT1160.2 - 0.66[14]
Colon CancerHT290.2 - 0.66[14]
Non-Small Cell Lung CancerWIL0.2 - 0.66[14]
Lung CarcinomaCALU-30.2 - 0.66[14]
Breast CancerMCF70.2 - 0.66[14]
Prostate CancerPC30.2 - 0.66[14]
Urothelial Carcinoma56371.0[15]
Urothelial CarcinomaT243.5[15]
Urothelial CarcinomaJ826.0[15]
Urothelial CarcinomaRT410.0[15]
Prostate CancerVarious0.5 - 2.5[15]
Pancreatic CancerT3M4~0.1
Pancreatic CancerAsPC-1~0.2
Pancreatic CancerPanc-1~0.6

In Vivo Efficacy

Belinostat has demonstrated significant antitumor activity in various preclinical xenograft models.

Cancer ModelDosing RegimenOutcome
Ovarian Cancer (A2780 xenograft)10 mg/kgSignificant tumor growth delay[14]
Ovarian Cancer (A2780 xenograft)100 mg/kg47% tumor growth inhibition[14]
Bladder Cancer (transgenic mouse model)100 mg/kg, i.p., 5 days/week for 3 weeksReduced bladder weight, less hematuria, decreased cell proliferation, and increased p21WAF1 expression.[16]
Thyroid Cancer (BHP2-7 xenografts)100 mg/kg/day, i.p., 5 days/week for 52 daysProminent inhibition of tumor growth.[17][18]
Prostate Cancer (orthotopic tumor model)Not specifiedUp to 43% inhibition of tumor growth and prevention of lung metastases.[19]
Pancreatic Cancer (chimeric mouse model)Not specifiedSignificant in vivo growth inhibition of pancreatic cancer cells.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

Signaling_Pathways cluster_this compound This compound Mechanism cluster_Belinostat Belinostat Mechanism This compound This compound Wnt_Pathway Wnt/β-catenin Signaling This compound->Wnt_Pathway Inhibits E2F_pRb_Pathway E2F/pRb Pathway This compound->E2F_pRb_Pathway Modulates Beta_Catenin_TCF4 β-catenin/TCF4 Complex Wnt_Pathway->Beta_Catenin_TCF4 Oncogene_Transcription Oncogene Transcription Beta_Catenin_TCF4->Oncogene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest E2F_pRb_Pathway->Cell_Cycle_Arrest Belinostat Belinostat HDACs HDACs (Class I, II, IV) Belinostat->HDACs Inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Chromatin_Relaxation->Tumor_Suppressor_Genes Apoptosis_Arrest Apoptosis & Cell Cycle Arrest Tumor_Suppressor_Genes->Apoptosis_Arrest

Caption: Comparative signaling pathways of this compound and belinostat.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines treatment Treat with this compound or Belinostat start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle hdac HDAC Inhibition (Fluorometric Assay) treatment->hdac data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis hdac->data_analysis

Caption: General experimental workflow for in vitro compound evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro assays.

HDAC Inhibition Assay (Fluorometric)
  • Principle: This assay measures the activity of HDAC enzymes by using a fluorogenic substrate that becomes fluorescent upon deacetylation.

  • Procedure:

    • Prepare nuclear extracts from treated and untreated cells or use purified HDAC enzymes.

    • Incubate the enzyme source with the fluorogenic HDAC substrate in an assay buffer.

    • Add a developer solution that releases the fluorophore from the deacetylated substrate.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • The level of fluorescence is inversely proportional to HDAC activity.

Cell Viability (MTT) Assay
  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Harvest treated and untreated cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses propidium iodide (PI) to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Harvest and wash the treated and untreated cells.

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells by flow cytometry.

Clinical Status

This compound is currently at the preclinical stage of investigation for its anticancer properties. Further research is required to determine its potential for clinical development.

Belinostat is an approved drug for the treatment of relapsed or refractory peripheral T-cell lymphoma.[4][5] It is also being investigated in numerous clinical trials for other hematological malignancies and solid tumors, both as a monotherapy and in combination with other anticancer agents.[3][20] The pivotal Phase II BELIEF study demonstrated an overall response rate of 25.8% in patients with relapsed or refractory PTCL.[21]

Conclusion

This compound and belinostat represent two distinct classes of anticancer agents with different mechanisms of action. Belinostat is a well-established HDAC inhibitor with proven clinical efficacy in PTCL and a broad range of preclinical activity. This compound is an emerging investigational compound that targets fundamental cancer signaling pathways, the Wnt/β-catenin and E2F/pRb pathways.

While extensive data is available for belinostat, further research is needed to fully elucidate the anticancer potential of this compound, including comprehensive in vitro and in vivo studies to quantify its efficacy and determine its broader applicability in oncology. The unique mechanism of this compound suggests it could be a valuable tool for targeting cancers with dysregulated Wnt signaling, a common oncogenic driver. Future comparative studies will be instrumental in positioning these two agents in the landscape of cancer therapeutics.

References

A Head-to-Head Comparison of Histone Deacetylase (HDAC) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding A83586C: Based on a comprehensive review of the scientific literature, this compound is not classified as a histone deacetylase (HDAC) inhibitor. Its primary mechanisms of action have been identified as the potent inhibition of β-catenin/TCF4 signaling and the downregulation of E2F-mediated transcription.[1][2][3] This guide will therefore focus on a comparative analysis of established HDAC inhibitors.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This can result in the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[4][5] Consequently, they are a focal point in the development of therapeutics for cancer and other diseases.

This guide provides a head-to-head comparison of several well-characterized HDAC inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of HDAC Inhibitor Potency

The inhibitory potency of different HDAC inhibitors against specific isoforms is a critical determinant of their biological effects and therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for several common HDAC inhibitors across different HDAC isoforms.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Vorinostat (SAHA) Pan-HDAC13.762.0---
Panobinostat (LBH589) Pan-HDAC3412145-20
Belinostat Pan-HDAC411253082128
Romidepsin (FK228) Class I selective1.63.9---
Entinostat (MS-275) Class I selective1811801155>10,000740
Mocetinostat (MGCD0103) Class I selective34820150>10,000998

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from published literature.[6][7]

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro activity of HDAC inhibitors.

Objective: To measure the enzymatic activity of a specific HDAC isoform in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease, e.g., trypsin)

  • Test HDAC inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the recombinant HDAC enzyme, fluorogenic substrate, and test inhibitor to their desired working concentrations in HDAC assay buffer.

  • Reaction Setup: In the wells of the 96-well plate, add the HDAC assay buffer, the test inhibitor at various concentrations (and a vehicle control), and the recombinant HDAC enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop Reaction and Develop Signal: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Read Fluorescence: Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in HDAC activity.

Visualizing Molecular Pathways and Workflows

Histone Acetylation and Gene Expression

The following diagram illustrates the central role of HDACs in regulating gene expression through histone deacetylation and how HDAC inhibitors counteract this process.

Histone_Acetylation cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitors HDAC HDAC Deacetylated_Histone Deacetylated Histone (Inactive Chromatin) HDAC->Deacetylated_Histone Deacetylation Histone Acetylated Histone (Active Chromatin) Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression HDACi HDAC Inhibitor Blocked_HDAC HDAC (Inhibited) HDACi->Blocked_HDAC Inhibition HAT HAT Acetylated_Histone_Active Acetylated Histone (Active Chromatin) HAT->Acetylated_Histone_Active Acetylation Gene_Expression Gene Expression Acetylated_Histone_Active->Gene_Expression

Caption: Role of HDACs and their inhibitors in gene expression.

Experimental Workflow for HDAC Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing novel HDAC inhibitors.

HDAC_Inhibitor_Screening cluster_workflow Screening Workflow Start Compound Library Primary_Screen Primary Screen (In Vitro HDAC Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Isoform Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Viability, Apoptosis) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Workflow for HDAC inhibitor discovery and development.

References

Unraveling the Synergistic Potential of A83586C in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of A83586C, a cyclodepsipeptide with antitumor properties, and explores its potential for synergistic application with conventional chemotherapy agents. While direct experimental evidence for synergistic effects remains to be published, this document will delve into the known mechanisms of A-83586C, offering a scientifically grounded perspective on its prospective role in combination cancer therapy.

This compound: A Profile of a Novel Antitumor Agent

This compound is a cyclic hexadepsipeptide antibiotic that has garnered interest for its anticancer activities. Its mechanism of action is primarily centered on the disruption of key cellular signaling pathways that are often dysregulated in cancer.

Mechanism of Action:

This compound exerts its antitumor effects through the following known mechanisms:

  • Inhibition of β-catenin/TCF4 Signaling: This pathway is crucial in cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. This compound inhibits this signaling cascade, leading to a reduction in the transcription of target genes that promote tumor growth.

  • Downregulation of Osteopontin (OPN): OPN is a protein involved in tumor progression, metastasis, and angiogenesis. By reducing OPN expression, this compound may contribute to the suppression of these malignant phenotypes.

  • Inhibition of E2F-mediated Transcription: The E2F family of transcription factors plays a pivotal role in cell cycle regulation. This compound has been shown to inhibit E2F-mediated transcription, which can lead to cell cycle arrest and prevent the uncontrolled proliferation of cancer cells.

Synergistic Effects with Chemotherapy Agents: An Uncharted Territory

Despite the promising mechanism of action of this compound, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating its synergistic effects when combined with chemotherapy agents such as doxorubicin, cisplatin, or paclitaxel. Consequently, there is no quantitative data from preclinical or clinical studies to present in comparative tables.

The exploration of this compound in combination therapy represents a significant and untapped area of cancer research. The general principle of combining targeted agents like this compound with broad-spectrum cytotoxic drugs is a well-established strategy in oncology. Such combinations aim to attack cancer cells through multiple, complementary mechanisms, potentially leading to enhanced efficacy, reduced drug resistance, and lower dose-related toxicities.

While direct evidence for this compound is lacking, the broader class of cyclodepsipeptides has been a subject of interest in combination therapy.[1][2][3][4] Similarly, inhibitors of the β-catenin/TCF4 signaling pathway are being actively investigated in combination with standard-of-care chemotherapeutics for various cancers.[5][6][7]

Hypothetical Experimental Workflow for Assessing Synergy

To guide future research in this promising area, a standardized experimental workflow is proposed to systematically evaluate the synergistic potential of this compound with chemotherapy agents.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Cell Line Selection (e.g., Colon, Breast, Lung Cancer) B Single-Agent Dose-Response Assays (this compound and Chemotherapy Agent) A->B C Combination Treatment (Fixed-ratio or Checkerboard) B->C D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E Calculation of Combination Index (CI) (Chou-Talalay Method) D->E F Mechanism of Synergy Investigation (e.g., Apoptosis Assays, Cell Cycle Analysis) E->F G Xenograft/PDX Model Establishment E->G Promising Synergistic Combinations H Monotherapy and Combination Treatment Groups G->H I Tumor Growth Inhibition Monitoring H->I J Toxicity Assessment (Body Weight, Clinical Signs) I->J K Pharmacodynamic Analysis (Biomarker modulation in tumors) J->K

Caption: A conceptual workflow for evaluating the synergistic effects of this compound with chemotherapy.

Signaling Pathway of this compound

The following diagram illustrates the known molecular targets of this compound within the cell.

G cluster_0 This compound Mechanism of Action cluster_1 Wnt/β-catenin Pathway cluster_2 E2F Pathway cluster_3 Osteopontin Pathway This compound This compound BetaCatenin β-catenin This compound->BetaCatenin Inhibits nuclear translocation E2F E2F This compound->E2F Inhibits transcription OPN Osteopontin (OPN) This compound->OPN Downregulates expression Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3b GSK-3β Dvl->GSK3b GSK3b->BetaCatenin APC APC Axin Axin TCF4 TCF4 BetaCatenin->TCF4 TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes E2F_TargetGenes Cell Cycle Progression Genes E2F->E2F_TargetGenes TumorProgression Tumor Progression Metastasis Angiogenesis OPN->TumorProgression

Caption: The signaling pathways targeted by this compound in cancer cells.

Conclusion and Future Directions

This compound presents an intriguing profile as an antitumor agent with a distinct mechanism of action. However, its potential in combination with chemotherapy is a critical yet unexplored area. The lack of published data on synergistic effects underscores a significant gap in our understanding of this compound's full therapeutic potential.

Future research should prioritize the systematic evaluation of this compound in combination with a panel of standard chemotherapy drugs across various cancer cell lines and in vivo models. Such studies will be instrumental in determining optimal drug ratios, scheduling, and identifying the patient populations most likely to benefit from this combination approach. The elucidation of synergistic interactions could pave the way for the development of more effective and less toxic cancer treatment regimens.

References

A83586C: A Preliminary Validation of its Anticancer Effects and Comparison with Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preliminary validation of the anticancer effects of A83586C, a cyclodepsipeptide that has demonstrated potential as an antitumor agent. Due to the limited publicly available data, this document serves as an initial assessment rather than a comprehensive comparison. The information presented herein is based on a key study investigating its mechanism and efficacy in a limited number of cancer cell lines. Further extensive research is required to fully validate its broad-spectrum anticancer potential.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating two critical signaling pathways frequently dysregulated in cancer: the Wnt/β-catenin pathway and the E2F transcription pathway.[1]

  • Inhibition of Wnt/β-catenin Signaling: this compound and its analogs are potent inhibitors of β-catenin/TCF4 signaling.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

  • Modulation of E2F-mediated Transcription: The compound also inhibits E2F-mediated transcription. It achieves this by downregulating the expression of E2F1, a key transcription factor involved in cell cycle progression, and by inducing the dephosphorylation of the hyperphosphorylated retinoblastoma protein (pRb), which in its active, hypophosphorylated state, sequesters E2F1 and prevents cell cycle entry.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound.

A83586C_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_e2f E2F/pRb Pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Inhibition Dishevelled Dishevelled Frizzled->Dishevelled Inhibition GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC Inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Cyclin_CDK Cyclin/CDK pRb pRb Cyclin_CDK->pRb Phosphorylation E2F1 E2F1 pRb->E2F1 Sequestration S_Phase_Genes S-Phase Gene Transcription E2F1->S_Phase_Genes This compound This compound This compound->beta_catenin Inhibits Signaling This compound->pRb Induces Dephosphorylation This compound->E2F1 Downregulates Expression

Caption: Proposed mechanism of action of this compound.

In Vitro Efficacy of this compound

The cytotoxic activity of this compound has been evaluated in a limited number of cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Carcinoma40[1]
P388Murine Lymphocytic Leukemia~100 (0.1 µg/mL)[1]
B16Murine Melanoma~20 (0.02 µg/mL)[1]

Comparison with Alternative Anticancer Agents

Due to the lack of direct comparative studies, this section provides an overview of two potential alternative therapeutic strategies for colorectal cancer, a tumor type where this compound has shown activity.

5-Fluorouracil (5-FU)

5-Fluorouracil is a pyrimidine analog and a cornerstone of chemotherapy for colorectal cancer. It functions as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, which leads to cell death.

ICG-001

ICG-001 is another small molecule inhibitor of the Wnt/β-catenin pathway. It specifically disrupts the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).

A direct experimental comparison of this compound with these agents is necessary to determine its relative efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for pRb and E2F1
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against pRb, phospho-pRb, E2F1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

β-catenin/TCF Reporter Assay
  • Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the transfected cells with this compound or control compounds.

  • Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the anticancer effects of a compound like this compound.

Anticancer_Drug_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (Multiple Tumor Types) Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Xenograft_Model Xenograft Model Development (e.g., Nude Mice) IC50_Determination->Xenograft_Model Lead Compound Selection Western_Blot Western Blot (pRb, E2F1) Mechanism_Studies->Western_Blot Reporter_Assay Reporter Assay (β-catenin/TCF) Mechanism_Studies->Reporter_Assay Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: General workflow for anticancer drug evaluation.

Limitations and Future Directions

The current understanding of this compound's anticancer effects is based on limited data. To fully validate its potential, the following studies are essential:

  • Broad-Spectrum Cytotoxicity Screening: Evaluation of this compound against a large panel of cancer cell lines from diverse tumor origins (e.g., the NCI-60 panel) is crucial to understand its spectrum of activity.

  • Direct Comparative Studies: Head-to-head comparisons with standard-of-care chemotherapies and other targeted inhibitors in relevant cancer models are needed to assess its relative potency and efficacy.

  • In Vivo Efficacy Studies: The anticancer activity of this compound must be validated in preclinical in vivo models, such as xenograft and patient-derived xenograft (PDX) models, to assess its therapeutic potential in a more complex biological system.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to evaluate its drug-like properties and safety profile.

  • Clinical Trials: Currently, there is no publicly available information on any clinical trials for this compound.

References

A Comparative Analysis of A83586C: A Potent Modulator of Wnt/β-Catenin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of A83586C analogs with alternative inhibitors of the Wnt/β-catenin signaling pathway, supported by experimental data and detailed protocols.

This compound, a cyclic hexadepsipeptide antibiotic, has garnered significant interest beyond its antimicrobial properties for the potent anticancer activity exhibited by its analogs. These analogs have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in various cancers. This guide provides a comparative analysis of this compound analogs and other known inhibitors of the β-catenin/TCF4 interaction, a key downstream step in the canonical Wnt pathway.

Performance Comparison of Wnt/β-Catenin Signaling Inhibitors

The efficacy of this compound analogs and other small molecule inhibitors is typically assessed by their ability to disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell proliferation. The following table summarizes the reported inhibitory concentrations (IC50) of various compounds in relevant cellular assays.

Compound/AnalogAssay TypeCell LineIC50 ValueReference
This compound-citropeptin hybrid (1) β-catenin/TCF4 Signaling InhibitionHCT116Potent Inhibition (Specific IC50 not provided)[1]
This compound-GE3 hybrid (2) β-catenin/TCF4 Signaling InhibitionHCT116Potent Inhibition (Specific IC50 not provided)[1]
LF3 TOP-GFP Reporter AssayHEK29322.2 ± 4.9 µM[2]
HI-B1 β-catenin/TCF4 Luciferase Reporter AssayDLD1Not specified[3]
PNU-74654 TCF-4 Transactivation InhibitionCellular Luciferase Reporter SystemSpecific IC50 not provided[4]

Note: A direct head-to-head comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted within the context of the specific assays and cell lines used.

Specificity and Cross-Reactivity

Alternative inhibitors of this pathway have been characterized to varying extents. For instance, some studies on compounds like LF3 have shown that they do not interfere with E-cadherin-mediated cell-cell adhesion, suggesting a degree of specificity for the β-catenin/TCF4 interaction over the β-catenin/E-cadherin interaction[5]. A thorough assessment of off-target effects for any potential therapeutic candidate would require extensive screening using platforms such as kinase activity panels and receptor binding assays.

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize inhibitors of the Wnt/β-catenin signaling pathway.

β-Catenin/TCF4 Luciferase Reporter Assay

This assay is a common method to quantify the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF to drive the expression of the luciferase reporter. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway like HCT116) in a 96-well plate.

    • Transfect the cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound analog or alternative inhibitor). Include appropriate vehicle controls.

  • Luciferase Activity Measurement:

    • After the desired incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions, such as the binding of β-catenin to TCF4.

Principle: Donor and acceptor beads are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads with a laser, they release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal.

Protocol:

  • Protein and Bead Preparation:

    • Biotinylate one of the interacting proteins (e.g., TCF4 peptide) and tag the other with an affinity tag (e.g., GST-tagged β-catenin).

    • Use streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads.

  • Assay Reaction:

    • In a 384-well plate, add the tagged proteins, the test compound at various concentrations, and the acceptor beads.

    • Incubate to allow for binding.

    • Add the donor beads and incubate in the dark.

  • Signal Detection:

    • Read the plate using an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between two proteins within a cell.

Principle: An antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate. If another protein (the "prey") is interacting with the bait protein, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound.

    • Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-β-catenin).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (e.g., anti-TCF4).

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Ub Ubiquitination & Proteasomal Degradation beta_catenin_cyto->Ub beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription This compound This compound Analogs & Alternative Inhibitors This compound->beta_catenin_nuc Inhibits Interaction

Caption: The canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound analogs.

Luciferase_Reporter_Assay Start Seed and Transfect Cells (TCF/LEF Luciferase Reporter) Treatment Treat with Test Compound Start->Treatment Incubation Incubate (24-48h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Workflow for the β-catenin/TCF4 luciferase reporter assay.

Co_IP_Workflow Start Cell Treatment and Lysis IP Immunoprecipitation with Anti-β-catenin Antibody Start->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elute Elute Protein Complexes Wash->Elute WB Western Blot with Anti-TCF4 Antibody Elute->WB Result Detection of Co-precipitated TCF4 WB->Result

Caption: Experimental workflow for Co-immunoprecipitation to detect β-catenin/TCF4 interaction.

References

A Comparative Analysis of A83586C Analogs and Their Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cyclodepsipeptide A83586C and its analogs, focusing on their anticancer bioactivity. The information presented herein is intended to support research and drug development efforts in the field of oncology.

Introduction

This compound is a novel cyclic hexadepsipeptide antibiotic produced by Streptomyces karnatakensis. While it exhibits potent in vitro activity against Gram-positive bacteria, its primary interest to the scientific community lies in its significant anticancer properties. Research has demonstrated that this compound and its synthetic analogs exert their cytotoxic effects through the inhibition of key signaling pathways implicated in cancer progression, namely the β-catenin/TCF4 and E2F-mediated transcription pathways. This guide will delve into the comparative bioactivity of this compound and three of its potent analogs: the this compound-citropeptin hybrid, the this compound-GE3 hybrid, and l-Pro-A83586C.

Comparative Bioactivity Data

CompoundTarget PathwayReported Bioactivity
This compound β-catenin/TCF4 SignalingPotent Inhibitor
E2F-mediated TranscriptionPotent Inhibitor
This compound-citropeptin hybrid β-catenin/TCF4 SignalingHighly Potent Inhibitor
This compound-GE3 hybrid β-catenin/TCF4 SignalingHighly Potent Inhibitor
l-Pro-A83586C Not SpecifiedAntitumor Agent

Signaling Pathways and Mechanism of Action

This compound and its analogs impact two critical pathways involved in cell proliferation and survival.

β-catenin/TCF4 Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt signaling, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, such as c-myc and cyclin D1. This compound and its analogs inhibit this pathway, preventing the transcription of these oncogenes.

G cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation This compound This compound & Analogs TCF4 TCF4 This compound->TCF4 Inhibits Interaction with β-catenin beta_catenin_nuc->TCF4 TargetGenes Target Genes (c-myc, cyclin D1) TCF4->TargetGenes Activates Transcription

Figure 1: Inhibition of the β-catenin/TCF4 signaling pathway by this compound and its analogs.
E2F-mediated Transcription Pathway

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle. The activity of E2F is tightly controlled by the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to E2F, repressing its transcriptional activity and thus preventing cell cycle progression. During the G1/S transition, cyclin-dependent kinases (CDKs) hyperphosphorylate pRb, causing it to dissociate from E2F. The liberated E2F then activates the transcription of genes required for DNA replication and cell cycle progression. This compound has been shown to induce the dephosphorylation of the hyperphosphorylated, oncogenic form of pRb. This leads to the sequestration of E2F by pRb, thereby inhibiting E2F-mediated transcription and arresting the cell cycle.

G cluster_0 Cell Cycle Progression CDKs Cyclin-Dependent Kinases (CDKs) pRb_hypo pRb (Hypophosphorylated) CDKs->pRb_hypo Phosphorylation pRb_hyper pRb (Hyperphosphorylated) E2F E2F pRb_hyper->E2F Releases pRb_hypo->E2F Binds & Inhibits TargetGenes Target Genes (DNA Synthesis & Cell Cycle) E2F->TargetGenes Activates Transcription This compound This compound This compound->pRb_hyper Induces Dephosphorylation

Benchmarking A83586C: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational anticancer agent A83586C against current standard-of-care cancer drugs. Due to the limited publicly available quantitative data on this compound, this document focuses on a qualitative comparison of its mechanism of action and provides detailed experimental protocols to enable researchers to generate their own comparative data.

Introduction to this compound

This compound is a cyclic hexadepsipeptide antibiotic that has demonstrated potent antitumor activity in preclinical studies. Its mechanism of action is distinct and targets key signaling pathways implicated in cancer development and progression.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach:

  • Inhibition of the Wnt/β-catenin Signaling Pathway: this compound is a potent inhibitor of β-catenin/TCF4 signaling. This pathway is crucial in cell fate determination, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

  • Downregulation of Osteopontin (OPN): The compound has been shown to downregulate the expression of Osteopontin, a protein involved in tumor progression, metastasis, and angiogenesis.

  • Inhibition of E2F-mediated Transcription: this compound inhibits the E2F transcription factor family, which are critical regulators of the cell cycle. It achieves this by downregulating the expression of E2F1 and promoting the dephosphorylation of the retinoblastoma protein (pRb).

Signaling Pathway of this compound

The following diagram illustrates the key signaling pathways targeted by this compound.

A83586C_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_rb_e2f Rb-E2F Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF4 TCF4 beta_catenin->TCF4 Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes_Wnt Transcription A83586C_wnt This compound A83586C_wnt->TCF4 Inhibits CyclinD_CDK4_6 Cyclin D/CDK4/6 pRb pRb CyclinD_CDK4_6->pRb Phosphorylation E2F1 E2F1 pRb->E2F1 Target_Genes_E2F Target Genes (Cell Cycle Progression) E2F1->Target_Genes_E2F Transcription A83586C_e2f This compound A83586C_e2f->pRb Dephosphorylation A83586C_e2f->E2F1 Downregulates

This compound's dual mechanism targeting Wnt/β-catenin and Rb-E2F pathways.

Comparison with Standard-of-Care Cancer Drugs

A direct quantitative comparison of this compound with standard-of-care drugs is not possible due to the absence of publicly available in vitro and in vivo data. However, a qualitative comparison of their mechanisms of action provides valuable insights for researchers.

Colon Cancer

Standard of Care: The mainstay of treatment for localized colon cancer is surgery, often followed by adjuvant chemotherapy for stage III disease. Common chemotherapy regimens include FOLFOX and CAPEOX.

Drug ClassMechanism of ActionRelevance to this compound's Mechanism
FOLFOX (5-FU, Leucovorin, Oxaliplatin)5-FU: A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis. Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.Targets DNA synthesis and integrity, a different mechanism from this compound's signaling pathway inhibition.
CAPEOX (Capecitabine, Oxaliplatin)Capecitabine: An oral prodrug of 5-FU. Oxaliplatin: Same as above.Similar to FOLFOX, it targets DNA synthesis.

Given that the Wnt/β-catenin pathway is frequently mutated in colorectal cancers, this compound's mechanism presents a targeted approach that could be synergistic with or an alternative to traditional chemotherapy.

Breast Cancer

Standard of Care: Treatment is multifaceted and depends on the subtype. It typically involves surgery, radiation, and systemic therapies.

Breast Cancer SubtypeStandard of Care (Systemic Therapy)Mechanism of ActionRelevance to this compound's Mechanism
ER-positive Endocrine therapy (e.g., Tamoxifen, Aromatase Inhibitors)Blocks estrogen receptor signaling.Targets a different pathway. However, β-catenin signaling can contribute to endocrine resistance.
HER2-positive HER2-targeted therapies (e.g., Trastuzumab, Pertuzumab)Monoclonal antibodies that block the HER2 receptor.Targets a specific receptor tyrosine kinase pathway.
Triple-Negative Chemotherapy (e.g., Anthracyclines, Taxanes)DNA damaging agents and microtubule inhibitors.Different mechanism. Dysregulation of Wnt/β-catenin and E2F pathways is also observed in some triple-negative breast cancers.
Lung Cancer (Non-Small Cell)

Standard of Care: Treatment options include surgery, radiation, chemotherapy, targeted therapy, and immunotherapy, depending on the stage and molecular characteristics.

Lung Cancer SubtypeStandard of Care (Systemic Therapy)Mechanism of ActionRelevance to this compound's Mechanism
EGFR-mutated EGFR inhibitors (e.g., Osimertinib)Inhibit the epidermal growth factor receptor tyrosine kinase.Targets a specific driver mutation pathway.
KRAS-mutated KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib)Covalently bind to and inhibit the mutated KRAS protein.Targets a specific oncogenic driver.
No targetable mutation Chemotherapy +/- ImmunotherapyDNA damaging agents and immune checkpoint inhibitors.Different mechanisms.

The E2F pathway, targeted by this compound, is often dysregulated in lung cancer, suggesting potential therapeutic relevance.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 48-72 hours add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining drug cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Workflow Diagram:

Xenograft_Workflow start Start inject_cells Subcutaneously inject cancer cells into immunodeficient mice start->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomize Randomize mice into treatment groups when tumors reach a specific size tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Continue treatment until endpoint (e.g., tumor size, time) monitor->endpoint euthanize Euthanize mice and excise tumors endpoint->euthanize analyze Analyze tumor weight and perform further analysis (e.g., histology, western blot) euthanize->analyze end End analyze->end

Workflow for in vivo evaluation of anticancer drugs using a xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width^2).

  • Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity. At the endpoint, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis.

Conclusion

This compound is a promising investigational anticancer agent with a unique mechanism of action that targets fundamental cancer-driving pathways. While a direct quantitative comparison with standard-of-care drugs is currently hampered by the lack of public data, its mechanism suggests potential efficacy in cancers with dysregulated Wnt/β-catenin and E2F signaling. The experimental protocols provided in this guide are intended to empower researchers to conduct their own comparative studies to fully elucidate the therapeutic potential of this compound. Further investigation into this compound is warranted to determine its place in the evolving landscape of cancer therapy.

A Tale of Two Environments: The Dichotomy of A83586C's Activity In Vitro Versus In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cyclic hexadepsipeptide antibiotic, A83586C, reveals a stark contrast between its potent activity in controlled laboratory settings and its lack of efficacy within a living organism. This guide provides a detailed comparison of the in vitro and in vivo data for this compound, along with the experimental protocols utilized to generate these findings, offering valuable insights for researchers in drug development and microbiology.

Potent Antibacterial and Anticancer Activity in the Petri Dish

Furthermore, subsequent investigations into its anticancer properties have revealed that this compound and its analogs are potent inhibitors of critical cancer-related signaling pathways. Specifically, they have been shown to inhibit β-catenin/TCF4 signaling and E2F-mediated transcription. This inhibition points to a potential therapeutic application in oncology, a claim supported by the observed cytotoxic effects on various cancer cell lines.

The In Vivo Reality: A Disappointing Lack of Efficacy

Despite its impressive performance in vitro, this compound failed to demonstrate efficacy in in vivo studies conducted in mice[1]. The original research by Smitka et al. in 1988 reported this critical lack of translation from the laboratory bench to a living model. Unfortunately, the detailed experimental parameters of these murine studies, including the specific infection or tumor models used, dosage, and route of administration, are not detailed in the available abstracts. This absence of a positive in vivo outcome highlights a common and significant hurdle in the drug development pipeline: the challenge of replicating promising in vitro results in a complex biological system.

Unraveling the Discrepancy: A Look at the Signaling Pathways

The in vitro anticancer activity of this compound is attributed to its modulation of two key signaling pathways crucial for cell proliferation and survival: the β-catenin/TCF4 pathway and the E2F-mediated transcription pathway.

β-catenin/TCF4 Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of oncogenes. This compound has been shown to inhibit this interaction, thereby suppressing tumor growth at a cellular level.

beta_catenin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction Complex (APC, Axin, GSK3β) Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction Complex (APC, Axin, GSK3β) Inhibits β-catenin β-catenin Destruction Complex (APC, Axin, GSK3β)->β-catenin Phosphorylates for degradation Proteasome Proteasome β-catenin->Proteasome Degraded β-catenin_n β-catenin β-catenin->β-catenin_n Translocates TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Binds Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Activates This compound This compound This compound->β-catenin_n Inhibits binding to TCF/LEF

Caption: this compound inhibits the β-catenin/TCF4 signaling pathway.

E2F-Mediated Transcription Pathway

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle. Their activity is tightly controlled by the retinoblastoma (Rb) protein. In many cancer cells, this regulation is disrupted, leading to uncontrolled cell proliferation. This compound has been observed to interfere with E2F-mediated transcription, suggesting another mechanism for its in vitro anticancer effects.

E2F_pathway cluster_regulation Cell Cycle Regulation cluster_transcription Transcription Growth Factors Growth Factors Cyclin/CDK Cyclin/CDK Growth Factors->Cyclin/CDK Activate Rb Rb Cyclin/CDK->Rb Phosphorylates pRb pRb E2F/DP E2F/DP Complex Rb->E2F/DP Binds and Inhibits E2F E2F E2F->E2F/DP DP DP DP->E2F/DP Target Gene Transcription (Cell Cycle Progression) Target Gene Transcription (Cell Cycle Progression) E2F/DP->Target Gene Transcription (Cell Cycle Progression) Activates This compound This compound This compound->E2F/DP Inhibits Transcription

Caption: this compound inhibits E2F-mediated transcription.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays discussed.

In Vitro Antibacterial Activity (MIC Assay)

A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_workflow Start Start Prepare serial dilutions of this compound in 96-well plate Prepare serial dilutions of this compound in 96-well plate Start->Prepare serial dilutions of this compound in 96-well plate Inoculate wells with standardized bacterial suspension Inoculate wells with standardized bacterial suspension Prepare serial dilutions of this compound in 96-well plate->Inoculate wells with standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with standardized bacterial suspension->Incubate at 37°C for 18-24 hours Visually assess for bacterial growth Visually assess for bacterial growth Incubate at 37°C for 18-24 hours->Visually assess for bacterial growth Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually assess for bacterial growth->Determine MIC (lowest concentration with no visible growth)

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity (IC50 Assay)

The half-maximal inhibitory concentration (IC50) is determined using a cell viability assay, such as the MTT or MTS assay.

IC50_workflow Start Start Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Start->Seed cancer cells in 96-well plates Treat cells with serial dilutions of this compound Treat cells with serial dilutions of this compound Seed cancer cells in 96-well plates->Treat cells with serial dilutions of this compound Incubate for 48-72 hours Incubate for 48-72 hours Treat cells with serial dilutions of this compound->Incubate for 48-72 hours Add viability reagent (e.g., MTT, MTS) Add viability reagent (e.g., MTT, MTS) Incubate for 48-72 hours->Add viability reagent (e.g., MTT, MTS) Measure absorbance Measure absorbance Add viability reagent (e.g., MTT, MTS)->Measure absorbance Calculate IC50 (concentration for 50% inhibition) Calculate IC50 (concentration for 50% inhibition) Measure absorbance->Calculate IC50 (concentration for 50% inhibition)

Caption: Workflow for determining IC50 value.

In Vivo Efficacy Study (General Mouse Model)

While the specific model for this compound is not detailed, a general workflow for an in vivo efficacy study in a mouse model is as follows.

in_vivo_workflow Start Start Acclimate mice to laboratory conditions Acclimate mice to laboratory conditions Start->Acclimate mice to laboratory conditions Induce disease model (e.g., bacterial infection or tumor xenograft) Induce disease model (e.g., bacterial infection or tumor xenograft) Acclimate mice to laboratory conditions->Induce disease model (e.g., bacterial infection or tumor xenograft) Randomize mice into control and treatment groups Randomize mice into control and treatment groups Induce disease model (e.g., bacterial infection or tumor xenograft)->Randomize mice into control and treatment groups Administer this compound or vehicle control Administer this compound or vehicle control Randomize mice into control and treatment groups->Administer this compound or vehicle control Monitor animal health and tumor size/bacterial load Monitor animal health and tumor size/bacterial load Administer this compound or vehicle control->Monitor animal health and tumor size/bacterial load Euthanize and collect tissues for analysis Euthanize and collect tissues for analysis Monitor animal health and tumor size/bacterial load->Euthanize and collect tissues for analysis Analyze data and determine efficacy Analyze data and determine efficacy Euthanize and collect tissues for analysis->Analyze data and determine efficacy

Caption: General workflow for an in vivo efficacy study in mice.

Conclusion

The case of this compound serves as a critical reminder of the complexities of drug development. While in vitro assays are indispensable for initial screening and mechanism of action studies, they do not always predict in vivo outcomes. The discrepancy between the potent in vitro activity and the lack of in vivo efficacy of this compound underscores the importance of early and robust animal model testing. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and potential off-target effects within a complex physiological system can all contribute to the failure of a promising compound to translate into a viable therapeutic. Future research aimed at developing analogs of this compound with improved pharmacokinetic profiles may yet unlock the therapeutic potential of this class of molecules.

References

A Comparative Meta-Analysis of A83586C and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer agent A83586C and its related cyclodepsipeptides. This compound has garnered significant interest for its potent inhibitory effects on critical cancer signaling pathways. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the molecular pathways involved to support further research and development in this area.

Performance Comparison of this compound and Analogs

Table 1: Comparative Cytotoxicity (IC50/IC70) of this compound and Related Compounds in Human Cancer Cell Lines

CompoundCell LineIC50 / IC70Reference
This compound Various (8 cell lines)13 - 160 nM[1]
MCF-7 (Breast Cancer)13 - 160 nM[1]
A549 (Lung Cancer)13 - 160 nM[1]
Kettapeptin LXFA 629L (Lung Cancer)<0.6 µg/ml (IC70)[1]
LXFL 529L (Lung Cancer)<0.6 µg/ml (IC70)[1]
MAXF 401NL (Breast Tumor)<0.6 µg/ml (IC70)[1]
MEXF 462NL (Melanoma)<0.6 µg/ml (IC70)[1]
RXF 944L (Kidney Tumor)<0.6 µg/ml (IC70)[1]
UXF 1138L (Uterus Tumor)<0.6 µg/ml (IC70)[1]
Citropeptin P388 (Leukemia)0.02 pg/mL[2]
GE3 HeLa S3 (Cervical Carcinoma)6 nM[3]
A431 (Lung Cancer)16 nM[3]
Saos-2 (Osteosarcoma)3.6 nM[3]

Table 2: Inhibition of Specific Signaling Pathways by this compound

CompoundPathway/TargetCell LineIC50Reference
This compound TCF4 PromoterHCT-116 (Colon Cancer)3 nM[1]
This compound TCF4 PromoterHCT-116 (Colon Cancer)40 nM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound and its analogs.

β-Catenin/TCF4 Luciferase Reporter Assay

This assay is crucial for quantifying the inhibitory effect of compounds on the Wnt/β-catenin signaling pathway.

  • Cell Culture and Transfection:

    • Human colon cancer cells (e.g., HCT-116) are cultured in an appropriate medium until they reach 70-80% confluency.

    • Cells are transiently co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Transfection is typically performed using a lipid-based transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

    • Cells are incubated with the compound for a specified period, typically 24-48 hours.

  • Luciferase Activity Measurement:

    • Following treatment, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • The normalized luciferase activity for each treatment is expressed as a percentage of the vehicle control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the reporter activity, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6][7]

E2F-Mediated Transcription Luciferase Reporter Assay

This assay measures the impact of compounds on the E2F signaling pathway, which is critical for cell cycle progression.

  • Cell Culture and Transfection:

    • Cells (e.g., human colon cancer cells) are seeded in multi-well plates and allowed to attach overnight.

    • Cells are then co-transfected with an E2F-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. The E2F reporter plasmid contains consensus E2F binding sites upstream of a minimal promoter driving the luciferase gene.

  • Compound Incubation:

    • Post-transfection (typically 24 hours), cells are treated with varying concentrations of the test compound or a vehicle control.

    • The incubation period usually ranges from 24 to 48 hours.

  • Luciferase Assay:

    • Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

  • Data Interpretation:

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize the results.

    • The inhibitory effect of the compound on E2F-mediated transcription is determined by comparing the normalized luciferase activity in treated cells to that in control cells. The IC50 value is then determined using non-linear regression analysis.[8][9][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its analysis.

E2F_Pathway cluster_regulation Cell Cycle Regulation cluster_transcription Gene Transcription pRb pRb pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F E2F_free Free E2F pRb_E2F->E2F Release pRb_p pRb (P) pRb_E2F->pRb_p CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD_CDK46->pRb Phosphorylation S_Phase_Genes S-Phase Genes E2F_free->S_Phase_Genes Activation Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->E2F_free Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture transfection Co-transfection with Reporter Plasmids culture->transfection treatment Treatment with this compound or Analogs transfection->treatment incubation Incubation (24-48h) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (IC50) luciferase_assay->data_analysis end End: Comparative Potency data_analysis->end

References

Assessing the Therapeutic Index of A83586C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the depsipeptide antibiotic A83586C, focusing on its potential as a therapeutic agent. Due to the limited publicly available quantitative data on the cytotoxicity of this compound, a direct calculation of its therapeutic index is not feasible at this time. To provide a valuable comparative context, this guide presents comprehensive data on a widely used chemotherapeutic agent, Doxorubicin, alongside detailed experimental protocols for assessing cytotoxicity. This allows researchers to understand the methodologies required for such an assessment and provides a benchmark for evaluating novel compounds like this compound.

Mechanism of Action: this compound

This compound is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces karnatakensis.[1] While initially investigated for its potent in vitro activity against Gram-positive bacteria, it demonstrated a lack of in vivo efficacy in murine models for that indication.[1] Subsequent research has unveiled its potential as an anticancer agent. Analogs of this compound have been synthesized and shown to be highly potent inhibitors of the β-catenin/TCF4 signaling pathway.[2][3] Furthermore, this compound and its analogs have been found to inhibit E2F-mediated transcription by downregulating the expression of E2F1 and inducing the dephosphorylation of the hyperphosphorylated retinoblastoma protein (pRb).[2][3] These pathways are critical in the development and progression of many cancers.

Comparative Cytotoxicity Data: Doxorubicin

To offer a quantitative perspective on the therapeutic window of a typical anticancer agent, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin across various human cancer and non-cancerous cell lines. The therapeutic index is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety.

Cell LineTypeIC50 (µM)Reference
Cancer Cell Lines
HCT116Colon Carcinoma24.30 (as µg/ml)[3]
HepG2Hepatocellular Carcinoma14.72 (as µg/ml)[3]
PC3Prostate Cancer2.64 (as µg/ml)[3]
MCF-7Breast Cancer2.50[1]
A549Lung Carcinoma> 20[1]
HeLaCervical Cancer2.92[1]
Non-Cancerous Cell Lines
293TEmbryonic Kidney13.43 (as µg/ml)[3]
HK-2Kidney> 20[1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium, serum-free

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound or Doxorubicin) in serum-free culture medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the test compound.

    • Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathway and Experimental Workflow

β-Catenin/TCF4 Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is a key target of this compound analogs. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates TCF4-mediated transcription of target genes involved in cell proliferation and survival.

beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Ub Ubiquitination BetaCatenin->Ub BetaCatenin_nuc β-Catenin BetaCatenin->BetaCatenin_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF4 TCF4 BetaCatenin_nuc->TCF4 Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes Activates This compound This compound Analogs This compound->TCF4 Inhibits Interaction

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound analogs.

References

Safety Operating Guide

Proper Disposal of A83586C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent investigational compounds like A83586C are critical for maintaining a secure and compliant laboratory environment. this compound, a cyclodepsipeptide with antitumor properties, must be managed as a hazardous substance throughout its lifecycle, from receipt to final disposal, to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step approach to the responsible disposal of this compound, based on established best practices for potent pharmaceutical compounds and investigational drugs.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound should take place within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy-rated gloves are recommended.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A disposable gown should be worn over a standard lab coat.

Quantitative Data Summary

The following table summarizes key handling and disposal parameters for this compound.

ParameterGuidelineSource/Rationale
Chemical Name A 83586CPubChem
CAS Number 116364-81-9TargetMol[1], BIOFOUNT[2]
Chemical Class Cyclodepsipeptide, Antitumor AgentBIOFOUNT[2]
Known Hazards Potent cytotoxic agentInferred from antitumor properties
Storage Conditions Short term (days to weeks): 0-4°C, Long term: -20°C. Store in a dry, dark place.BIOFOUNT[2]
Waste Categorization Hazardous Chemical WasteGeneral practice for potent compounds
Final Disposal Method IncinerationStandard for cytotoxic and investigational drug waste[3][4]

Experimental Protocols for Disposal

Protocol 1: Disposal of Unused Solid this compound

Objective: To safely package and label unused solid this compound for disposal as hazardous chemical waste.

Methodology:

  • Work in a Chemical Fume Hood: To prevent inhalation exposure, perform all manipulations within a certified chemical fume hood.

  • Containerization: If the original container is intact and properly sealed, ensure it is clearly labeled as "Hazardous Waste: this compound" and includes the approximate quantity. If transferring, use a compatible, sealable container.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, CAS number, and relevant hazard warnings.

  • Storage: Store the labeled container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

Protocol 2: Disposal of this compound Solutions

Objective: To safely collect and store solutions containing this compound for disposal.

Methodology:

  • Waste Collection: In a chemical fume hood, carefully pour the this compound solution into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. If dissolved in an organic solvent, it should be added to the appropriate organic hazardous waste container.

  • Secure Sealing: Ensure the waste container is securely sealed after adding the waste.

  • Labeling: The waste container must be properly labeled with "Hazardous Waste" and a list of its contents, including "this compound" and the solvent(s).

  • Storage: Store the container in the designated satellite accumulation area until it is ready for pickup by a certified hazardous waste disposal service.[1]

Protocol 3: Decontamination and Disposal of Contaminated Labware

Objective: To safely decontaminate and dispose of labware and materials that have come into contact with this compound.

Methodology:

  • Sharps: Immediately dispose of any sharps (needles, syringes, etc.) contaminated with this compound into a designated, puncture-resistant, and clearly labeled "Chemically Contaminated Sharps" container. Do not recap needles.

  • Non-Sharps Solid Waste: Collect all solid waste (gloves, pipette tips, tubes, etc.) contaminated with this compound in a designated, leak-proof container or bag lined with a durable plastic bag, clearly labeled as "Hazardous Chemical Waste."

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste. Disposable glassware should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_waste_type Waste Segregation cluster_disposal_action Disposal Action cluster_final_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid this compound (Unused Compound) waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Tips, Sharps) waste_type->contaminated_materials Contaminated package_solid Package in Labeled, Sealed Container solid_waste->package_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid segregate_sharps Dispose in Sharps Container contaminated_materials->segregate_sharps Sharps segregate_solids Dispose in Solid Hazardous Waste Container contaminated_materials->segregate_solids Non-Sharps store_waste Store in Designated Hazardous Waste Area package_solid->store_waste collect_liquid->store_waste segregate_sharps->store_waste segregate_solids->store_waste pickup Arrange for Pickup by Certified Waste Disposal store_waste->pickup end End: Incineration pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling A83586C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for A83586C

Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this guidance is based on general laboratory safety protocols for handling potent, biologically active compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and perform a thorough risk assessment before handling this substance.

Personal Protective Equipment (PPE) and Handling

Given that this compound is a novel cyclodepsipeptide with potent antitumor properties, it should be handled with care in a controlled laboratory environment. The following PPE is essential to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used, in accordance with your institution's respiratory protection program.

General Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation.

  • Keep containers tightly closed when not in use.

  • All laboratory personnel must be trained on the potential hazards and safe handling procedures for this compound.

Spill and Emergency Procedures
  • Minor Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills: Evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated lab supplies (e.g., gloves, paper towels, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible wastes.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.

Contact your institution's EHS department to schedule a pickup for hazardous waste.

Quantitative Data

While specific quantitative data for this compound was not available in the provided search results, its potent biological activity is noted. For context, a related novel cyclodepsipeptide, isolated from Streptomyces kamatakensis, exhibited the following activity:

CompoundCell LineIC50
Novel Cyclodepsipeptide (related to this compound)CCRF-CEM (Human T-cell Leukemia)0.0135 µg/mL

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general experimental workflow for handling this compound and its proposed signaling pathway based on available information.

G General Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_compound Retrieve and Weigh this compound prep_hood->prep_compound prep_solution Prepare Stock Solution prep_compound->prep_solution exp_cell_culture Cell Culture and Treatment prep_solution->exp_cell_culture Introduce to Experiment exp_assay Perform Biological Assays (e.g., Viability, Western Blot) exp_cell_culture->exp_assay exp_data Data Collection and Analysis exp_assay->exp_data cleanup_decontaminate Decontaminate Work Surfaces exp_data->cleanup_decontaminate Post-Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: General workflow for safe handling and use of this compound in a laboratory setting.

G Proposed Signaling Pathway of this compound This compound This compound pRb_hyper Hyperphosphorylated pRb (Oncogenic) This compound->pRb_hyper Induces Dephosphorylation E2F E2F Transcription Factors pRb_hyper->E2F Releases pRb_dephospho Dephosphorylated pRb (Tumor Suppressing) pRb_dephospho->E2F Binds and Inactivates E2F_complex pRb-E2F Complex CellCycle Cell Cycle Progression E2F->CellCycle Promotes Apoptosis Inhibition of Cell Growth E2F_complex->Apoptosis Leads to

Caption: this compound's proposed mechanism of action via pRb dephosphorylation and E2F inactivation.

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Reactant of Route 1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。